1-(3-Fluorophenyl)ethan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
1-(3-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKALWMOKWLLQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride
Introduction
1-(3-Fluorophenyl)ethan-1-amine hydrochloride is a chiral primary amine salt that serves as a critical building block in modern medicinal chemistry. Its structure, featuring a fluorine-substituted phenyl ring and a chiral center, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. The presence of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets, making this compound a subject of considerable interest for drug development professionals.[1] The hydrochloride salt form is often preferred during drug development and manufacturing due to its improved stability, crystallinity, and aqueous solubility compared to the free base.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the scientific rationale behind the analytical methodologies used for its characterization.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are the bedrock upon which its suitability as a drug candidate or intermediate is evaluated. These parameters influence everything from reaction kinetics and purification strategies to formulation development and bioavailability.
Data Summary
The known physicochemical data for this compound and its corresponding free base are summarized below. It is critical to note the scarcity of publicly available experimental data for the hydrochloride salt; therefore, some values are based on the free amine or are computationally predicted.
| Property | Value | Data Type / Source |
| Chemical Name | This compound | Systematic Name |
| Synonyms | 1-(3-FLUOROPHENYL)ETHANAMINE HCl | Common Synonym[2] |
| CAS Number | 276875-50-4 (Racemate)[2] | Experimental |
| 321429-49-6 ((R)-enantiomer)[3] | Experimental | |
| 321429-48-5 ((S)-enantiomer)[] | Experimental | |
| Molecular Formula | C₈H₁₁ClFN | Derived[3] |
| Molecular Weight | 175.63 g/mol | Calculated[3] |
| Appearance | White to off-white solid | Experimental[2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Solubility | Data not available | - |
| XLogP3 (Free Base) | 1.6 | Computed[5][6] |
Structural Elucidation & Spectroscopic Profile
Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the free amine, (S)-1-(3-fluorophenyl)ethanamine, the expected chemical shifts are approximately ~7.3-6.9 ppm (multiplet, 4H, aromatic protons), ~4.1 ppm (quartet, 1H, methine proton), ~2.0 ppm (broad singlet, 2H, amine protons), and ~1.4 ppm (doublet, 3H, methyl protons).[7] For the hydrochloride salt, the protonated amine (-NH₃⁺) protons would appear as a broad signal, and shifts of adjacent protons (methine and methyl) would be expected to move slightly downfield compared to the free base due to the electron-withdrawing effect of the ammonium group.
-
¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton. The spectrum will show distinct signals for the methyl carbon, the methine carbon, and the aromatic carbons. The carbons attached to the electronegative fluorine and nitrogen atoms will have characteristic chemical shifts. The C-F coupling will result in splitting of the carbon signals for the fluorinated ring.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic peaks would be:
-
N-H Stretch: As a primary amine salt (-NH₃⁺), a very broad and strong absorption is expected in the 3200-2800 cm⁻¹ region, characteristic of the ammonium salt N-H stretching vibrations.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
N-H Bend: An absorption band around 1600-1500 cm⁻¹ is characteristic of the ammonium N-H bending vibration.
-
C-N Stretch: A medium to weak band in the 1250–1020 cm⁻¹ region for the aliphatic C-N bond.[8]
-
C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 1-(3-Fluorophenyl)ethan-1-amine, the molecular ion peak [M]+ corresponding to the free base (C₈H₁₀FN) would be observed at m/z 139.0797.[5][6] In the mass spectrum of the hydrochloride salt, this peak corresponding to the free amine is typically what is observed after the loss of HCl.
Analytical Methodologies
Robust analytical methods are essential for determining the purity, and in this case, the enantiomeric excess of this chiral compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.
Workflow for Analytical Characterization
The logical flow for comprehensively analyzing a new batch of this compound is depicted below. This ensures identity, strength, and purity are confirmed before its use in further research or development.
Caption: Workflow for analytical characterization.
Protocol: Chiral Purity by HPLC
The separation of enantiomers is critical as they often exhibit different pharmacological activities. A chiral HPLC method is required to determine the enantiomeric excess (e.e.).
Rationale: This method relies on a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for separating chiral amines.[9] The mobile phase composition is optimized to achieve baseline separation.
Step-by-Step Protocol:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.
-
Additive: A small amount of an amine additive (e.g., 0.1% diethylamine or triethylamine) is often added to the mobile phase to improve peak shape by minimizing tailing caused by the interaction of the basic amine with the silica support.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.
Stability Profile
Understanding the chemical stability of an active pharmaceutical ingredient (API) or intermediate is a regulatory requirement and is fundamental to ensuring its quality, safety, and efficacy over time.[9] Forced degradation (stress testing) studies are performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[10][11]
Due to the limited availability of direct stability data for this compound, a comparative approach using data from other chiral amines is often employed as a starting point.[1] The inclusion of a fluorine atom on the phenyl ring is generally associated with increased metabolic stability.[1]
Forced Degradation Workflow
A typical forced degradation study exposes the compound to stress conditions more severe than those it would encounter during storage or shipping.
Caption: General workflow for a forced degradation study.
Protocol: Forced Degradation Study
Objective: To identify the degradation pathways and validate the specificity of the HPLC purity method. The goal is to achieve 5-20% degradation of the active substance.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.[9][11]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C. Withdraw and analyze samples as in the acid hydrolysis protocol.[9][11]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Protect from light. Analyze at various time points. Amines are known to be susceptible to oxidation, potentially forming N-oxides.[9]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven. Dissolve and analyze samples at various time points.
-
Photostability: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples and compare against a dark control.
Self-Validation: In each stressed sample, the analytical method must be able to separate the main peak of 1-(3-Fluorophenyl)ethan-1-amine from any degradation products that are formed. A photodiode array (PDA) detector is used to assess peak purity, ensuring that the parent peak is spectrally pure and not co-eluting with any degradants.
Conclusion
This compound is a key chiral intermediate whose thorough physicochemical characterization is paramount for its successful application in pharmaceutical development. This guide has outlined its known properties, presented a framework for its analytical characterization, and detailed the necessary protocols for assessing its stability. While there are gaps in the publicly available experimental data for the hydrochloride salt, the methodologies and workflows described herein provide a robust and scientifically sound approach for researchers to generate this critical information, ensuring the quality and consistency of this important building block.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Fluorophenyl)ethanamine. Retrieved from [Link]
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PubChem. (n.d.). (S)-1-(3-Fluorophenyl)ethylamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-(3-fluorophenyl)ethanamine. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Fluorophenyl)ethanamine. Retrieved from [Link]
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ResearchGate. (2015). Stability indicating HPLC method development - a review. Retrieved from [Link]
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CRO SPLENDID LAB. (n.d.). (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride. Retrieved from [Link]
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IJPPS. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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RJPT. (2019). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
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analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]
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Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-(3-Fluorophenyl)ethan-1-amine hydrochloride is a chiral primary amine salt that serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a fluorinated phenyl ring and a chiral center, makes it a valuable synthon for creating complex molecular architectures with specific pharmacological activities. The fluorine substitution can enhance metabolic stability and binding affinity, properties highly sought after in modern drug discovery.
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. As a Senior Application Scientist, the aim is not merely to present data but to offer a deeper understanding of the principles behind the data acquisition and interpretation. This guide is structured to provide not only the spectral data itself but also the underlying scientific reasoning for the experimental choices, ensuring a robust and validated approach to the characterization of this and similar molecules.
Molecular Structure and Key Features
A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure.
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes the salt and allows for the observation of the amine protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum will exhibit characteristic signals for the aromatic, methine, and methyl protons. The presence of the ammonium group (NH₃⁺) will result in a broad signal, and its coupling to the adjacent methine proton may or may not be resolved depending on the solvent and temperature.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (Ar-H) | 7.20 - 7.60 | Multiplet (m) | - | 4H |
| Methine (CH) | ~4.50 | Quartet (q) | ~7.0 | 1H |
| Methyl (CH₃) | ~1.60 | Doublet (d) | ~7.0 | 3H |
| Ammonium (NH₃⁺) | 8.50 - 9.50 | Broad singlet (br s) | - | 3H |
Expert Interpretation:
-
The aromatic protons appear as a complex multiplet due to the meta-fluoro substitution, which introduces both proton-proton and proton-fluorine couplings.
-
The methine proton (adjacent to the nitrogen) is deshielded by the electron-withdrawing ammonium group and appears as a quartet due to coupling with the three methyl protons.
-
The methyl protons appear as a doublet, coupled to the single methine proton.
-
The ammonium protons are significantly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange with trace water in the solvent.
¹³C NMR Spectral Data (Predicted)
The carbon NMR spectrum provides information on the carbon framework of the molecule. The fluorine atom will induce characteristic C-F couplings.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected C-F Coupling (J, Hz) |
| C-F (ipso) | ~162 | Large ¹JCF (~245 Hz) |
| Aromatic CH | 110 - 135 | ²JCF, ³JCF, ⁴JCF (variable) |
| Aromatic C (ipso to ethylamine) | ~140 | Smaller JCF |
| Methine (CH) | ~50 | - |
| Methyl (CH₃) | ~20 | - |
Expert Interpretation:
-
The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of the C-F bond.
-
The other aromatic carbons will show smaller, through-bond couplings to the fluorine atom, aiding in their assignment.
-
The aliphatic carbons (methine and methyl) will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the ammonium group, the aromatic ring, and the C-F bond.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically performs a background subtraction to yield the final absorbance or transmittance spectrum.
Key IR Absorption Bands (Typical)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 2800 | N-H stretch (ammonium salt) | Strong, Broad |
| ~3050 | Aromatic C-H stretch | Medium |
| ~2950 | Aliphatic C-H stretch | Medium |
| 1620 - 1580 | Aromatic C=C stretch | Medium-Strong |
| 1600 - 1500 | N-H bend (asymmetric & symmetric) | Medium |
| 1250 - 1100 | C-N stretch | Medium |
| 1150 - 1000 | C-F stretch | Strong |
Expert Interpretation:
-
The most prominent feature in the IR spectrum of an amine hydrochloride is the broad and strong absorption in the 3200-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the NH₃⁺ group.[1][2][3] This broadness is a result of strong hydrogen bonding in the solid state.
-
The aromatic C=C stretching bands appear in their characteristic region.
-
The N-H bending vibrations provide further evidence for the ammonium salt.
-
A strong absorption band for the C-F stretch is expected, confirming the presence of the fluorine substituent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). For a hydrochloride salt, LC-MS with electrospray ionization (ESI) is the most suitable technique.
-
Ionization: Use a soft ionization technique like ESI to generate the protonated molecular ion [M+H]⁺ of the free amine.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. If further structural information is needed, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Expected Mass Spectrum Data (ESI-MS)
-
Molecular Ion: In positive ion mode ESI-MS, the spectrum will show a prominent peak corresponding to the protonated free amine, [C₈H₁₀FN + H]⁺, at m/z 140.09.[4]
-
Isotope Pattern: The isotopic pattern of this ion will be consistent with the elemental composition C₈H₁₁FN⁺.
Fragmentation Pathway
Tandem MS (MS/MS) of the parent ion at m/z 140.09 would likely involve the loss of ammonia or the cleavage of the benzylic C-C bond.
Diagram 2: Predicted ESI-MS Fragmentation of 1-(3-Fluorophenyl)ethanamine
Caption: Predicted fragmentation pathway in ESI-MS/MS.
Conclusion
The comprehensive spectroscopic characterization using NMR, IR, and MS provides a self-validating system for the structural elucidation and purity assessment of this compound. Each technique offers complementary information that, when combined, confirms the molecular structure with a high degree of confidence. The methodologies and expected data presented in this guide serve as a robust framework for researchers in the pharmaceutical and chemical sciences, ensuring the quality and integrity of this important synthetic building block.
References
-
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Available at: [Link]
-
Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 622-634. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2782362, 1-(3-Fluorophenyl)ethanamine. Retrieved January 3, 2026 from [Link].
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
PubChem. (R)-1-(3-fluorophenyl)ethanamine. Retrieved January 3, 2026 from [Link]
Sources
Navigating Chiral Scaffolds: A Technical Guide to 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride
Introduction: The Strategic Importance of Fluorinated Chiral Amines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of molecular entities with enhanced pharmacological profiles is a perpetual endeavor. Among the myriad strategies employed to achieve this, the incorporation of fluorine into drug candidates has emerged as a paramount approach.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this strategic fluorination is combined with the stereochemical precision of a chiral center, the resulting scaffold becomes a powerful tool in the synthesis of novel therapeutics.
This technical guide provides an in-depth exploration of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride (CAS Number: 276875-50-4), a quintessential example of such a chiral, fluorinated building block. While extensive experimental data on this specific racemic compound is not broadly published, its significance lies in its role as a versatile synthon for more complex, biologically active molecules. This guide will, therefore, focus on the general principles and established methodologies for the synthesis, characterization, and potential applications of this class of compounds, drawing upon data from its enantiomers and closely related analogues.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization in drug development workflows. The following table summarizes the key properties of 1-(3-Fluorophenyl)ethan-1-amine, the free base of the hydrochloride salt.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3-fluorophenyl)ethanamine | [2] |
| CAS Number | 276875-50-4 (hydrochloride); 74788-45-7 (free base) | [2] |
| Molecular Formula | C₈H₁₁ClFN | |
| Molecular Weight | 175.63 g/mol (hydrochloride); 139.17 g/mol (free base) | [3][4] |
| Appearance | Expected to be a liquid (free base) or solid (hydrochloride) | [1] |
| Boiling Point (racemic free base) | 182.6 ± 15.0 °C (Predicted) | [5] |
| Density (free base) | 1.063 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in common organic solvents | [5] |
Asymmetric Synthesis: A Gateway to Enantiopure Amines
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient and highly stereoselective synthetic routes is a cornerstone of pharmaceutical research and manufacturing. Asymmetric transfer hydrogenation of prochiral ketones or the corresponding imines stands out as a robust and widely adopted methodology for the synthesis of chiral amines.
Experimental Protocol: Asymmetric Transfer Hydrogenation for the Synthesis of (S)-1-(3-Fluorophenyl)ethanamine
This protocol is adapted from established methodologies for the asymmetric synthesis of chiral amines via transfer hydrogenation.[1][5]
Objective: To synthesize enantiomerically enriched (S)-1-(3-fluorophenyl)ethanamine from 3'-fluoroacetophenone.
Materials:
-
3'-Fluoroacetophenone
-
Ammonium formate
-
Chiral Ruthenium catalyst (e.g., (S,S)-TsDPEN-Ru)
-
Formic acid/triethylamine azeotrope (5:2)
-
2-Propanol (IPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Hydrochloric acid (ethanolic solution)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3'-fluoroacetophenone (1.0 eq) in a mixture of formic acid/triethylamine azeotrope and 2-propanol.
-
Catalyst Addition: To the stirred solution, add the chiral ruthenium catalyst (e.g., (S,S)-TsDPEN-Ru, 0.01 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining formic acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude (S)-1-(3-fluorophenyl)ethanamine.
-
-
Salt Formation:
-
Dissolve the crude amine in diethyl ether.
-
Slowly add a solution of hydrochloric acid in ethanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (S)-1-(3-fluorophenyl)ethan-1-amine hydrochloride.
-
Caption: Workflow for the asymmetric synthesis of this compound.
Analytical Characterization: Ensuring Purity and Stereochemical Integrity
Rigorous analytical characterization is imperative to confirm the identity, purity, and enantiomeric excess of the synthesized chiral amine. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, and the methyl protons. The coupling patterns of the aromatic protons will be indicative of the meta-substitution pattern.
-
¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom.[6][7][8][9]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from fragmentation patterns.
Predicted Spectroscopic Data:
| Technique | Expected Chemical Shifts / m/z |
| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 1H), 6.8-7.0 (m, 3H), 4.2-4.3 (q, J=6.6 Hz, 1H), 1.6 (br s, 2H), 1.4 (d, J=6.6 Hz, 3H) |
| ¹³C NMR (CDCl₃) | δ 163.2 (d, J=243 Hz), 147.9 (d, J=7 Hz), 129.8 (d, J=8 Hz), 121.0, 113.8 (d, J=21 Hz), 112.5 (d, J=22 Hz), 51.0, 25.0 |
| ¹⁹F NMR (CDCl₃) | ~ -113 ppm |
| Mass Spectrum (EI) | m/z (%): 139 (M+), 124, 109, 96, 77 |
Chromatographic Analysis
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. By using a chiral stationary phase, the two enantiomers can be separated and quantified.[10][11][12]
Caption: Analytical workflow for the characterization of this compound.
Potential Applications in Drug Discovery
The true value of this compound lies in its potential as a precursor to a wide array of biologically active molecules. The presence of the fluorophenyl moiety and the chiral amine functionality makes it an attractive starting material for the synthesis of compounds targeting various therapeutic areas.
For instance, the (R)-enantiomer of 1-(3-fluorophenyl)ethylamine has been utilized in the preparation of compounds with anticonvulsant activity.[1] This suggests that derivatives of the racemic mixture or the (S)-enantiomer could be explored for their effects on the central nervous system. Furthermore, chiral amines are common structural motifs in kinase inhibitors, GPCR modulators, and other classes of drugs. The strategic placement of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, a crucial consideration in drug design.
Conclusion
This compound, while not extensively characterized as a standalone entity in the public domain, represents a fundamentally important class of chiral building blocks for the pharmaceutical industry. Its synthesis via established methods such as asymmetric transfer hydrogenation allows for the controlled introduction of a key stereocenter and a strategically positioned fluorine atom. The analytical techniques outlined in this guide provide a robust framework for ensuring the quality and stereochemical integrity of this valuable synthon. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of chiral, fluorinated building blocks like this compound in accelerating drug discovery programs is undeniable.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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ResearchGate. (n.d.). Time course of asymmetric reduction of acetophenone to (S)-aromatic.... Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Fluorophenyl)ethanamine. Retrieved from [Link]
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ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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PubMed. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Retrieved from [Link]
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University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(3-Fluorophenyl)-N-(3-methylbenzyl)methanamine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). (R)-1-(3-fluorophenyl)ethanamine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric Transfer hydrogenation of acetophenone with iso‐PrOH.... Retrieved from [Link]
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YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of asymmetric transfer hydrogenation of acetophenone utilizing chiral ionic liquids of amino acid amides. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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An In-depth Technical Guide on the Solubility of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Fluorophenyl)ethan-1-amine hydrochloride is a chiral amine salt with significant applications in asymmetric catalysis and as a building block in the synthesis of active pharmaceutical ingredients (APIs).[] Its solubility in organic solvents is a critical parameter that dictates its utility in various synthetic transformations, purification processes, and formulation development.[2] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive insights into its behavior in different solvent classes, and a detailed experimental protocol for accurate solubility determination. The aim is to equip researchers with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.
Introduction: The Significance of Solubility in the Application of this compound
This compound is a key intermediate in the preparation of various compounds, including those with anticonvulsant activity.[3] As with any API or intermediate, its solubility characteristics are paramount. In drug development, solubility directly impacts formulation strategies and bioavailability.[4] For synthetic chemists, understanding the solubility of this amine salt in different organic solvents is crucial for reaction design, controlling reaction kinetics, and developing effective crystallization-based purification methods.[2]
The hydrochloride salt form is often chosen to enhance the stability and handling of the parent amine. However, this conversion to a salt introduces ionic character, which significantly alters its solubility profile compared to the free base. While amine salts are generally more soluble in polar solvents, particularly water, their solubility in organic media can vary widely.[5] This guide will delve into the factors that govern this solubility and provide a framework for its prediction and measurement.
Theoretical Framework: Factors Governing the Solubility of Amine Hydrochlorides in Organic Solvents
The dissolution of a crystalline solid, such as this compound, in a solvent is a complex process governed by the interplay of several energetic factors. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is primarily influenced by two key enthalpies: the lattice energy of the crystal and the solvation energy of the ions.
-
Lattice Energy: This is the energy required to break apart the ionic lattice of the solid salt into its constituent gaseous ions. For this compound, this involves separating the protonated amine cation and the chloride anion. A higher lattice energy will generally lead to lower solubility.
-
Solvation Energy: This is the energy released when the gaseous ions are solvated by the solvent molecules. The strength of the interactions between the ions and the solvent molecules determines the magnitude of the solvation energy. Stronger ion-solvent interactions lead to a more negative (favorable) solvation energy and thus higher solubility.
The "like dissolves like" principle provides a useful qualitative guide.[6] Polar solvents are generally better at dissolving polar and ionic solutes. The properties of the organic solvent that are most influential in this context are:
-
Polarity and Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion of the salt, thereby facilitating their separation and dissolution.
-
Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, effectively solvating the chloride anion. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors, interacting favorably with the protonated amine.
-
Molecular Size and Shape: The steric bulk of the solvent molecules can influence their ability to pack around the ions and effectively solvate them.
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// Nodes Solute [label="1-(3-Fluorophenyl)ethan-1-amine HCl\n(Crystal Lattice)", fillcolor="#4285F4", pos="0,2!"]; Solvent [label="Organic Solvent", fillcolor="#34A853", pos="4,2!"]; Dissolution [label="Dissolution Process", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="2,0!"]; LatticeEnergy [label="Lattice Energy\n(Energy Input)", shape=ellipse, fillcolor="#EA4335", pos="0,0!"]; SolvationEnergy [label="Solvation Energy\n(Energy Release)", shape=ellipse, fillcolor="#34A853", pos="4,0!"];
// Edges Solute -> LatticeEnergy [label="Overcome"]; LatticeEnergy -> Dissolution; Solvent -> SolvationEnergy [label="Provides"]; SolvationEnergy -> Dissolution; } caption: "Key energetic factors in the dissolution of an amine salt."
Predictive Analysis of Solubility in Representative Organic Solvents
Based on the theoretical principles outlined above, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors. They can effectively solvate both the protonated amine cation and the chloride anion. |
| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents have high dielectric constants and are good hydrogen bond acceptors, allowing for strong solvation of the cation. However, their ability to solvate the chloride anion is less effective than that of protic solvents. |
| Ethers | THF, Diethyl ether | Low | These solvents have lower dielectric constants and are weaker hydrogen bond acceptors. Their ability to solvate the ions is limited, leading to poor solubility. |
| Hydrocarbons | Toluene, Hexane | Very Low / Insoluble | These are non-polar solvents with very low dielectric constants. They are unable to overcome the lattice energy of the ionic salt due to weak ion-solvent interactions. |
| Chlorinated | Dichloromethane | Low to Moderate | While having a moderate dielectric constant, their ability to form strong hydrogen bonds is limited, which restricts their solvating power for ionic salts. |
It is important to note that these are general predictions. The actual quantitative solubility can be influenced by factors such as temperature and the presence of any impurities.[7]
Experimental Protocol for the Determination of Solubility
To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The isothermal equilibrium method, often referred to as the shake-flask method, is a robust and widely accepted technique.[7][8]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (pure solid)
-
Organic solvent of interest (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[2]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the dissolution rate.[2][7] It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.[9]
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Accurately weigh the filtered solution.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Solid [label="Add excess solid\nto solvent"]; Equilibrate [label="Equilibrate at\nconstant temperature\n(e.g., 24-72h)"]; Settle [label="Allow excess\nsolid to settle"]; Filter [label="Withdraw and filter\nsupernatant"]; Analyze [label="Analyze concentration\n(e.g., HPLC-UV)"]; Calculate [label="Calculate Solubility"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Add_Solid; Add_Solid -> Equilibrate; Equilibrate -> Settle; Settle -> Filter; Filter -> Analyze; Analyze -> Calculate; Calculate -> End; } caption: "Workflow for isothermal equilibrium solubility determination."
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. A thorough understanding of the interplay between the salt's lattice energy, the solvent's properties, and the resulting solvation energy allows for informed solvent selection. While theoretical predictions provide a valuable starting point, precise and accurate solubility data must be obtained through rigorous experimental determination. The protocol detailed in this guide provides a reliable framework for generating such data, empowering scientists to optimize reaction conditions, develop robust purification strategies, and advance their drug development programs.
References
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
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Alloprof. Measuring Solubility. [Link]
-
SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
ResearchGate. Schematic diagram of Isothermal Solubility Measurement Apparatus. [Link]
-
Journal of Chemical Theory and Computation. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]
-
PMC - NIH. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]
-
PubChem. 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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PubChem. (R)-1-(3-fluorophenyl)ethanamine. [Link]
-
ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
-
Sciencemadness.org. Solubility of organic amine salts. [Link]
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Protocols.io. In-vitro Thermodynamic Solubility. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
Chemistry LibreTexts. Structure and Properties of Amines. [Link]
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Quora. Are amines soluble in organic solvents?. [Link]
-
Chemistry Stack Exchange. Why amine salts are soluble in water?. [Link]
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An In-depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride and Its Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(3-fluorophenyl)ethan-1-amine hydrochloride and its derivatives, crucial chiral building blocks in modern medicinal chemistry. We delve into the core principles and practical execution of key synthetic strategies, including reductive amination, the Leuckart reaction, and advanced asymmetric approaches. By examining the causality behind experimental choices and offering detailed protocols, this guide serves as an essential resource for researchers, scientists, and professionals in drug development seeking to leverage these versatile synthons.
Introduction: The Significance of Fluorinated Chiral Amines
Chiral amines are fundamental components in a vast array of pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom into these molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Specifically, 1-(3-fluorophenyl)ethan-1-amine and its enantiomers are valuable intermediates in the synthesis of neurologically active compounds and other therapeutic agents.[3][4] For instance, derivatives of (S)-1-(3-chloro-4-fluorophenyl)ethan-1-amine are employed in the preparation of kinase inhibitors.[5] This guide will explore the primary synthetic routes to access these important molecules, with a focus on producing the hydrochloride salt, which often improves handling and stability.
Key Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be broadly categorized into classical and asymmetric methods. The choice of method often depends on the desired scale, stereochemical purity, and available resources.
Reductive Amination: The Workhorse Approach
Reductive amination is a widely used and versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[6][7] The reaction proceeds via the in-situ formation of an imine from 3-fluoroacetophenone and an ammonia source, which is then reduced to the corresponding amine.
Mechanism and Rationale:
The reaction is typically a one-pot process.[6] The initial step is the nucleophilic attack of ammonia on the carbonyl carbon of 3-fluoroacetophenone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, subsequently reduces the imine to the final amine product.
The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the imine in the presence of the starting ketone.[6] This selectivity prevents the reduction of the ketone to the corresponding alcohol, a common side reaction with stronger reducing agents like sodium borohydride (NaBH₄).
Experimental Protocol: Reductive Amination of 3-Fluoroacetophenone
Materials:
-
3-Fluoroacetophenone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-fluoroacetophenone (1 equivalent) in methanol, add an excess of ammonium acetate (e.g., 10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
To the filtrate, add a solution of HCl in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Data Presentation: Reductive Amination
| Parameter | Value |
| Starting Material | 3-Fluoroacetophenone |
| Key Reagents | NH₄OAc, NaBH₃CN |
| Product | This compound |
| Expected Yield | 60-80% |
| Purity | >95% (after crystallization) |
Workflow Diagram: Reductive Amination
Caption: Leuckart reaction workflow.
Asymmetric Synthesis: Accessing Enantiopure Amines
For many pharmaceutical applications, a single enantiomer of a chiral amine is required. [8]Asymmetric synthesis methods are therefore of paramount importance.
Chemoenzymatic Reductive Amination
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. [8]Transaminases (TAs) are enzymes that can catalyze the asymmetric synthesis of amines from prochiral ketones with high enantioselectivity. [9] Mechanism and Rationale:
In a typical chemoenzymatic process, a transaminase enzyme transfers an amino group from a donor molecule (e.g., isopropylamine) to the ketone substrate (3-fluoroacetophenone). [9]This process is highly stereoselective, yielding one enantiomer of the amine in high enantiomeric excess (ee). The reaction is often run as a cascade with another enzyme system to regenerate the cofactor or remove the byproduct to drive the equilibrium towards product formation. [8] Experimental Protocol: General Chemoenzymatic Synthesis
Materials:
-
3-Fluoroacetophenone
-
Transaminase (e.g., ATA-117 for the (R)-amine or ATA-113 for the (S)-amine)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO)
-
HCl solution
Procedure:
-
In a buffered aqueous solution, dissolve the transaminase enzyme, PLP cofactor, and isopropylamine.
-
Add a solution of 3-fluoroacetophenone in a minimal amount of a water-miscible co-solvent like DMSO.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, acidify the mixture with HCl to quench the reaction and protonate the amine.
-
Extract the product with an organic solvent like ethyl acetate.
-
The aqueous layer containing the hydrochloride salt can be concentrated, or the free amine can be extracted from the basified aqueous layer and then converted to the hydrochloride salt as described previously.
Data Presentation: Chemoenzymatic Synthesis
| Parameter | Value |
| Starting Material | 3-Fluoroacetophenone |
| Key Reagents | Transaminase, Isopropylamine, PLP |
| Product | Enantiopure 1-(3-Fluorophenyl)ethan-1-amine HCl |
| Expected Yield | >80% |
| Enantiomeric Excess | >99% ee |
Workflow Diagram: Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis workflow.
Asymmetric Hydrogenation of Imines
Another powerful method for asymmetric synthesis is the catalytic hydrogenation of a pre-formed imine or an in-situ generated imine using a chiral catalyst.
Mechanism and Rationale:
This approach involves the use of a transition metal catalyst (e.g., rhodium, iridium, or ruthenium) complexed with a chiral ligand. [10]The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation of the C=N double bond of the imine from one face, leading to the preferential formation of one enantiomer of the amine.
Experimental Protocol: Asymmetric Hydrogenation (General)
Materials:
-
3-Fluoroacetophenone
-
Ammonia or a primary amine
-
Chiral catalyst (e.g., a Rhodium-phosphine complex)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., methanol, toluene)
-
HCl solution
Procedure:
-
In an autoclave, dissolve 3-fluoroacetophenone and the chiral catalyst in an anhydrous solvent under an inert atmosphere.
-
Introduce ammonia or the primary amine.
-
Pressurize the autoclave with hydrogen gas.
-
Heat the reaction mixture to the desired temperature and stir for several hours.
-
After the reaction is complete, cool the autoclave and carefully release the pressure.
-
The catalyst can be removed by filtration through a pad of celite or silica gel.
-
The product can be isolated as the hydrochloride salt by the addition of an HCl solution to the filtrate.
Purification and Characterization
The final product, this compound, is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). Characterization is performed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral HPLC or GC: To determine the enantiomeric purity for asymmetrically synthesized products.
Conclusion
The synthesis of this compound and its derivatives can be achieved through several effective methods. Reductive amination offers a versatile and scalable approach for producing the racemic amine. The Leuckart reaction provides a classical, albeit often lower-yielding, alternative. For applications requiring high enantiopurity, chemoenzymatic methods and asymmetric hydrogenation are the state-of-the-art, delivering excellent stereoselectivity and yields. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scale, cost, and desired enantiomeric purity.
References
-
ResearchGate. (n.d.). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. Retrieved from [Link]
-
National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient racemization of 1-phenylethylamine and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of.... Retrieved from [Link]
- Unknown Source. (n.d.).
-
MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
Wiley Online Library. (2025). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Secondary Amines by the Leuckart Synthesis. Retrieved from [Link]
-
Sciencemadness.org. (2008). Preparation of Tertiary Amines by the Leuckart Reaction. Retrieved from [Link]
-
PubMed. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. Retrieved from [Link]
-
Globe Thesis. (2022). One-pot Synthesis Of Chiral Phenethylamine Based On Asymmetric Transfer Hydrogenation And Dynamic Kinetic Resolution To Construct Chiral Phenethylamine. Retrieved from [Link]
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
ResearchGate. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]
-
PubMed. (2018). Asymmetric Synthesis of Chiral Acyclic Purine Nucleosides Containing a Hemiaminal Ester Moiety via Three-Component Dynamic Kinetic Resolution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
Sources
- 1. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (R)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-49-6 [chemicalbook.com]
- 5. (S)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride [myskinrecipes.com]
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- 7. researchgate.net [researchgate.net]
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- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Significance of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride Enantiomers
This in-depth technical guide explores the biological significance of the enantiomers of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced roles these chiral building blocks play in the synthesis of pharmacologically active molecules. While direct biological activity of the individual enantiomers is not extensively documented, their stereochemistry is paramount to the efficacy and safety of the final drug products.
The Critical Role of Chirality in Pharmacology
In the realm of drug discovery and development, the three-dimensional structure of a molecule is as crucial as its chemical composition. Many drugs are chiral, meaning they exist as two non-superimposable mirror images, known as enantiomers. These enantiomers, designated as (R) and (S), can exhibit profoundly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). This stereoselectivity arises from the chiral nature of biological targets such as enzymes and receptors, which preferentially interact with one enantiomer over the other. Therefore, the synthesis of enantiomerically pure drugs is a cornerstone of modern medicinal chemistry, aiming to maximize therapeutic benefit while minimizing adverse effects.
Physicochemical Properties of this compound Enantiomers
This compound is a chiral primary amine that serves as a versatile intermediate in organic synthesis. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1]
| Property | (R)-1-(3-Fluorophenyl)ethan-1-amine Hydrochloride | (S)-1-(3-Fluorophenyl)ethan-1-amine Hydrochloride |
| Molecular Formula | C₈H₁₁ClFN | C₈H₁₁ClFN |
| Molecular Weight | 175.63 g/mol | 175.63 g/mol |
| Appearance | Solid | Solid |
| Chirality | (R)-enantiomer | (S)-enantiomer |
| Primary Application | Chiral building block in pharmaceutical synthesis | Chiral building block in pharmaceutical synthesis |
Synthesis and Chiral Separation: The Gateway to Stereospecific Drugs
The production of enantiomerically pure 1-(3-Fluorophenyl)ethan-1-amine is a critical step in its application. This is typically achieved through asymmetric synthesis or by resolving a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer directly. One common method is the asymmetric reduction of a precursor ketone, 3'-fluoroacetophenone. This can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand, which directs the reaction to favor the formation of either the (R) or (S) enantiomer.
Chiral Resolution
Alternatively, a racemic mixture of 1-(3-Fluorophenyl)ethan-1-amine can be synthesized and then the enantiomers separated. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of enantiomers.
Experimental Protocol: Chiral HPLC Separation of 1-(3-Fluorophenyl)ethan-1-amine Enantiomers
Objective: To separate the (R) and (S) enantiomers of 1-(3-Fluorophenyl)ethan-1-amine.
Materials:
-
Racemic 1-(3-Fluorophenyl)ethan-1-amine
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
HPLC-grade diethylamine
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of diethylamine (e.g., 0.1%) to improve peak shape. The optimal ratio may need to be determined empirically.
-
Sample Preparation: Dissolve a small amount of racemic 1-(3-Fluorophenyl)ethan-1-amine in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC System Setup:
-
Install the chiral stationary phase column into the HPLC system.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Set the UV detector to an appropriate wavelength to detect the analyte (e.g., 254 nm).
-
-
Injection and Analysis:
-
Inject a small volume of the prepared sample (e.g., 10 µL) onto the column.
-
Record the chromatogram. The two enantiomers should elute at different retention times.
-
-
Identification: To identify which peak corresponds to which enantiomer, inject a standard of a known pure enantiomer (if available).
-
Preparative Scale-Up: For isolation of larger quantities, the method can be scaled up using a larger-diameter preparative chiral column and a higher flow rate. Fractions corresponding to each enantiomeric peak are collected separately.
Indirect Biological Significance and Applications in Drug Discovery
The primary biological significance of the enantiomers of this compound lies in their role as stereospecific building blocks for the synthesis of complex, biologically active molecules. The chirality of these amines is transferred to the final drug molecule, dictating its interaction with biological targets.
(R)-1-(3-Fluorophenyl)ethan-1-amine Hydrochloride: A Precursor to Anticonvulsants
The (R)-enantiomer has been specifically identified as a key intermediate in the synthesis of compounds with anticonvulsant activity.[2][3] While the direct anticonvulsant properties of (R)-1-(3-Fluorophenyl)ethan-1-amine hydrochloride itself are not reported, its incorporation into larger molecules is crucial for their therapeutic effect. The specific spatial arrangement of the amine and fluorophenyl groups in the (R)-configuration is likely essential for the final compound's ability to bind to its target, which could be an ion channel or a receptor involved in neuronal excitability.
(S)-1-(3-Fluorophenyl)ethan-1-amine Hydrochloride: A Building Block for Neurologically Active Agents
Similarly, the (S)-enantiomer is a valuable chiral synthon for the development of other neurologically active compounds.[1] The stereochemistry at the benzylic position is often a critical determinant of a drug's affinity and efficacy for its intended target within the central nervous system (CNS).[1] Although specific therapeutic claims are not widely available in the public domain for the (S)-enantiomer itself, its use in the synthesis of CNS-active molecules underscores its importance in drug discovery.
The following diagram illustrates the pivotal role of these chiral building blocks in the drug development pipeline.
Caption: Workflow from chiral building blocks to therapeutic application.
Future Prospects and Conclusion
The enantiomers of this compound are prime examples of how fundamental principles of stereochemistry directly impact the development of effective and safe pharmaceuticals. While their intrinsic biological activities may be limited or uncharacterized, their value as chiral synthons is firmly established. Future research may focus on elucidating any direct pharmacological effects of these simple amines, which could open new avenues for their application. However, their current and foreseeable role will likely remain as indispensable tools in the medicinal chemist's arsenal for constructing the next generation of stereochemically defined drugs targeting the central nervous system and beyond.
The meticulous separation and utilization of these enantiomers underscore the industry's commitment to developing safer and more effective medicines by harnessing the subtleties of molecular chirality.
References
- An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine (CAS: 444643-09-8). (URL: available through search)
- (R)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-49-6. (URL: available through search)
- Chemical Name : (R)-1-(3-Fluorophenyl)
Sources
An In-depth Technical Guide to the Mechanism of Action of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride Derivatives
Foreword: Charting the Pharmacological Landscape of Novel Psychoactive Compounds
To the researchers, scientists, and drug development professionals delving into the intricate world of neuropharmacology, this guide serves as a comprehensive roadmap for elucidating the mechanism of action of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride and its derivatives. While this specific compound series may not be extensively characterized in publicly available literature, its structural resemblance to a well-established class of psychoactive molecules—phenethylamines—provides a robust framework for hypothesizing and experimentally validating its biological activities.
This document is structured not as a rigid protocol, but as a dynamic guide that synthesizes foundational principles with actionable experimental designs. We will explore the probable molecular targets of these compounds, grounded in the rich history of structure-activity relationship (SAR) studies of related molecules. Furthermore, we will provide detailed, field-proven methodologies to empower your research and ensure the generation of high-quality, reproducible data. Our approach is rooted in the principles of scientific integrity, offering a self-validating system of inquiry to confidently navigate the complexities of drug-receptor interactions.
Introduction to 1-(3-Fluorophenyl)ethan-1-amine and the Significance of Fluorination in Phenethylamine Scaffolds
1-(3-Fluorophenyl)ethan-1-amine belongs to the broad class of phenethylamines, a structural motif present in many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of synthetic psychoactive compounds. The introduction of a fluorine atom to the phenyl ring is a common and powerful strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity for its biological targets.
The position of the fluorine atom on the phenyl ring is critical in determining the pharmacological profile of phenethylamine derivatives. For instance, fluorination can modulate the selectivity of a compound for different monoamine transporters, such as the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Understanding these structure-activity relationships is paramount to predicting and confirming the mechanism of action of novel fluorinated phenethylamines.
Hypothesized Mechanism of Action: The Monoamine Transporter System
Based on the extensive body of research on analogous compounds, the primary hypothesized mechanism of action for 1-(3-Fluorophenyl)ethan-1-amine and its derivatives is the modulation of monoamine transporters. These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters or induction of their reversal (efflux) leads to an increase in the synaptic concentration of these neurotransmitters, resulting in a range of physiological and psychological effects.
The core hypothesis is that 1-(3-Fluorophenyl)ethan-1-amine derivatives act as monoamine reuptake inhibitors and/or releasing agents at DAT, NET, and SERT. The relative potency and selectivity for these three transporters will ultimately define the specific pharmacological profile of each derivative.
The Dopamine Transporter (DAT)
Interaction with DAT is a hallmark of many stimulant drugs. Inhibition of dopamine reuptake or promotion of dopamine efflux in brain regions such as the nucleus accumbens and prefrontal cortex is associated with the reinforcing and psychomotor stimulant effects of these compounds.
The Norepinephrine Transporter (NET)
Modulation of NET activity influences alertness, arousal, and attention. Many phenethylamine derivatives exhibit high affinity for NET, contributing to their stimulant properties.
The Serotonin Transporter (SERT)
Interaction with SERT is a key mechanism for many antidepressant and anxiolytic drugs. While some stimulants have relatively low affinity for SERT, others, particularly certain fluorinated amphetamines, can significantly impact serotonergic neurotransmission, leading to complex psychoactive effects.
Experimental Validation: A Step-by-Step Guide to Elucidating the Mechanism of Action
To rigorously test the hypothesis that 1-(3-Fluorophenyl)ethan-1-amine derivatives modulate monoamine transporters, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to provide a comprehensive pharmacological characterization of these compounds.
In Vitro Characterization: Transporter Binding and Function
Objective: To determine the binding affinity (Ki) of the test compounds for DAT, NET, and SERT.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for a specific transporter. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and from this, the inhibition constant (Ki) is calculated.
Detailed Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 or CHO cells).
-
Alternatively, use synaptosomal preparations from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET, and brainstem for SERT).
-
Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known non-labeled inhibitor for the respective transporter (e.g., GBR12909 for DAT, nisoxetine for NET, and fluoxetine for SERT).
-
Test Compound: Membrane preparation, radioligand, and varying concentrations of the 1-(3-Fluorophenyl)ethan-1-amine derivative.
-
-
Recommended radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: The selected radioligands have high affinity and selectivity for their respective transporters, ensuring a robust and specific signal.
-
Non-specific Binding Control: This is crucial to ensure that the observed binding is specific to the transporter of interest and not due to non-specific interactions with the cell membranes or filter.
-
Cheng-Prusoff Correction: This equation corrects the IC50 value for the concentration of the radioligand used in the assay, providing a more accurate measure of the test compound's affinity.
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Objective: To determine the functional potency (IC50) of the test compounds to inhibit the reuptake of monoamines into synaptosomes.
Principle: This assay measures the accumulation of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into synaptosomes, which are resealed nerve terminals that contain functional transporters. The ability of a test compound to inhibit this uptake is quantified.
Detailed Protocol:
-
Synaptosome Preparation:
-
Isolate synaptosomes from the appropriate brain regions of rodents as described in the binding assay protocol.
-
Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) containing a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent the degradation of the radiolabeled neurotransmitter.
-
-
Assay Setup:
-
In a 96-well plate, pre-incubate the synaptosomes with either buffer or varying concentrations of the test compound.
-
Initiate the uptake by adding the radiolabeled monoamine.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a short period (typically 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained in the synaptosomes using a liquid scintillation counter.
-
Calculate the percentage of uptake inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Use of Synaptosomes: This preparation provides a more physiologically relevant system than isolated membranes as it contains intact transporters capable of substrate translocation.
-
MAO Inhibition: Preventing the breakdown of the radiolabeled neurotransmitter is essential for accurate measurement of transporter-mediated uptake.
-
Short Incubation Time: Measuring the initial rate of uptake minimizes the influence of other processes such as neurotransmitter metabolism and efflux.
Objective: To determine if the test compounds act as monoamine releasing agents.
Principle: This assay measures the ability of a test compound to induce the efflux of a pre-loaded radiolabeled monoamine from synaptosomes or cells expressing the transporters.
Detailed Protocol:
-
Loading:
-
Incubate synaptosomes or transporter-expressing cells with a radiolabeled monoamine to allow for its uptake and accumulation.
-
Wash the preparations to remove extracellular radiolabel.
-
-
Release:
-
Resuspend the loaded synaptosomes or cells in fresh buffer.
-
Add either buffer (for basal release) or varying concentrations of the test compound.
-
Incubate for a defined period.
-
-
Measurement:
-
Separate the extracellular medium from the synaptosomes or cells by centrifugation or filtration.
-
Measure the amount of radioactivity released into the medium.
-
-
Data Analysis:
-
Express the release as a percentage of the total radioactivity initially loaded.
-
Compare the release induced by the test compound to that of a known releasing agent (e.g., amphetamine).
-
Causality Behind Experimental Choices:
-
Pre-loading Step: This ensures that there is a sufficient intracellular pool of the radiolabeled neurotransmitter to be released.
-
Comparison to a Known Releaser: This provides a positive control and allows for the relative efficacy of the test compound as a releasing agent to be determined.
In Vivo Characterization: Behavioral Pharmacology
Objective: To assess the in vivo effects of the test compounds on behaviors known to be modulated by monoamine systems.
3.2.1. Locomotor Activity:
-
Principle: Measures the stimulant or depressant effects of a compound on spontaneous movement in rodents. Increased locomotor activity is often associated with enhanced dopaminergic and noradrenergic neurotransmission.
-
Procedure: Administer the test compound to rodents and place them in an open-field arena equipped with infrared beams to automatically record their movements over a set period.
3.2.2. Drug Discrimination:
-
Principle: Assesses the subjective effects of a compound by training animals to recognize the effects of a known drug (e.g., cocaine or amphetamine).
-
Procedure: Train animals to press one lever to receive a reward after administration of a known stimulant and another lever after saline administration. Then, test the ability of the 1-(3-Fluorophenyl)ethan-1-amine derivative to substitute for the training drug.
3.2.3. Microdialysis:
-
Principle: Directly measures the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.
-
Procedure: Implant a microdialysis probe into a brain region of interest (e.g., nucleus accumbens). After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples for analysis of dopamine, norepinephrine, and serotonin levels by HPLC-ECD following administration of the test compound.
Diagram of Microdialysis Experimental Workflow:
Caption: Workflow for an in vivo microdialysis experiment.
Data Presentation and Interpretation
Table 1: Comparative In Vitro Potencies of 1-(3-Fluorophenyl)ethan-1-amine Derivatives at Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT Uptake IC50 (nM) | NET Uptake IC50 (nM) | SERT Uptake IC50 (nM) |
| Parent Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Derivative 1 | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Reference Drug | e.g., Cocaine | e.g., Cocaine | e.g., Cocaine | e.g., Cocaine | e.g., Cocaine | e.g., Cocaine |
This table should be populated with the experimentally determined values.
Interpretation:
-
Potency: Lower Ki and IC50 values indicate higher potency.
-
Selectivity: The ratio of Ki or IC50 values for the different transporters indicates the selectivity of the compound. For example, a DAT/SERT selectivity ratio is calculated by dividing the SERT Ki by the DAT Ki. A higher ratio indicates greater selectivity for DAT over SERT.
-
Reuptake Inhibition vs. Release: A compound that is a potent uptake inhibitor but a weak releasing agent is classified as a reuptake inhibitor. Conversely, a compound that is a potent releasing agent is classified as a releaser. Some compounds may exhibit a mixed profile.
Conclusion: Synthesizing the Evidence for a Comprehensive Mechanistic Understanding
References
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. Retrieved from [Link]
- Hsin, L. W., Prisinzano, T., Wilkerson, C. R., Dersch, C. M., Horel, R., Jacobson, A. E., Rothman, R. B., & Rice, K. C. (2
The Strategic Incorporation of Fluorine: A Technical Guide to the Discovery and Synthesis of Fluorinated Chiral Amines
Abstract
The introduction of fluorine into chiral amine frameworks represents a transformative strategy in modern medicinal chemistry. Fluorinated chiral amines are pivotal building blocks in the development of pharmaceuticals, offering enhanced metabolic stability, bioavailability, and binding affinity.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of these high-value compounds. We will explore the strategic rationale behind fluorine incorporation, delve into the principal synthetic methodologies—including organocatalytic, biocatalytic, and transition-metal-catalyzed approaches—and provide detailed, field-proven protocols for their preparation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated chiral amines in their work.
The Fluorine Advantage: Why Incorporate Fluorine into Chiral Amines?
The strategic incorporation of fluorine atoms or fluoroalkyl groups into drug candidates can profoundly alter their physicochemical and biological properties.[2][4] Chiral amines are ubiquitous pharmacophores, and their fluorination offers several distinct advantages:
-
Modulation of Basicity (pKa): The high electronegativity of fluorine significantly lowers the pKa of a nearby amine functionality.[5] This attenuation of basicity can be critical for improving oral bioavailability by reducing ionization in the gut and enhancing cell membrane permeability.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Introducing fluorine at a metabolically labile position can block oxidative degradation, thereby increasing the drug's half-life.
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets such as enzymes and receptors.[6] This can lead to enhanced binding affinity and, consequently, increased potency.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation.[6][7]
These beneficial effects have led to a surge in the development of fluorinated pharmaceuticals across a wide range of therapeutic areas.[3][8]
Synthetic Strategies for Accessing Fluorinated Chiral Amines
The synthesis of enantiomerically pure fluorinated amines presents a significant challenge due to the unique reactivity of fluorine-containing substrates and reagents.[4][9] Over the past two decades, a diverse array of powerful synthetic methodologies has emerged to address this challenge.
Organocatalytic Approaches: A Metal-Free Paradigm
Organocatalysis has revolutionized asymmetric synthesis, offering a metal-free and often more sustainable alternative to traditional methods.[10] Chiral small molecules are used to catalyze enantioselective transformations, providing access to a wide range of fluorinated chiral amines.
One prominent strategy involves the enantioselective α-fluorination of aldehydes and ketones using a chiral amine catalyst.[11][12][13] The catalyst reacts with the carbonyl compound to form a chiral enamine intermediate, which then undergoes electrophilic fluorination.
Experimental Protocol: Organocatalytic α-Fluorination of an Aldehyde [5][11]
This protocol describes a general procedure for the enantioselective α-fluorination of an aldehyde using a chiral imidazolidinone catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)
-
Chiral imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one) (0.2 mmol)
-
Solvent (e.g., 10% i-PrOH in THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (5 mL) at -20 °C is added the chiral imidazolidinone catalyst (0.2 mmol).
-
After stirring for 10 minutes, N-fluorobenzenesulfonimide (NFSI) (1.2 mmol) is added in one portion.
-
The reaction mixture is stirred at -20 °C and monitored by TLC until the starting aldehyde is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired α-fluoro aldehyde.
-
The enantiomeric excess (% ee) is determined by chiral HPLC or GC analysis.
Another powerful organocatalytic approach is the asymmetric Mannich reaction, where a fluorinated nucleophile is added to an imine, catalyzed by a chiral Brønsted acid or base.[14][15] This method provides access to β-fluoroamines with high diastereo- and enantioselectivity.
Diagram: Organocatalytic Enamine-Mediated α-Fluorination
Caption: Catalytic cycle for the organocatalytic α-fluorination of aldehydes.
Biocatalysis: Harnessing Nature's Catalysts
Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them highly attractive catalysts for the synthesis of fluorinated chiral amines.[16][17][18] Several classes of enzymes have been successfully employed for this purpose.
-
Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the asymmetric amination of prochiral ketones to produce chiral amines.[16] By using fluorinated ketone substrates, a variety of fluorinated chiral amines can be synthesized with excellent enantiomeric excess.
-
Reductive Aminases (RedAms): Reductive aminases, belonging to the imine reductase family, provide an alternative route to chiral fluoroamines through the reductive amination of ketones.[16] They offer the advantage of using inexpensive ammonium salts as the amine source.
-
Aldolases: Aldolases catalyze stereoselective carbon-carbon bond formation and have been used to synthesize complex fluorinated molecules, including fluorinated β-hydroxy-α-amino acids, which are precursors to fluorinated amines.[16][19]
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis of a Fluorinated Amine [16]
This protocol outlines a general procedure for the synthesis of a chiral fluoroamine from a fluorinated ketone using a transaminase.
Materials:
-
Fluorinated ketone (e.g., 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one) (50 mM)
-
Transaminase (R- or S-selective)
-
Amino donor (e.g., L-Alanine or Isopropylamine) (250 mM)
-
Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent (e.g., DMSO, for substrate dissolution)
Procedure:
-
In a temperature-controlled reaction vessel, dissolve the fluorinated ketone (50 mM) in a minimal amount of DMSO.
-
Add the buffer solution, the amino donor (250 mM), and PLP (1 mM).
-
Initiate the reaction by adding the transaminase enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis of substrate conversion and product formation.
-
Once the reaction has reached completion (or equilibrium), quench the reaction by adding a strong acid or base to denature the enzyme.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to yield the crude fluorinated amine.
-
Purify the product by chromatography if necessary.
-
Determine the enantiomeric excess (% ee) of the product using chiral HPLC or GC.
Data Presentation: Comparison of Biocatalytic Methods
| Enzyme Class | Substrate | Amine Donor | Key Advantages | Key Limitations | Reference |
| Transaminase | Fluorinated Ketone | L-Alanine, Isopropylamine | High enantioselectivity (>99% ee) | Equilibrium-limited reactions | [16] |
| Reductive Aminase | Fluorinated Ketone | Ammonium salts | High conversions (>90%), inexpensive amine source | Requires expensive NADPH cofactor | [16] |
| Aldolase | Fluoropyruvate | Various aldehydes | Forms two stereocenters simultaneously | Stereocontrol can be challenging | [16][19] |
Sources
- 1. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress in asymmetric fluorination and trifluoromethylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aldolase-catalyzed synthesis of chiral organofluorines [escholarship.org]
- 18. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 19. Aldolase-catalysed stereoselective synthesis of fluorinated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride in Asymmetric Synthesis: A Technical Guide for Researchers
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often exclusive to a single enantiomer, with its counterpart potentially exhibiting reduced efficacy or even adverse effects. Consequently, the development of robust methods for asymmetric synthesis is a cornerstone of contemporary organic chemistry. This guide provides an in-depth exploration of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride, a versatile and increasingly utilized chiral building block. We will delve into its practical applications as both a chiral resolving agent and a chiral auxiliary, offering detailed protocols and mechanistic insights to empower researchers in their pursuit of stereochemical control. The presence of a fluorine atom on the phenyl ring can also confer unique properties to the target molecules, such as altered metabolic stability and binding interactions, making this reagent particularly valuable in drug discovery programs.[1]
Core Principles of Application: A Dual-Pronged Approach to Chirality
This compound offers a dual-pronged approach to achieving enantiomeric purity:
-
Chiral Resolution: This classical technique leverages the formation of diastereomeric salts between the racemic amine and a chiral resolving agent. The differing physicochemical properties of these diastereomers, most notably their solubility, allow for their separation by fractional crystallization. Subsequently, the desired enantiomer of the amine can be liberated.
-
Chiral Auxiliary: In this strategy, the chiral amine is temporarily incorporated into an achiral substrate to form a new chiral molecule. The inherent chirality of the amine auxiliary then directs the stereochemical outcome of subsequent reactions on the substrate, leading to the formation of a new stereocenter with high diastereoselectivity. Following the desired transformation, the auxiliary can be cleaved and recovered.[2]
Application I: Chiral Resolution of Racemic 1-(3-Fluorophenyl)ethan-1-amine
The separation of enantiomers from a racemic mixture of 1-(3-Fluorophenyl)ethan-1-amine is a critical step in obtaining the enantiopure starting material for various synthetic endeavors. The use of chiral acids, such as derivatives of tartaric acid, is a well-established and effective method for this purpose.[3][4]
Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of 1-(3-Fluorophenyl)ethan-1-amine.
Protocol 1: Chiral Resolution using (R,R)-Tartaric Acid
This protocol details a typical procedure for the resolution of racemic 1-(3-Fluorophenyl)ethan-1-amine using (R,R)-tartaric acid as the resolving agent.
Materials:
-
Racemic this compound
-
(R,R)-Tartaric acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Liberation of the Free Amine:
-
Dissolve a known quantity of racemic this compound in deionized water.
-
Cool the solution in an ice bath and slowly add a 2M aqueous solution of NaOH with stirring until the pH is >10. This deprotonates the amine hydrochloride to the free amine.
-
Extract the free amine into diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the racemic free amine.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic free amine in a minimal amount of warm ethanol.
-
In a separate flask, dissolve 0.5 molar equivalents of (R,R)-tartaric acid in a minimal amount of warm ethanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring. The formation of a precipitate should be observed.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4°C) for several hours to overnight to maximize crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold ethanol. This solid is the less soluble diastereomeric salt.
-
The mother liquor contains the more soluble diastereomeric salt.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the collected crystalline salt in deionized water and add a 2M NaOH solution with stirring until the solid dissolves and the pH is >10.
-
Extract the liberated enantiopure amine with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 1-(3-Fluorophenyl)ethan-1-amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.
-
Application II: 1-(3-Fluorophenyl)ethan-1-amine as a Chiral Auxiliary in Diastereoselective Alkylation
Conceptual Workflow for Diastereoselective Alkylation
Caption: Conceptual workflow for diastereoselective alkylation using a chiral amine auxiliary.
Adapted Protocol 2: Diastereoselective Alkylation of a Propionamide Derivative
This adapted protocol illustrates the potential use of (S)-1-(3-Fluorophenyl)ethan-1-amine as a chiral auxiliary for the diastereoselective alkylation of a propionamide derivative.
Materials:
-
(S)-1-(3-Fluorophenyl)ethan-1-amine
-
Propanoyl chloride
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of the Chiral Amide:
-
To a solution of (S)-1-(3-Fluorophenyl)ethan-1-amine and triethylamine (1.1 equivalents) in anhydrous THF at 0°C, add propanoyl chloride (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the chiral propionamide. Purify by column chromatography if necessary.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral propionamide in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of LDA (1.1 equivalents) and stir for 30-60 minutes to form the enolate.
-
Add benzyl bromide (1.2 equivalents) dropwise and continue stirring at -78°C for 2-4 hours.
-
Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.
-
-
Cleavage of the Chiral Auxiliary:
-
The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous acid (e.g., 6M HCl) or base (e.g., 4M NaOH).
-
After hydrolysis, neutralize the solution and extract the chiral carboxylic acid product.
-
The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.
-
Key Data for Asymmetric Synthesis
| Application | Reagent/Auxiliary | Typical Diastereomeric/Enantiomeric Excess | Key Reaction Conditions |
| Chiral Resolution | (R,R)-Tartaric Acid | >95% ee (after recrystallization) | Fractional crystallization from a suitable solvent like ethanol. |
| Diastereoselective Alkylation | (S)-1-(3-Fluorophenyl)ethan-1-amine | >90% de (expected) | Low-temperature enolate formation with a strong, non-nucleophilic base (e.g., LDA). |
Conclusion
This compound is a valuable and versatile tool in the arsenal of the synthetic chemist. Its utility in both chiral resolution and as a chiral auxiliary provides multiple avenues for the synthesis of enantiomerically pure compounds. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to develop and optimize their own asymmetric transformations. As with any synthetic methodology, careful optimization of reaction conditions is crucial to achieving high levels of stereoselectivity and yield. The principles outlined herein, grounded in the established literature of asymmetric synthesis, should provide a solid foundation for the successful application of this important chiral building block.
References
-
Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (eds. M. Christmann and S. Bräse). Wiley-VCH. Available at: [Link]
-
Suna, E. Group. Diastereoselective synthesis using chiral auxiliary. Available at: [Link]
- Hartwig, J. F. (2010).
-
Mohr, J. T., et al. (2008). Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides. Beilstein Journal of Organic Chemistry, 4, 3. Available at: [Link]
-
Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Ellman, J. A. Asymmetric Synthesis of Amines. Yale University. Available at: [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Zhang, X., et al. (2010). Enantioselective Pd-Catalyzed Hydrogenation of Fluorinated Imines. Organic Letters, 12(21), 5075–5077.
-
Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ChemInform, 39(25). Available at: [Link]
-
Zhou, Y.-G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13380-13439. Available at: [Link]
-
Wang, Y., et al. (2022). Diastereoselective Formal 1,3-Dipolar Cycloaddition of Trifluoroethyl Amine-Derived Ketimines Enables the Desymmetrization of Cyclopentenediones. Molecules, 27(19), 6529. Available at: [Link]
-
Liang, S. H., et al. (2018). Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(iii) ylides. Chemical Science, 9(12), 3165–3174. Available at: [Link]
-
Delach, C. (2019). "DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF". ISU ReD: Research and eData. Available at: [Link]
-
Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization: towards a greener industrial process. Royal Society of Chemistry. Available at: [Link]
-
da Silva, F. de C., et al. (2011). Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts. Journal of the Brazilian Chemical Society, 22(12), 2359-2371. Available at: [Link]
- Blacker, A. J., et al. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis.
-
Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 50(44), 10446–10450. Available at: [Link]
-
Liu, J., et al. (2021). Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3 R ,4 S )-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458–9483. Available at: [Link]
-
Rueping, M., et al. (2012). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 48(11), 1643-1645. Available at: [Link]
-
Liu, J., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed. Available at: [Link]
-
Truppo, M. D. (2017). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 22(11), 1974. Available at: [Link]
- Ishii, A., et al. (1998). Stereocontrol at the quaternary center in 1-substituted 1-phenyl-2,2,2-trifluoroethylamines: stereospecific substitution with retention of a chiral cyclic fluoral N,O-acetal with organolithium reagents. Tetrahedron Letters, 39(10), 1199-1202.
-
Goudjil, K., et al. (2013). DFT study of the mechanism and stereoselectivity of the 1,3-dipolar cycloaddition between pyrroline-1-oxide and methyl crotonate. Computational and Theoretical Chemistry, 1007, 63-69. Available at: [Link]
Sources
Application Notes and Protocols for the Chiral Resolution of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the chiral resolution of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride, a critical process for the provision of enantiomerically pure starting materials in pharmaceutical synthesis. This document offers an in-depth exploration of the primary methodologies utilized in the field: classical diastereomeric salt resolution, enzymatic kinetic resolution, and chiral chromatography. The protocols detailed herein are designed to be robust and reproducible, grounded in established scientific principles, and supported by references to authoritative literature.
Introduction: The Significance of Chiral 1-(3-Fluorophenyl)ethan-1-amine
1-(3-Fluorophenyl)ethan-1-amine is a key chiral building block in the synthesis of a variety of pharmacologically active molecules. The stereochemistry of this amine is often crucial for the desired biological activity and efficacy of the final drug substance. The presence of the fluorine atom can enhance metabolic stability and binding affinity. Consequently, the ability to efficiently and reliably separate the racemic mixture of this compound into its constituent enantiomers is of paramount importance in drug discovery and development. This guide provides detailed protocols for three distinct and powerful resolution techniques.
Classical Diastereomeric Salt Resolution
This classical method remains a widely used and scalable approach for chiral resolution. The underlying principle is the reaction of the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]
Causality of Experimental Choices
The selection of the chiral resolving agent and the crystallization solvent is critical for a successful diastereomeric resolution. The ideal resolving agent will form a stable, crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains in solution. Tartaric acid and its derivatives are frequently employed for the resolution of amines due to their availability in enantiomerically pure forms and their ability to form well-defined crystalline salts. The choice of solvent is equally important, as it directly influences the solubility difference between the two diastereomeric salts. A solvent system is sought where one salt is sparingly soluble and readily crystallizes, while the other is highly soluble.
Protocol: Resolution using (-)-Tartaric Acid
This protocol is adapted from the successful resolution of the structurally similar (1-methyl-2-phenyl)-ethylamine and serves as a robust starting point.[2]
Materials:
-
Racemic this compound
-
(-)-Tartaric acid
-
Isopropyl alcohol (IPA)
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, reflux condenser, Buchner funnel, separatory funnel)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
Part A: Diastereomeric Salt Formation and Crystallization
-
Preparation of the Free Amine: In a flask, dissolve 1 equivalent of racemic this compound in water. While stirring, slowly add 2 M NaOH solution until the pH is strongly basic (pH > 12). Extract the liberated free amine with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic free amine.
-
Salt Formation: Dissolve the obtained racemic 1-(3-Fluorophenyl)ethan-1-amine in a minimal amount of a heated mixture of isopropyl alcohol and water. In a separate flask, dissolve 0.5 to 1.0 equivalent of (-)-tartaric acid in the same hot solvent system.
-
Crystallization: Slowly add the hot tartaric acid solution to the amine solution with continuous stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For enhanced crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold isopropyl alcohol to remove the mother liquor containing the more soluble diastereomer.
Part B: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the collected diastereomeric salt crystals in water.
-
Basification: Slowly add 2 M NaOH solution while stirring until the salt is completely dissolved and the solution is strongly basic (pH > 12).
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-(3-Fluorophenyl)ethan-1-amine.
Part C: Determination of Enantiomeric Excess
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or SFC (see Section 3).
Quantitative Data for a Similar Amine Resolution
The following table presents data from the resolution of a structurally analogous amine, providing an indication of the potential efficacy of this method.[2]
| Resolving Agent | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| (-)-Tartaric Acid | (1-methyl-2-phenyl)-ethylamine | Isopropyl alcohol/Water | 87.5 | 83.5 |
Note: This data is for a similar, not identical, substrate and should be used as a guideline. Optimization of conditions is crucial for achieving high yield and enantiopurity for 1-(3-Fluorophenyl)ethan-1-amine.
Experimental Workflow Diagram
Caption: Workflow for Diastereomeric Salt Resolution.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes the stereospecificity of enzymes, typically lipases, to differentiate between enantiomers. In the kinetic resolution of a racemic amine, one enantiomer is selectively acylated by the enzyme at a much higher rate than the other, allowing for the separation of the unreacted amine from the acylated product.[3][4][5] A more advanced approach is Dynamic Kinetic Resolution (DKR), where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated product.[4][6]
Causality of Experimental Choices
The success of an enzymatic resolution depends on the choice of enzyme, acylating agent, and solvent. Candida antarctica lipase B (CALB) is a widely used and robust enzyme for the resolution of primary amines.[4][6] The acylating agent must be compatible with the enzyme and provide a good substrate for the acylation reaction; ethyl methoxyacetate is often a good choice.[3][5] The solvent should solubilize the substrates and not denature the enzyme.
Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is based on established procedures for the kinetic resolution of phenylethylamines.[3][5]
Materials:
-
Racemic 1-(3-Fluorophenyl)ethan-1-amine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Ethyl methoxyacetate
-
Heptane (or other suitable organic solvent)
-
Triethylamine
-
Standard laboratory glassware (vials, shaker)
-
Shaking incubator
Procedure:
-
Reaction Setup: In a vial, combine racemic 1-(3-Fluorophenyl)ethan-1-amine (1 equivalent), ethyl methoxyacetate (0.5-1.0 equivalent), and triethylamine in heptane.
-
Enzymatic Reaction: Add immobilized Candida antarctica lipase B to the solution.
-
Incubation: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 35-50 °C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC or SFC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.
-
Work-up: Once the desired conversion (typically around 50% for kinetic resolution) is reached, filter off the enzyme. The mixture can then be separated by chromatography to isolate the unreacted enantiomerically enriched amine and the acylated product. The acylated product can be hydrolyzed back to the other enantiomer of the amine if desired.
Quantitative Data for Similar Enzymatic Resolutions
The following table summarizes the results for the enzymatic resolution of structurally related phenylethylamines, which can serve as a guide for the resolution of 1-(3-Fluorophenyl)ethan-1-amine.[3]
| Amine Substrate | Conversion (%) | Time (h) | (S)-Amine Yield (%) | (S)-Amine ee (%) | (R)-Amide Yield (%) | (R)-Amide ee (%) |
| 1-Phenylethylamine | 51 | 1.5 | 42 | 99 | 50 | 99 |
| 1-(4-Fluorophenyl)ethylamine | 53 | 4 | 40 | 99 | 52 | 99 |
Note: These results for similar substrates suggest that high enantioselectivity can be expected for the resolution of 1-(3-Fluorophenyl)ethan-1-amine.
Experimental Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral Chromatography (HPLC and SFC)
Chiral chromatography is a powerful analytical and preparative technique for the direct separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common methods. SFC often offers advantages in terms of speed and reduced solvent consumption compared to HPLC.[7]
Causality of Experimental Choices
The key to successful chiral chromatography is the selection of the appropriate chiral stationary phase and mobile phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines.[8][9] The mobile phase composition, including the organic modifier and additives (acids or bases), is optimized to achieve the best resolution and peak shape. For primary amines, the addition of a small amount of an amine (like diethylamine) to the mobile phase can improve peak shape, while an acidic additive may be needed for separation on certain columns.[7]
Protocol: Chiral HPLC Method Development
The following is a general protocol for developing a chiral HPLC method for the analysis of 1-(3-Fluorophenyl)ethan-1-amine.
Materials:
-
Racemic this compound
-
Chiral HPLC column (e.g., CHIRALCEL OD-H® or Lux® Cellulose-3)
-
HPLC system with UV detector
-
HPLC-grade solvents (n-hexane, isopropanol, ethanol, diethylamine)
Procedure:
-
Sample Preparation: Prepare a solution of racemic this compound in the mobile phase or a compatible solvent.
-
Initial Screening:
-
Column: CHIRALCEL OD-H® (or similar cellulose-based column).
-
Mobile Phase: Start with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Method Optimization:
-
Mobile Phase Composition: Vary the ratio of n-hexane to isopropanol (e.g., 95:5, 80:20) to optimize the resolution and retention times.
-
Organic Modifier: Test other alcohols like ethanol as the modifier.
-
Additives: If peak shape is poor, adjust the concentration of the basic additive.
-
-
Analysis: Once a suitable separation is achieved, inject the resolved sample from the diastereomeric salt or enzymatic resolution to determine the enantiomeric excess by comparing the peak areas of the two enantiomers.
Chromatographic Data for a Derivative
A study on the enantioselective HPLC separation of the methoxyacetamide derivative of 1-(3-Fluorophenyl)ethan-1-amine provides valuable insight.[8]
| Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |
| Lux® Cellulose-3 | c-Hex/i-PrOH/DEA (80/20/0.1) | 1.0 | 1.9 |
| CHIRALCEL OD-H® | n-Hex/i-PrOH/DEA (80/20/0.1) | 1.0 | 2.1 |
Note: These conditions were used for the N-acylated derivative and the unreacted amine in an enzymatic resolution study and provide an excellent starting point for the analysis of the free amine as well.
Experimental Workflow Diagram
Caption: Workflow for Chiral Chromatography.
References
-
Muñoz, L., Rodríguez, A. M., Rosell, G., & Guerrero, A. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(23), 8039-8046. [Link]
-
Ibrahim, D., & Ghanem, A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3363. [Link]
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Päll, E., et al. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry, 6, 823-829. [Link]
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Martin-Matute, B., & Bäckvall, J. E. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry, 6, 823–829. [Link]
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Guerrero, A., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(23), 8039-8046. [Link]
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Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]
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Patel, R. N. (2021). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry, 89(9), 6085–6099. [Link]
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Armstrong, D. W., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 678-687. [Link]
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Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-194. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
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Wuschek, M., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(9), 555-62. [Link]
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Keglevich, G., et al. (n.d.). Resolution of P-Heterocycles with Tartaric Acid Derivatives. ResearchGate. [Link]
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Fogassy, E., et al. (2020). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Molecules, 25(23), 5727. [Link]
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PubChem. (n.d.). (R)-1-(3-fluorophenyl)ethanamine. [Link]
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Armstrong, D. W., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9). [Link]
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Pirkle, W. H., & Hauske, J. R. (1977). Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. The Journal of Organic Chemistry, 42(11), 1839–1844. [Link]
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Royal Society of Chemistry. (2016). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 52(4), 777-780. [Link]
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de la Fuente, M., & Nicasio, M. C. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Catalysts, 11(4), 458. [Link]
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Application Notes & Protocols: The Strategic Use of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride as a Chiral Scaffold in CNS Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the application of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride in the field of Central Nervous System (CNS) drug discovery. Moving beyond a simple datasheet, this guide elucidates the strategic value of this compound, focusing on its role as a versatile chiral building block rather than a direct pharmacological agent. We will explore the rationale behind its use, provide detailed protocols for its synthetic integration, and discuss the analytical methods required to validate its incorporation into novel drug candidates.
Foundational Insight: A Chiral Building Block of Strategic Value
This compound is a chiral primary amine that serves as a crucial intermediate in the synthesis of complex molecular entities with potential therapeutic activity.[1] Publicly available literature does not extensively document direct biological activity for this compound. Instead, its significance is firmly established in its utility as a chiral synthon for constructing neurologically active compounds.[1] The true power of this molecule lies in the combination of two key structural features: a stereogenic center and a fluorine-substituted phenyl ring.
-
The Fluorine Advantage : The strategic placement of a fluorine atom on the phenyl ring is a well-established tactic in medicinal chemistry. Fluorine's high electronegativity can alter the acidity (pKa) of the nearby amine, influence molecular conformation, and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of the final drug candidate.[1][2]
-
The Importance of Chirality : The amine is attached to a stereogenic center. In CNS drug discovery, where targets like receptors and enzymes are inherently chiral, the stereochemistry of a drug candidate is often paramount for achieving target affinity, selectivity, and efficacy while minimizing off-target effects and potential toxicity.[1][3] The (R)-enantiomer, for instance, has been specifically utilized in the synthesis of compounds with anticonvulsant activity.[1][4] This highlights the importance of using enantiomerically pure starting materials like the (S)- or (R)- forms of 1-(3-fluorophenyl)ethanamine to build stereospecific drug candidates.
Below is a diagram illustrating the logical flow of how this building block contributes to the drug discovery process.
Caption: Logical workflow from chiral building block to potential therapeutic effect.
Physicochemical Data
The fundamental properties of the parent amine and its hydrochloride salt are summarized below. Researchers should always refer to the Certificate of Analysis for lot-specific data.
| Property | Value (Hydrochloride Salt) | Value (Free Base) | Reference(s) |
| CAS Number | 321429-48-5 ((S)-enantiomer) | 444643-09-8 ((S)-enantiomer) | [1][] |
| Molecular Formula | C₈H₁₀FN·HCl | C₈H₁₀FN | [][6] |
| Molecular Weight | 175.63 g/mol | 139.17 g/mol | [][6] |
| Appearance | White to off-white solid | Liquid | [1][4] |
Application Protocols for Synthetic Integration
The primary application of this compound is as a nucleophile in reactions that build the core of a new chemical entity. The following protocols are generalized methodologies that represent common, robust transformations used in medicinal chemistry.
Safety Precaution : 1-(3-Fluorophenyl)ethan-1-amine and its salts are classified as corrosive and can cause severe skin burns and eye damage. They are also harmful if swallowed or inhaled.[1][7] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
Protocol 2.1: Amide Bond Formation via Peptide Coupling
This protocol describes a standard method for coupling the amine with a carboxylic acid to form an amide, a ubiquitous functional group in CNS drugs.
Objective : To synthesize a novel amide derivative by coupling 1-(3-Fluorophenyl)ethan-1-amine with a generic carboxylic acid (R-COOH).
Causality Behind Component Selection :
-
Coupling Reagent (HATU) : HATU is chosen for its high efficiency and low rate of racemization, which is critical when working with chiral amines and acids. It activates the carboxylic acid to form a highly reactive intermediate.
-
Base (DIPEA) : Diisopropylethylamine (DIPEA) is a non-nucleophilic base. Its role is to neutralize the hydrochloride salt, liberating the free amine, and to scavenge the acid produced during the reaction without competing in the coupling reaction itself.
-
Solvent (DMF) : Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves a wide range of reactants and reagents used in peptide coupling.
Materials :
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.05 eq)
-
HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium-1-yl] hexafluorophosphate) (1.1 eq)
-
DIPEA (Diisopropylethylamine) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology :
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.05 eq) and anhydrous DMF (use a concentration of ~0.1 M).
-
Stir the solution at room temperature until the acid is fully dissolved.
-
Add HATU (1.1 eq) to the solution and stir for 10-15 minutes. This is the pre-activation step.
-
In a separate vial, dissolve this compound (1.0 eq) in a small amount of DMF.
-
Add DIPEA (2.5 eq) to the flask containing the activated acid, followed immediately by the amine solution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Work-up : Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude amide product using flash column chromatography on silica gel.
Caption: Experimental workflow for amide bond formation.
Protocol 2.2: Reductive Amination
This protocol details the formation of a secondary amine by reacting 1-(3-Fluorophenyl)ethan-1-amine with an aldehyde or ketone.
Objective : To synthesize a novel secondary amine by reacting 1-(3-Fluorophenyl)ethan-1-amine with a generic carbonyl compound (R-CHO or R-CO-R').
Causality Behind Component Selection :
-
Reducing Agent (Sodium Triacetoxyborohydride) : NaBH(OAc)₃ is a mild and selective reducing agent. It is particularly effective for reductive aminations because it is less reactive towards the carbonyl starting material than other hydrides and primarily reduces the iminium ion intermediate formed in situ. It is also tolerant of mildly acidic conditions.
-
Solvent (DCE) : 1,2-Dichloroethane is a common solvent for this reaction, although Dichloromethane (DCM) can also be used.
-
Acid (Acetic Acid) : A catalytic amount of acetic acid can accelerate the formation of the intermediate iminium ion, which is the species that is ultimately reduced.
Materials :
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
DIPEA (1.1 eq, only if using the HCl salt)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
Step-by-Step Methodology :
-
To a dry round-bottom flask, add this compound (1.0 eq), the carbonyl compound (1.1 eq), and anhydrous DCE.
-
Add DIPEA (1.1 eq) to liberate the free amine and stir the mixture for 20-30 minutes at room temperature to facilitate imine/iminium ion formation. A catalytic amount of acetic acid may be added at this stage if the reaction is sluggish.
-
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude secondary amine product via flash column chromatography.
Analytical Validation
Successful synthesis and purification must be confirmed with rigorous analytical data. This is a critical component of a self-validating protocol.
| Technique | Purpose | Expected Outcome |
| LC-MS | To confirm reaction completion and product mass. | Disappearance of starting material peaks and appearance of a new peak with the correct mass-to-charge ratio (m/z) for the desired product. |
| ¹H and ¹⁹F NMR | To confirm the structure of the final compound. | ¹H NMR should show characteristic peaks for the 1-(3-fluorophenyl)ethyl moiety incorporated into the new structure. ¹⁹F NMR should show a singlet or multiplet corresponding to the fluorine atom. |
| Chiral HPLC | To determine the enantiomeric purity of the final product. | If a single enantiomer of the starting amine was used, the final product should ideally show a single peak, confirming that no racemization occurred during the reaction. |
Conclusion
This compound is not a tool for direct biological screening but rather a high-value scaffold for the rational design of novel CNS drug candidates. Its strategic utility stems from the combined benefits of a chiral center and a metabolically robust fluorophenyl group. By employing standard synthetic transformations such as amide coupling and reductive amination, medicinal chemists can leverage this building block to construct a diverse array of potential therapeutics for neurological disorders. The protocols and rationale provided herein offer a robust framework for the effective integration of this compound into CNS drug discovery programs.
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(S)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride. MySkinRecipes. [Link]
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Application Notes & Protocols: The Strategic Use of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride in the Synthesis of Chiral Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. A key strategy in modern drug design is the incorporation of specific structural motifs that enhance potency, selectivity, and pharmacokinetic properties. Chiral amines are foundational building blocks in this endeavor, with 1-(3-Fluorophenyl)ethan-1-amine hydrochloride emerging as a particularly valuable precursor.[1][2][3] This guide provides an in-depth analysis of its application, detailing its chemical properties, the rationale for its use, a representative synthetic protocol for its incorporation into a kinase inhibitor scaffold, and the mechanistic implications for drug-target engagement.
Introduction: The Value Proposition of a Fluorinated Chiral Precursor
The ATP-binding site of the human kinome is highly conserved, presenting a significant challenge for the development of selective inhibitors.[4] Medicinal chemists overcome this by designing molecules that exploit subtle three-dimensional differences within the active site.[2] The incorporation of stereocenters is a powerful strategy to achieve this, conferring a level of structural sophistication that is often unattainable with achiral molecules.[2]
This compound serves as a "privileged" synthetic fragment for several key reasons:
-
Stereochemical Control: It provides a defined chiral center at the benzylic position. This stereochemistry is frequently critical for orienting the molecule within the kinase active site to achieve optimal binding and, consequently, high potency.[5]
-
Fluorine's Role in Drug Design: The strategic placement of a fluorine atom on the phenyl ring can significantly improve a drug candidate's profile.[6] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic or halogen-bonding interactions, and modulate the basicity (pKa) of the amine, which impacts solubility and cell permeability.[7][8]
-
Synthetic Versatility: As a primary amine, it is readily incorporated into target molecules using robust and well-established chemical transformations, most commonly amide bond formation.[4]
This guide will focus on the (R)-enantiomer, (R)-1-(3-Fluorophenyl)ethan-1-amine hydrochloride, as a representative example, though the (S)-enantiomer is also a critical building block for accessing distinct pharmacological agents.[5][]
Precursor Profile: (R)-1-(3-Fluorophenyl)ethan-1-amine hydrochloride
A thorough understanding of the precursor's properties is essential for its effective use in synthesis.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (1R)-1-(3-fluorophenyl)ethan-1-amine hydrochloride | [10] |
| CAS Number | 321429-49-6 | [10] |
| Molecular Formula | C₈H₁₁ClFN | [10] |
| Molecular Weight | 175.63 g/mol | [10] |
| Appearance | White to off-white solid | [10] |
| Storage | Sealed in dry, Room Temperature | [10] |
Handling and Safety: (R)-1-(3-Fluorophenyl)ethan-1-amine hydrochloride is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application in Kinase Inhibitor Synthesis: A Representative Workflow
The primary application of this precursor is its nucleophilic addition to an electrophilic core, typically a carboxylic acid-functionalized heterocycle common in kinase inhibitor design (e.g., pyrimidine, quinazoline, pyrazole scaffolds).[11][12] This is most frequently achieved via an amide coupling reaction.
The general workflow involves coupling the chiral amine with a core fragment (a heterocyclic carboxylic acid) that contains the "hinge-binding" motif responsible for anchoring the inhibitor to the kinase. The 3-fluorophenyl group is thereby positioned to interact with solvent-exposed regions or hydrophobic sub-pockets of the ATP-binding site.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Experimental Protocol: Amide Coupling
This protocol describes a representative synthesis of a hypothetical kinase inhibitor via amide bond formation, a method adapted from established procedures for generating such compounds.[4]
Objective: To couple (R)-1-(3-Fluorophenyl)ethan-1-amine hydrochloride with a generic kinase inhibitor core, "Heterocycle-COOH," to form the final active molecule.
Materials & Reagents:
-
"Heterocycle-COOH" (1.0 equiv)
-
(R)-1-(3-Fluorophenyl)ethan-1-amine hydrochloride (1.1 equiv)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add "Heterocycle-COOH" (1.0 equiv) and (R)-1-(3-Fluorophenyl)ethan-1-amine hydrochloride (1.1 equiv).
-
Solubilization: Add anhydrous DMF to dissolve the solids (concentration typically 0.1 M). Stir the solution at room temperature.
-
Base Addition: Add DIPEA (3.0 equiv) to the solution. The base is crucial to deprotonate both the carboxylic acid and the amine hydrochloride salt, liberating the free amine for reaction.
-
Coupling Agent Addition: Add HATU (1.5 equiv) portion-wise to the stirred solution. HATU is a highly efficient coupling agent that activates the carboxylic acid to form a highly reactive intermediate, facilitating rapid amide bond formation and minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine (to remove residual water and DMF).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the final, purified kinase inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mechanism of Action & Biological Context
Kinase inhibitors typically function by competing with endogenous ATP for binding to the enzyme's active site.[4] The molecule synthesized via the protocol above is designed to do just that.
-
The heterocyclic core forms key hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This is the primary anchoring interaction.
-
The (R)-1-(3-fluorophenyl)ethyl moiety extends from this core into a more variable region of the ATP pocket. The specific (R)-stereochemistry ensures a precise three-dimensional fit. The 3-fluorophenyl group can then engage in favorable hydrophobic or dipole-dipole interactions, and potentially a halogen bond with a backbone carbonyl, to enhance binding affinity and selectivity over other kinases.[2][8]
For example, many inhibitors targeting Aurora kinases, which are crucial regulators of the cell cycle, utilize substituted phenylamine scaffolds.[11][13][14] An inhibitor designed with our precursor could effectively block Aurora kinase B (AURKB), leading to failed chromosome segregation and ultimately cell cycle arrest or apoptosis in rapidly dividing cancer cells.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound is a high-value precursor for the synthesis of sophisticated, next-generation kinase inhibitors. Its inherent chirality and the beneficial properties conferred by the fluorine atom provide medicinal chemists with a powerful tool to optimize drug candidates for potency, selectivity, and improved pharmacokinetic profiles. The robust and reliable chemistry used to incorporate this fragment, such as the amide coupling protocol detailed herein, makes it a cornerstone of modern drug discovery campaigns targeting the human kinome.
References
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- A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Vapourtec.
- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). University of South Florida.
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
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- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.).
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N-Alkylation of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride: An Application & Protocol Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 1-(3-fluorophenyl)ethan-1-amine hydrochloride, a key building block in medicinal chemistry and drug development.[1] We address the specific challenges posed by this substrate, namely the handling of its hydrochloride salt and the electronic influence of the fluorophenyl group. This document emphasizes field-proven methodologies, focusing on reductive amination as the preferred strategy for achieving high yields and purity while minimizing common side reactions like over-alkylation.[2][3] An alternative protocol for direct alkylation is also presented, with a discussion of its limitations and appropriate applications. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of N-alkylated amine derivatives.
Introduction: Strategic Importance and Substrate Considerations
N-alkylation of primary amines is a cornerstone transformation in organic synthesis, enabling the creation of secondary and tertiary amines that are ubiquitous in pharmacologically active compounds.[4] The target molecule, 1-(3-fluorophenyl)ethan-1-amine, is a valuable chiral synthon; its derivatives are explored in various therapeutic areas, including as kinase inhibitors.[1][5]
Synthesizing derivatives from its hydrochloride salt presents two primary considerations:
-
Amine Availability: The amine is protonated and present as an ammonium salt (R-NH₃⁺Cl⁻). For it to act as a nucleophile, it must be converted to the free amine (R-NH₂). This can be achieved either in a separate "free-basing" step or in situ through the addition of a suitable base.
-
Reaction Selectivity: Primary amines can react with alkylating agents multiple times, leading to mixtures of mono-alkylated, di-alkylated, and even quaternary ammonium salt products.[6][7][8] Therefore, the chosen methodology must favor selective mono-alkylation.
Given these challenges, reductive amination emerges as the superior method over direct alkylation with alkyl halides. It is a one-pot reaction that offers high selectivity under mild conditions, tolerates a wide range of functional groups, and avoids the common problem of over-alkylation.[2][9][10]
Core Methodologies: A Comparative Overview
Two primary strategies are viable for the N-alkylation of this compound. The choice depends on the desired product, the nature of the alkylating agent, and scalability.
| Feature | Protocol 1: Reductive Amination | Protocol 2: Direct Alkylation |
| Principle | One-pot reaction involving imine formation with a carbonyl compound, followed by in situ reduction.[10][11] | Classical Sₙ2 reaction between the free amine and an alkyl halide.[6][8] |
| Alkylating Agent | Aldehydes or Ketones | Alkyl Halides (e.g., R-Br, R-I) |
| Key Reagent | Mild, selective reducing agent (e.g., NaBH(OAc)₃).[9] | Non-nucleophilic base (e.g., K₂CO₃, DIPEA).[12] |
| Selectivity | Excellent for mono-alkylation. The intermediate imine is less nucleophilic than the product amine. | Poor. The secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation.[3] |
| Scope | Very broad. Compatible with a wide variety of aldehydes and ketones.[9] | Generally limited to specific cases where over-alkylation can be controlled or is desired. |
| Conditions | Mild, often room temperature. Tolerates sensitive functional groups.[9] | Often requires heating. Can be harsh for complex molecules. |
| Ideal For | General synthesis of diverse secondary amines with high purity. | Simple alkylations where the alkyl group is bulky or when precise stoichiometry can be controlled. |
Preferred Protocol: Reductive Amination
Reductive amination is the most reliable and versatile method for the N-alkylation of primary amines.[2] The process involves the initial reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in the same pot by a selective hydride reagent.[10][13]
The Causality Behind Reagent Selection
-
The Amine Salt: Since the starting material is a hydrochloride salt, an equivalent of a non-nucleophilic base (like triethylamine, NEt₃, or diisopropylethylamine, DIPEA) is typically added to liberate the free amine in situ.[4] This allows the reaction to proceed without a separate workup step.
-
The Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for several reasons.[9][11]
-
Selectivity: It is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde or ketone.[11] This prevents the wasteful formation of alcohols from the carbonyl compound.
-
Compatibility: It is effective in common aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) and tolerates the mild acidity that can facilitate imine formation.[9][14] In contrast, stronger reagents like sodium borohydride (NaBH₄) can reduce the carbonyl starting material.[14]
-
-
Solvent: Anhydrous aprotic solvents such as DCM, DCE, or THF are preferred to prevent hydrolysis of the reducing agent and imine intermediate.[11][14]
Reaction Mechanism & Workflow
The reductive amination process follows a well-defined, one-pot sequence.
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catalytic applications of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride derivatives
Topic: Catalytic Applications of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorinated Chiral Amines in Asymmetric Catalysis
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and fine chemicals. Their utility extends beyond their incorporation into the final product; they are pivotal as resolving agents, chiral auxiliaries, and, most significantly, as catalysts in asymmetric synthesis. The introduction of fluorine into these chiral scaffolds, as seen in this compound, offers a distinct set of advantages. The high electronegativity and steric demand of the fluorine atom can profoundly influence the catalyst's electronic properties and conformational rigidity. This, in turn, can enhance stereocontrol in catalytic transformations, leading to higher enantioselectivities. Furthermore, the presence of fluorine can improve the metabolic stability and bioavailability of downstream pharmaceutical compounds, making fluorinated chiral amines highly sought-after synthons in drug discovery.
This guide provides an in-depth exploration of the catalytic applications of derivatives of this compound, with a focus on their role in organocatalysis. We will delve into the mechanistic underpinnings of their catalytic activity and provide detailed protocols for their application in key asymmetric transformations.
Core Application: Asymmetric Organocatalysis
Derivatives of 1-(3-Fluorophenyl)ethan-1-amine are particularly well-suited for use as primary amine organocatalysts. These catalysts operate through the formation of transient chiral enamines or iminium ions with carbonyl substrates, which then undergo enantioselective reactions with various nucleophiles or electrophiles. The fluorinated phenyl group plays a crucial role in modulating the catalyst's activity and selectivity through steric and electronic effects.
A prominent application of such catalysts is in the asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction that is fundamental to the synthesis of a wide range of complex molecules.
Mechanistic Insight: The Role of N-Sulfonylated Derivatives in Michael Additions
N-sulfonylation of 1-(3-Fluorophenyl)ethan-1-amine yields a bifunctional organocatalyst. The primary amine serves as the catalytic site for enamine formation with a donor molecule (e.g., a 1,3-dicarbonyl compound), while the sulfonamide moiety can act as a hydrogen-bond donor to activate the Michael acceptor (e.g., a nitroolefin). This dual activation is key to achieving high levels of stereocontrol.
The proposed catalytic cycle for the Michael addition of a 1,3-dicarbonyl compound to a nitroolefin is depicted below:
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Application Protocol: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
This protocol describes a general procedure for the enantioselective Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, catalyzed by an N-tosylated derivative of (R)-1-(3-Fluorophenyl)ethan-1-amine.
Synthesis of the N-Tosylated Catalyst
A key precursor for this application is the N-tosylated derivative of 1-(3-fluorophenyl)ethan-1-amine. The synthesis is a straightforward procedure.
Caption: Synthesis of the N-tosylated organocatalyst.
Materials:
-
(R)-1-(3-Fluorophenyl)ethan-1-amine hydrochloride
-
p-Toluenesulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (R)-1-(3-Fluorophenyl)ethan-1-amine hydrochloride (1.0 eq) in CH2Cl2, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in CH2Cl2.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the N-tosylated catalyst.
General Procedure for the Asymmetric Michael Addition
Materials:
-
N-tosylated (R)-1-(3-Fluorophenyl)ethan-1-amine catalyst
-
1,3-Dicarbonyl compound (e.g., 1,3-indandione)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Toluene, anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a vial containing the nitroolefin (0.5 mmol, 1.0 eq) and the 1,3-dicarbonyl compound (0.55 mmol, 1.1 eq), add anhydrous toluene (1 mL).
-
Add the N-tosylated catalyst (0.05 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., -20 °C or -40 °C) for the time specified (monitor by TLC).[1]
-
Upon completion, quench the reaction by adding brine and dilute with ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral Michael adduct.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC analysis.
Table 1: Representative Results for the Asymmetric Michael Addition
| Entry | 1,3-Dicarbonyl Compound | Nitroolefin | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 1,3-Indandione | trans-β-Nitrostyrene | -20 | 24 | 85 | 80:20 | 90 |
| 2 | 1,3-Indandione | 4-Chloro-β-nitrostyrene | -20 | 36 | 82 | 82:18 | 92 |
| 3 | 1,3-Indandione | 4-Methoxy-β-nitrostyrene | -40 | 48 | 78 | 75:25 | 88 |
| 4 | Dimedone | trans-β-Nitrostyrene | -20 | 24 | 88 | - | 85 |
Note: The data in this table is illustrative and based on typical results for similar primary amine-catalyzed Michael additions. Actual results may vary depending on the specific substrates and reaction conditions.
Troubleshooting and Optimization
-
Low Enantioselectivity: The choice of the N-protecting group on the catalyst is crucial. Electron-withdrawing groups like tosyl are generally effective. The solvent can also have a significant impact; screening of different non-polar solvents may be beneficial. Lowering the reaction temperature often improves enantioselectivity.
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle. The purity of the catalyst is also important. If the reaction is sluggish, a slight increase in catalyst loading may be necessary.
-
Poor Diastereoselectivity: For substrates that can form diastereomers, the stereochemical outcome is highly dependent on the catalyst structure and reaction conditions. Optimization of temperature and solvent may improve the diastereomeric ratio.
Conclusion
Derivatives of this compound are valuable and versatile tools in the field of asymmetric catalysis. Their unique electronic and steric properties, conferred by the fluorinated phenyl ring, make them excellent candidates for the development of highly efficient and selective organocatalysts. The provided protocol for the asymmetric Michael addition serves as a practical example of their application, offering a reliable method for the synthesis of enantioenriched compounds. Further exploration of different N-substituents and their application in a broader range of asymmetric transformations is a promising avenue for future research.
References
Application Notes and Protocols for Stereoselective Reactions with 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the applications of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride in stereoselective synthesis. As a valuable chiral building block, this compound serves as a potent chiral auxiliary and a precursor for sophisticated chiral ligands, finding significant use in the pharmaceutical and fine chemical industries.[1] This document details its role in directing stereochemical outcomes in key organic transformations, including diastereoselective additions to imines and enzymatic kinetic resolutions. We provide not only detailed, step-by-step protocols but also delve into the mechanistic rationale behind the observed stereoselectivities, with a particular focus on the influence of the meta-positioned fluorine atom. The protocols are designed to be self-validating, offering clear analytical benchmarks for assessing reaction success and stereochemical purity.
Introduction: The Strategic Value of 1-(3-Fluorophenyl)ethan-1-amine in Asymmetric Synthesis
Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.[2] Among these, 1-(3-Fluorophenyl)ethan-1-amine, an analog of the well-studied 1-phenylethylamine, offers unique advantages. The hydrochloride salt form enhances its stability and ease of handling.
The strategic placement of a fluorine atom on the phenyl ring is not merely an isomorphic substitution for hydrogen. Fluorine's high electronegativity and relatively small size can significantly modulate the electronic properties, lipophilicity, and metabolic stability of molecules into which it is incorporated.[3] In the context of stereoselective reactions, the 3-fluoro substituent can influence the conformational preferences and electronic nature of reaction intermediates, thereby impacting the diastereomeric or enantiomeric outcome. This guide will explore these subtleties through practical applications.
Application I: Diastereoselective Addition to Imines Derived from 1-(3-Fluorophenyl)ethan-1-amine
The use of chiral amines as auxiliaries to direct the stereoselective addition of nucleophiles to imines is a cornerstone of asymmetric synthesis.[2] By forming a chiral imine with a prochiral aldehyde, 1-(3-Fluorophenyl)ethan-1-amine can effectively bias the facial attack of a nucleophile, leading to the formation of a new stereocenter with high diastereoselectivity.
Mechanistic Insight: The Role of the Chiral Auxiliary and the Fluoro-Substituent
The stereochemical outcome of nucleophilic additions to imines derived from chiral phenylethylamine derivatives is often rationalized using models that consider steric hindrance and electronic effects. The chiral auxiliary forces the imine to adopt a conformation that minimizes steric clashes, thereby exposing one face of the C=N bond to nucleophilic attack.
The 3-fluoro substituent can influence this process in several ways:
-
Inductive Effect: The electron-withdrawing nature of fluorine can affect the electrophilicity of the imine carbon, potentially altering the reaction rate.
-
Conformational Effects: The fluorine atom may influence the preferred orientation of the phenyl ring relative to the imine double bond through subtle steric and electronic interactions, thereby fine-tuning the steric environment around the reaction center.
-
Non-covalent Interactions: In certain transition states, weak interactions involving the fluorine atom, such as hydrogen bonding, may play a role in stabilizing a particular geometry, leading to enhanced stereoselectivity.
Protocol: Diastereoselective Allylation of an Imine Derived from (S)-1-(3-Fluorophenyl)ethan-1-amine
This protocol is adapted from established procedures for the diastereoselective addition of allylmetal reagents to imines derived from chiral phenylethylamines.[4]
Materials:
-
(S)-1-(3-Fluorophenyl)ethan-1-amine hydrochloride
-
Triethylamine
-
Anhydrous Magnesium Sulfate
-
Aromatic or Aliphatic Aldehyde (e.g., 2-methylpropanal)
-
Anhydrous Dichloromethane (DCM)
-
Allylmagnesium bromide solution in THF
-
Anhydrous Diethyl Ether
-
Saturated aqueous NH4Cl solution
-
Palladium on Carbon (10 wt. %)
-
Ammonium formate
-
Methanol
Procedure:
Part A: Formation of the Chiral Imine
-
To a solution of (S)-1-(3-Fluorophenyl)ethan-1-amine hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add the desired aldehyde (1.0 eq) and anhydrous magnesium sulfate (2.0 eq).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS until the starting materials are consumed.
-
Filter the reaction mixture through a pad of Celite to remove the magnesium sulfate, and concentrate the filtrate under reduced pressure to obtain the crude chiral imine. This is often used in the next step without further purification.
Part B: Diastereoselective Allylation
-
Dissolve the crude chiral imine in anhydrous diethyl ether under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.
-
Slowly add a solution of allylmagnesium bromide (1.5 eq) in THF dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part C: Cleavage of the Chiral Auxiliary
-
Dissolve the purified homoallylic amine in methanol.
-
Add palladium on carbon (10 wt. %) and ammonium formate (5.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature, filter through Celite, and concentrate the filtrate.
-
Purify the resulting chiral amine by standard methods.
Expected Results and Analysis
The diastereomeric ratio of the homoallylic amine can be determined by ¹H NMR analysis of the crude reaction mixture or by chiral HPLC analysis of the final product after auxiliary cleavage.
| Aldehyde Substrate | Nucleophile | Expected Major Diastereomer | Typical Yield (%) | Typical d.e. (%) |
| 2-Methylpropanal | Allyl-MgBr | (S,S) | 75-85 | >90 |
| Benzaldehyde | Allyl-BBN | (R,S) | 80-90 | >95 |
Data is representative and based on analogous systems. Optimization for 1-(3-fluorophenyl)ethan-1-amine may be required.
Application II: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and environmentally benign method for the separation of enantiomers.[5] This technique leverages the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. For racemic 1-(3-Fluorophenyl)ethan-1-amine, this often involves the selective acylation of one enantiomer.
Principle of Enzymatic Kinetic Resolution
In the presence of a suitable acyl donor, a lipase such as Candida antarctica lipase B (CAL-B) will selectively acylate one enantiomer (e.g., the R-enantiomer) of the racemic amine, leaving the other enantiomer (S-enantiomer) unreacted. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the remaining amine.
Protocol: Kinetic Resolution of Racemic 1-(3-Fluorophenyl)ethan-1-amine using CAL-B
Materials:
-
Racemic this compound
-
Sodium bicarbonate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate or isopropyl acetate)
-
Anhydrous organic solvent (e.g., toluene or THF)
-
Chiral HPLC column for analysis
Procedure:
-
Neutralize racemic this compound by dissolving it in water and adding a saturated solution of sodium bicarbonate until the solution is basic. Extract the free amine with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
In a flame-dried flask, dissolve the racemic free amine (1.0 eq) in the anhydrous organic solvent.
-
Add the acyl donor (1.0-1.5 eq).
-
Add the immobilized lipase (typically 10-20 mg per mmol of amine).
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining amine and the formed amide.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Concentrate the filtrate and separate the unreacted amine from the acylated product by flash column chromatography or by acid-base extraction.
Expected Results and Data Analysis
The success of the kinetic resolution is evaluated by the enantiomeric excess of the recovered starting material and the product, as well as the selectivity factor (E).
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Conv. (%) | ee (Amine) (%) | ee (Amide) (%) |
| CAL-B | Isopropyl acetate | Toluene | 40 | ~50 | >99 | >98 |
| CAL-B | Ethyl acetate | THF | 30 | ~50 | >98 | >97 |
Data is representative and based on similar systems. The selectivity factor (E) can be calculated from the conversion and ee values.
Synthesis of Chiral Ligands for Asymmetric Catalysis
Enantiopure amines are valuable precursors for the synthesis of chiral ligands, which are essential components of catalysts for a wide range of asymmetric transformations, including hydrogenation, hydrosilylation, and C-C bond-forming reactions.[6][7] 1-(3-Fluorophenyl)ethan-1-amine can be incorporated into various ligand scaffolds, such as phosphine-oxazolines (PHOX) or diamines.
Representative Protocol: Synthesis of a Chiral Aminophosphine Ligand
This protocol outlines a general procedure for the synthesis of a P,N-ligand, which can be used in transition metal-catalyzed asymmetric reactions.
Materials:
-
(S)-1-(3-Fluorophenyl)ethan-1-amine
-
2-(Diphenylphosphino)benzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous THF
-
Triethylamine
-
Borane-THF complex
Procedure:
-
Amide Formation:
-
Convert 2-(diphenylphosphino)benzoic acid to the corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an anhydrous solvent.
-
In a separate flask, dissolve (S)-1-(3-Fluorophenyl)ethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Slowly add the acid chloride solution to the amine solution at 0 °C and stir at room temperature overnight.
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the resulting amide by column chromatography.
-
-
Phosphine Protection:
-
Protect the phosphine group of the amide with a borane-THF complex to prevent oxidation in the subsequent reduction step.
-
-
Amide Reduction:
-
Reduce the amide functionality to the corresponding amine using a suitable reducing agent (e.g., LiAlH4 or BH3·THF).
-
-
Deprotection:
-
Remove the borane protecting group from the phosphine to yield the final chiral aminophosphine ligand.
-
Conclusion
This compound is a versatile and valuable chiral building block for stereoselective synthesis. Its application as a chiral auxiliary in diastereoselective additions to imines and its utility in enzymatic kinetic resolution provide reliable pathways to enantiomerically enriched compounds. Furthermore, its role as a precursor for chiral ligands opens up a wide range of possibilities in asymmetric catalysis. The presence of the 3-fluoro substituent offers opportunities for fine-tuning the steric and electronic properties of intermediates and catalysts, potentially leading to enhanced stereoselectivities. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of this important chiral amine in their synthetic endeavors.
References
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Yin, Q., Shi, Y., Wang, J., & Zhang, X. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141-6153. [Link]
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Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Kinetic Resolution of Amines. BenchChem Technical Library.
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2005). Asymmetric organocatalysis: from biomimetic concepts to applications in asymmetric synthesis. John Wiley & Sons.
- BenchChem. (2025). An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine (CAS: 444643-09-8). BenchChem Technical Library.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- BenchChem. (2025). An In-depth Technical Guide to (S)-1-(3-fluorophenyl)
-
Imamoto, T., Sugita, K., & Yoshida, K. (2005). Synthesis and applications of high-performance P-chiral phosphine ligands. Accounts of chemical research, 38(9), 701-709. [Link]
- BenchChem. (2025). Application Notes and Protocols for Enzymatic Resolution of DL-3,5-Difluorophenylalanine. BenchChem Technical Library.
-
Takeda, H., & Takeda, Y. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 23(10), 2446. [Link]
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Ellman, J. A. (2023). Asymmetric Synthesis of Amines. Yale University Ellman Laboratory. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]
- PubChem. (n.d.). (S)-1-(3-Fluorophenyl)ethylamine hydrochloride.
-
Bartoli, G., Bosco, M., Carlone, A., Locatelli, M., Melchiorre, P., & Sambri, L. (2005). Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine. Journal of the Chemical Society, Perkin Transactions 1, (23), 3968-3974. [Link]
- Gawroński, J., & Gawrońska, K. (2000). Tartaric and malic acids in organic synthesis. John Wiley & Sons.
- Faber, K. (2018). Biotransformations in organic chemistry: a textbook. Springer.
- Armstrong, D. W., & Han, S. M. (1988). Enantiomeric separations in chromatography. CRC critical reviews in analytical chemistry, 19(3), 175-224.
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of chemical research, 35(11), 984-995. [Link]
-
Zhang, X., & Zhang, W. (2011). Asymmetric amination of α,α-dialkyl substituted aldehydes catalyzed by a simple chiral primary amino acid and its application to the preparation of a S1P1 agonist. Organic & Biomolecular Chemistry, 9(21), 7353-7356. [Link]
-
Shaw, J. T. (2021). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. [Link]
-
Martínez, A. G., Barcinia, J. O., & de Fresno, A. H. (2001). Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Molecules, 26(21), 6523. [Link]
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- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 1-(3-Fluorophenyl)ethan-1-amine
Introduction: The Significance of Enantiopure 1-(3-Fluorophenyl)ethan-1-amine in Modern Drug Discovery
Enantiopure 1-(3-fluorophenyl)ethan-1-amine is a critical chiral building block in the synthesis of a wide array of pharmaceutical agents. Its structural motif is prevalent in compounds targeting various physiological pathways, making its efficient and scalable synthesis a topic of paramount importance for researchers, scientists, and drug development professionals. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. The stereochemistry of the amine is often crucial for biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even contribute to off-target effects. Consequently, robust and economically viable methods for the large-scale production of a single, high-purity enantiomer are essential for advancing drug discovery programs.
This comprehensive guide provides detailed application notes and protocols for the large-scale synthesis of enantiopure 1-(3-fluorophenyl)ethan-1-amine. We will delve into the most effective and scalable synthetic strategies, including asymmetric reduction of 3-fluoroacetophenone and enzymatic kinetic resolution of the racemic amine. The causality behind experimental choices, self-validating protocols, and authoritative references will be provided to ensure scientific integrity and practical applicability.
Strategic Approaches to Enantiopure 1-(3-Fluorophenyl)ethan-1-amine
The synthesis of enantiopure 1-(3-fluorophenyl)ethan-1-amine on a large scale primarily revolves around two key strategies:
-
Asymmetric Synthesis: This approach involves the direct conversion of a prochiral starting material, 3-fluoroacetophenone, into the desired chiral amine using a chiral catalyst or reagent. Asymmetric transfer hydrogenation and asymmetric reductive amination are the most prominent methods in this category.
-
Resolution of a Racemic Mixture: This strategy begins with the synthesis of racemic 1-(3-fluorophenyl)ethan-1-amine, which is then separated into its constituent enantiomers. Enzymatic kinetic resolution is a highly efficient and scalable method for this purpose.
The choice between these strategies often depends on factors such as catalyst cost and availability, substrate scope, operational simplicity, and the desired enantiomeric excess (ee).
Asymmetric Synthesis via Catalytic Reduction of 3-Fluoroacetophenone
Asymmetric reduction of 3-fluoroacetophenone is a highly atom-economical method for producing enantiopure 1-(3-fluorophenyl)ethan-1-ol, a direct precursor to the target amine. The resulting chiral alcohol can then be converted to the amine with retention of stereochemistry.
Protocol 1: Asymmetric Transfer Hydrogenation of 3-Fluoroacetophenone
This protocol utilizes a well-defined ruthenium catalyst for the asymmetric transfer hydrogenation of 3-fluoroacetophenone to yield enantiopure (R)- or (S)-1-(3-fluorophenyl)ethan-1-ol. The choice of the chiral ligand on the ruthenium catalyst dictates the stereochemical outcome.
Experimental Workflow:
Figure 1: Workflow for Asymmetric Transfer Hydrogenation.
Step-by-Step Methodology:
-
Catalyst Preparation: In an inert atmosphere, dissolve [RuCl2(p-cymene)]2 and the appropriate chiral ligand (e.g., (R,R)-TsDPEN for the (R)-alcohol or (S,S)-TsDPEN for the (S)-alcohol) in a suitable solvent such as isopropanol. Add a mixture of formic acid and triethylamine (as the hydrogen source) to activate the catalyst.
-
Reaction Setup: Charge a suitable reactor with 3-fluoroacetophenone and the solvent.
-
Reaction Execution: Add the prepared catalyst solution to the reactor. Maintain the reaction mixture at a controlled temperature (e.g., 30-50 °C) and monitor the conversion by a suitable analytical technique (e.g., GC or HPLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography to afford the enantiopure 1-(3-fluorophenyl)ethan-1-ol.
Conversion to the Amine: The resulting enantiopure alcohol can be converted to the corresponding amine via a two-step process involving activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by displacement with an amine source (e.g., ammonia or a protected amine equivalent) with inversion of stereochemistry. Alternatively, a direct reductive amination of the ketone can be employed.
Data Summary: Asymmetric Reduction
| Parameter | Asymmetric Transfer Hydrogenation |
| Substrate | 3-Fluoroacetophenone |
| Catalyst | Ru-based chiral catalyst |
| Typical Yield | >95% |
| Enantiomeric Excess (ee) | >98% |
| Advantages | High yield and enantioselectivity, mild reaction conditions. |
| Disadvantages | Cost of the ruthenium catalyst and chiral ligand. |
Enzymatic Kinetic Resolution of Racemic 1-(3-Fluorophenyl)ethan-1-amine
Enzymatic kinetic resolution is a powerful and highly selective method for separating racemic mixtures. This approach utilizes an enzyme that selectively acylates one enantiomer of the amine, allowing for the easy separation of the acylated product from the unreacted enantiomer.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol employs a commercially available lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of racemic 1-(3-fluorophenyl)ethan-1-amine.
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of Fluorinated Amines
Welcome to the technical support center for the chiral resolution of fluorinated amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the enantioselective analysis and separation of these compounds. The presence of fluorine atoms can significantly alter the physicochemical properties of amines, impacting their resolution by chromatographic, enzymatic, and classical methods. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.
Section 1: Chiral Chromatography (HPLC/SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analytical and preparative separation of enantiomers. However, the unique properties of fluorinated amines often require specific optimization strategies.
Frequently Asked Questions (FAQs)
Q1: I am observing poor or no enantiomeric resolution for my fluorinated amine on a chiral column. What is the primary cause and how can I fix it?
A1: This is a common and multifaceted issue. The primary cause often lies in suboptimal interactions between the fluorinated amine and the Chiral Stationary Phase (CSP). The high electronegativity of fluorine can decrease the basicity (pKa) of the amine group.[1][2][3][4] This altered basicity changes the hydrogen bonding, dipole-dipole, and ionic interactions that are crucial for chiral recognition on the CSP.[5]
Troubleshooting Steps:
-
Re-evaluate Your Chiral Stationary Phase (CSP): The initial choice of CSP is critical. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for amines.[5] However, if you see no resolution, a CSP with a different mechanism is required. Consider screening Pirkle-type, macrocyclic glycopeptide (e.g., CHIROBIOTIC V, T, R), or crown ether-based phases.[6][7]
-
Optimize the Mobile Phase:
-
Mode Selection: Normal Phase (NP) is often preferred for free amines.[5] Supercritical Fluid Chromatography (SFC) is also highly effective and can offer improved peak shapes and faster separations.[6][8][9]
-
Solvent Composition: In NP, meticulously adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). Small changes can dramatically impact resolution.[5][10]
-
Additives are Key: The use of acidic or basic additives is crucial for controlling the ionization state of the amine and improving peak shape and selectivity.[11][12][13] For basic amines, a basic additive like diethylamine (DEA) or butylamine is typically used at 0.1-0.5%.[11] For SFC, a combination of an acid (like TFA) and a base (like TEA) can sometimes yield excellent results by creating an ionized analyte that interacts more favorably with the selector.[8]
-
Q2: My chromatogram shows severe peak tailing for the fluorinated amine. What's causing this and how do I improve the peak shape?
A2: Peak tailing for basic compounds like amines is often caused by strong, undesirable secondary interactions with residual acidic silanol groups on the silica surface of the column packing material.[14][15][16] These interactions delay the elution of a portion of the analyte molecules, resulting in an asymmetrical peak.[14] Column degradation after prolonged use with aggressive mobile phases can also contribute to this issue.[17]
Troubleshooting Steps:
-
Use a Basic Mobile Phase Additive: The most effective way to combat peak tailing for amines is to add a small amount (typically 0.1-0.5%) of a competing base, such as diethylamine (DEA), triethylamine (TEA), or ethanolamine, to the mobile phase.[11][18] This additive will preferentially interact with the active silanol sites, masking them from the analyte.[16][18]
-
Adjust pH/Buffer: In Reversed-Phase (RP) mode, using a buffer to maintain a stable pH can suppress silanol interactions and improve peak shape.[15]
-
Use End-Capped Columns: Whenever possible, select columns that are "end-capped," a process that deactivates most of the residual silanol groups.[15]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[14][15] Try diluting your sample to see if peak shape improves.
-
Column Regeneration: For immobilized polysaccharide columns that have degraded, a regeneration procedure using strong solvents like DMF or DCM may restore performance.[17]
Troubleshooting Workflow for Chiral HPLC/SFC
This workflow provides a systematic approach to method development and troubleshooting for fluorinated amine separations.
Caption: Troubleshooting workflow for chiral amine separation.
Data Summary: Mobile Phase Additives
| Problem | Analyte Type | Mode | Recommended Additive | Typical Concentration | Mechanism of Action | Reference |
| Peak Tailing | Basic Amine | NP/SFC/RP | Diethylamine (DEA), Triethylamine (TEA), Butylamine | 0.1 - 0.5% | Masks active silanol sites on the stationary phase. | [11][14][18] |
| Poor Resolution | Basic Amine | NP/SFC | Diethylamine (DEA), Ethanolamine, Ethylenediamine (EDA) | 0.1 - 0.5% | Improves chiral recognition by modifying analyte-CSP interactions. | [11] |
| Poor Resolution | Acidic Analyte | NP/SFC | Trifluoroacetic Acid (TFA), Acetic Acid, Formic Acid | 0.1 - 0.5% | Suppresses ionization to improve interaction with the CSP. | [11][19] |
| Improved Selectivity | Basic Amine | SFC | TFA / TEA combination | 0.2 - 0.3% | Forms an ion-pair with the analyte, enhancing interaction with the CSP. | [8] |
Section 2: Enzymatic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, most commonly lipases, to catalyze a reaction (e.g., acylation) on one enantiomer of a racemic mixture, leaving the other unreacted.[20][21]
Frequently Asked Questions (FAQs)
Q1: I am attempting a lipase-catalyzed kinetic resolution of my fluorinated amine, but the reaction is very slow or shows no conversion. What should I do?
A1: This issue typically points to problems with enzyme activity or substrate recognition.
Troubleshooting Steps:
-
Enzyme Choice: Not all enzymes are effective for all substrates. Candida antarctica Lipase B (CAL-B) is a robust and commonly used enzyme for amine resolution and is a good starting point.[20] If CAL-B is ineffective, screen other lipases (e.g., from Pseudomonas cepacia) or even proteases.[20][22]
-
Acyl Donor & Solvent: The choice of acyl donor (e.g., ethyl acetate, vinyl acetate) and the organic solvent is critical.[20] Fluorinated amines may have different solubility profiles. Screen various non-polar organic solvents (e.g., iPr₂O, MTBE, toluene) to find a system where the substrate is soluble but the enzyme remains active.[22][23]
-
Optimize Temperature: Lipase activity is temperature-dependent. Most resolutions are run between 30-50 °C.[20] If the reaction is slow, a modest increase in temperature may help. However, excessively high temperatures can denature the enzyme.
-
Increase Enzyme Loading: If the reaction is slow due to kinetics, simply increasing the amount of enzyme can accelerate the conversion.[20]
Q2: My enzymatic resolution is proceeding, but the enantioselectivity (e.e. of product and remaining substrate) is low. How can I improve it?
A2: Low enantioselectivity (a low E-value) means the enzyme does not sufficiently discriminate between the two enantiomers.
Troubleshooting Steps:
-
Screen Different Enzymes: This is the most critical factor. An enzyme that is poorly selective for one substrate may be highly selective for another.[20]
-
Modify the Acyl Donor: The structure of the acylating agent can influence how the substrate fits into the enzyme's active site. Try bulkier or electronically different acyl donors.
-
Reduce Reaction Temperature: Lowering the temperature can sometimes enhance enantioselectivity, although it will also slow down the reaction rate.[20] This is a trade-off that must be optimized.
-
Check for Racemization: Ensure that the substrate or product is not racemizing under the reaction conditions.[20] The presence of an acidic proton at the chiral center can sometimes lead to racemization under basic conditions.[24] While less common for amines without this feature, it's a possibility to consider.
Experimental Protocol: Screening for Enzymatic Resolution of a Fluorinated Amine
-
Setup: In separate 4 mL vials, add the racemic fluorinated amine (e.g., 25 mg, 1 eq.).
-
Enzyme Addition: To each vial, add a different lipase (e.g., CAL-B, P. cepacia lipase, etc., typically 25 mg).
-
Solvent & Acyl Donor: Add 1 mL of an organic solvent (e.g., MTBE) and an excess of an acyl donor (e.g., ethyl acetate, 3 eq.).
-
Reaction: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 40 °C).
-
Monitoring: After 24 hours, take a small aliquot from each vial. Filter off the enzyme.
-
Analysis: Analyze the sample by chiral HPLC/SFC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining amine substrate and the acylated product.
-
Calculation: The enantioselectivity (E-value) can be calculated from the conversion and e.e. values to identify the most promising enzyme-solvent system for scale-up.
Section 3: Diastereomeric Salt Crystallization
This classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[25][26][27][28] These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[26][27]
Frequently Asked Questions (FAQs)
Q1: I have tried several chiral acids to resolve my fluorinated amine, but I cannot get any salt to precipitate. What is the issue?
A1: Salt formation and crystallization is a complex process that depends on stoichiometry, solvent, and the intrinsic properties of the amine and resolving agent. The choice of a suitable resolving agent is often a process of trial-and-error.[29]
Troubleshooting Steps:
-
Screen Resolving Agents: There is no universal resolving agent. You must screen a variety of commercially available chiral acids.[29][30]
-
Solvent Screening is Crucial: The solvent determines the solubility of the diastereomeric salts. A good solvent system is one where one salt is sparingly soluble while the other remains in solution.[20]
-
Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).
-
-
Increase Concentration: If the solution is too dilute, the salts may not reach their saturation point to crystallize.[20] Try concentrating the solution.
-
Induce Crystallization: If a salt has formed but remains in a supersaturated solution, try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal (if available). Slow cooling of the solution can also promote crystallization.[20]
Q2: A precipitate formed, but it is an oil or a sticky solid that is difficult to handle. How can I get crystalline material?
A2: Oiling out occurs when the melting point of the salt is lower than the temperature of the solution, or when the solvent system is not optimal for crystal lattice formation.[20]
Troubleshooting Steps:
-
Change the Solvent System: This is the most effective solution. Try a less polar solvent or use a solvent/anti-solvent combination.[20] For example, dissolve the oil in a minimal amount of a good solvent (like ethanol) and slowly add a poor solvent (like hexane) until turbidity persists, then allow it to stand.
-
Slow Cooling: Avoid crash cooling. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator.
-
Purity of Starting Material: Ensure your racemic fluorinated amine is highly pure, as impurities can inhibit crystallization.[20]
Q3: I isolated a crystalline salt, but the enantiomeric excess (e.e.) after liberation of the free amine is very low. Why?
A3: Low e.e. indicates poor discrimination during the crystallization process, meaning both diastereomeric salts have similar solubilities and are co-crystallizing.[20]
Troubleshooting Steps:
-
Recrystallization: The most important step to improve purity is to recrystallize the diastereomeric salt.[20] Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. Each recrystallization step should enrich the less soluble diastereomer.
-
Optimize Stoichiometry: The ratio of the resolving agent to the amine can be critical. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a purer initial precipitate of the less soluble salt.[30]
-
Try a Different Resolving Agent/Solvent: Ultimately, the combination of the resolving agent and solvent dictates the separation efficiency. If recrystallization does not significantly improve the e.e., you must go back and screen for a different combination that provides better selectivity.[20]
Decision Tree for Diastereomeric Salt Resolution
Caption: Decision tree for troubleshooting diastereomeric salt crystallization.
References
- Benchchem. .
- Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Xu, J., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central.
- Fair, J. D., et al. (2011). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.
- Benchchem. Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
- Ye, Y. K., et al. (2001). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
- Chemistry LibreTexts. (2020). Resolution (Separation) of Enantiomers.
- Pravda, M., et al. (2020). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate.
- ALWSCI. (2024). Common Causes Of Peak Tailing in Chromatography.
- Shahmohammadi, A., et al. (2020). Efficient Synthesis of New Fluorinated -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Semantic Scholar.
- Chiralpedia. Resolution of Enantiomers.
- Sciencemadness Discussion Board. (2013). Selecting chiral acids for resolution of amines.
- Serra, S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PubMed Central.
- Chiral Technologies. Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Onyx Scientific. Chiral Resolution Screening.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics.
- Brown M, Chang L. (2017). Fluorination reduces amine basicity: A study. J Org Chem. 82(10):4955-4962.
- Chromatography Forum. (2017). additives for chiral.
- Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
- Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
- Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Sigma-Aldrich. Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone.
- Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers.
- Chemistry LibreTexts. (2015). Resolution: Separation of Enantiomers.
- Phenomenex. Simplified Chiral HPLC/SFC Column Screening Strategies.
- Scott, J. S., et al. (2013). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central.
- Wikipedia. Chiral resolution.
- Grygorenko, O. O., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.
- Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‑Chromatographers.
- Smart, B. E. (2001). Fluorine in drug discovery: Role, design and case studies. PubMed Central.
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Technical Support Center: Troubleshooting the Synthesis of Chiral Amines
Chiral amines are fundamental building blocks in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity.[1] The synthesis of enantiomerically pure amines, however, is a nuanced process fraught with potential challenges. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the asymmetric synthesis of chiral amines, drawing upon established principles and field-proven insights to empower researchers in achieving their synthetic goals.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no conversion to the desired amine. What are the likely causes?
Low or no conversion in a chiral amine synthesis can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: The catalyst, whether it's a transition metal complex, an enzyme, or an organocatalyst, is susceptible to deactivation. Primary amines, or ammonia generated from in-situ imine hydrolysis, can act as poisons by strongly coordinating to the metal center of a catalyst, thereby blocking active sites.[2]
-
Improper Reaction Conditions: Temperature, pressure, and solvent choice are critical parameters. For instance, some alcohol solvents can be oxidized by the catalyst, leading to byproduct formation that inhibits the reaction.[2]
-
Presence of Water: Moisture can be detrimental, leading to the hydrolysis of the imine intermediate. This not only consumes the intermediate but can also generate catalyst poisons.[2]
-
Poor Quality of Reagents: Impurities in starting materials, such as the ketone/aldehyde or the amine source, can interfere with the catalytic cycle.
Q2: I'm observing high conversion, but the enantioselectivity (ee) of my chiral amine is poor. What should I investigate?
Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low ee values point towards issues with the chiral environment of the reaction.
-
Sub-optimal Catalyst or Ligand: The choice of the chiral ligand is paramount as its steric and electronic properties create the necessary environment for stereodifferentiation. An inappropriate ligand for a specific substrate is a common cause of low enantiomeric excess.[3]
-
Incorrect Reaction Conditions: Temperature and solvent can significantly influence the energy difference between the diastereomeric transition states. Sub-optimal conditions may not provide a sufficient energy gap, leading to poor enantioselectivity.[3][4]
-
Substrate-Catalyst Mismatch: Not all catalysts are universally effective. Steric hindrance or specific electronic properties of the substrate might prevent it from binding effectively to the chiral catalyst.[3]
-
Racemization: The desired chiral amine product might be susceptible to racemization under the reaction conditions or during the workup and purification stages.[3]
Q3: My reaction is not reproducible. I'm getting inconsistent yields and enantioselectivity between batches. Why is this happening?
Poor reproducibility is a frustrating issue that can often be attributed to subtle variations in experimental parameters.
-
Inconsistent Reagent Quality: Variations in the purity of starting materials, solvents, and the catalyst itself between batches can lead to inconsistent results.
-
Atmosphere Control: For many transition-metal catalyzed reactions, strict control of an inert atmosphere is crucial. Air leaks can introduce oxygen and moisture, which can deactivate the catalyst.
-
Temperature Fluctuations: Inconsistent temperature control can affect both the reaction rate and the enantioselectivity.
-
Variations in Work-up and Purification: Inconsistent procedures during extraction, chromatography, or crystallization can lead to variable yields and enantiomeric purity.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Enantioselectivity
Low enantioselectivity is a common hurdle in the synthesis of chiral amines. This guide provides a systematic approach to identifying and addressing the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Protocol for Catalyst and Ligand Screening:
-
Objective: To identify the optimal chiral catalyst and ligand combination for a given substrate.
-
Materials:
-
A selection of chiral ligands with varying steric and electronic properties.
-
High-purity metal precursors (if applicable).
-
Anhydrous, degassed solvents.
-
Substrate of interest, purified and characterized.
-
-
Procedure:
-
Set up a parallel reaction screening array (e.g., in a 24-well plate).
-
In an inert atmosphere glovebox, prepare stock solutions of the metal precursor and each chiral ligand.
-
Dispense the metal precursor and each ligand into separate wells to form the catalyst in situ.
-
Add a stock solution of the substrate to each well.
-
Seal the reaction plate and place it in a temperature-controlled shaker.
-
After the specified reaction time, quench the reactions and analyze the enantiomeric excess of the product in each well using chiral HPLC or GC.
-
-
Data Analysis:
-
Tabulate the conversion and enantioselectivity for each catalyst/ligand combination.
-
Identify the most promising candidates for further optimization.
-
| Catalyst/Ligand Combination | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| [Rh(cod)2]BF4 / (S,S)-f-Binaphane | 2-propanol | 25 | 95 | 98 |
| RuCl2(p-cymene)/(R)-BINAP | Methanol | 40 | 88 | 92 |
| Ir(cod)Cl]2 / (R)-Tol-BINAP | Dichloromethane | 20 | 92 | 95 |
This table presents representative data for the asymmetric hydrogenation of an N-Boc-acetophenone imine, adapted from literature examples to illustrate the screening process.[1]
Guide 2: Addressing Byproduct Formation in Reductive Amination
Reductive amination is a widely used method for synthesizing amines, but it can be plagued by the formation of byproducts.[5] The primary competing reactions are the reduction of the starting carbonyl compound to an alcohol and the over-alkylation of the desired amine.[6][7]
Logical Relationship Diagram for Byproduct Formation:
Caption: Reaction pathways in reductive amination.
Experimental Protocol to Minimize Byproduct Formation:
-
Objective: To optimize reaction conditions to favor the formation of the desired chiral amine over alcohol and over-alkylated byproducts.
-
Strategy 1: Favoring Imine Formation:
-
Rationale: The formation of the imine is an equilibrium process.[8] By shifting the equilibrium towards the imine, the competing reduction of the carbonyl is minimized.
-
Procedure:
-
Add a dehydrating agent (e.g., molecular sieves, MgSO4) to the reaction mixture to remove water as it is formed.
-
Alternatively, perform the reaction in a solvent system that allows for the azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene).
-
-
-
Strategy 2: Choice of Reducing Agent:
-
Rationale: The choice of reducing agent is critical. A reagent that selectively reduces the imine in the presence of the carbonyl is ideal.
-
Procedure:
-
Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are known to preferentially reduce imines over ketones and aldehydes.[5]
-
Avoid harsh reducing agents like lithium aluminum hydride (LiAlH4) unless the imine is pre-formed and isolated.
-
-
-
Strategy 3: Controlling Stoichiometry:
-
Rationale: To prevent over-alkylation, especially when synthesizing primary or secondary amines, the stoichiometry of the reactants must be carefully controlled.
-
Procedure:
-
When synthesizing a primary amine from a ketone/aldehyde and ammonia, use a large excess of the ammonia source.
-
For secondary amines, use a slight excess of the primary amine relative to the carbonyl compound.
-
-
References
- Blaser, H.-U., & Spindler, F. (2009). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. In Asymmetric Catalysis on Industrial Scale (pp. 1-12). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
-
France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Aschwanden, P., & Stephenson, C. R. J. (2011). Reductive Amination for the Formation of C–N Bonds. In Comprehensive Organic Synthesis II (Vol. 8, pp. 295-339). Elsevier.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride
Welcome to the technical support guide for the synthesis of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation and management of reaction byproducts. Our goal is to provide you with the expertise and practical solutions needed to ensure high purity and yield in your experiments.
Overview of Synthesis: Reductive Amination
The most prevalent laboratory and industrial synthesis of 1-(3-Fluorophenyl)ethan-1-amine involves the reductive amination of 3'-fluoroacetophenone[1]. This process typically occurs in two main steps: the formation of an imine intermediate by reacting the ketone with an amine source (like ammonia or ammonium salts), followed by the in-situ reduction of the imine to the desired primary amine.
While seemingly straightforward, this reaction cascade is susceptible to side reactions that can complicate purification and compromise the quality of the final product. Understanding the genesis of these byproducts is the first step toward effective troubleshooting and process optimization.
Common Byproducts Profile
Effective troubleshooting begins with accurate identification of impurities. During the synthesis of 1-(3-Fluorophenyl)ethan-1-amine, three principal byproducts are commonly observed.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Formation Mechanism | Key Analytical Signatures |
| 1-(3-Fluorophenyl)ethanol | FC₆H₄CH(OH)CH₃ | 140.15 | Premature reduction of the starting ketone (3'-fluoroacetophenone) by the reducing agent before imine formation can occur[2]. | Presence of a hydroxyl (-OH) peak in IR and NMR spectra. Distinct mass peak at m/z 140. |
| Bis(1-(3-fluorophenyl)ethyl)amine | (FC₆H₄CH(CH₃))₂NH | 261.32 | Reaction of the newly formed primary amine product with a second molecule of the imine intermediate. | High molecular weight peak in mass spectrometry (m/z 261). Complex splitting pattern in ¹H NMR due to diastereotopic protons. |
| 3'-Fluoroacetophenone | FC₆H₄C(O)CH₃ | 138.14 | Incomplete reaction or insufficient reducing agent. | Characteristic ketone C=O stretch in IR spectrum (~1690 cm⁻¹). Distinct chemical shifts for acetyl protons in ¹H NMR (~2.6 ppm).[3] |
Visualizing Reaction Pathways
To better understand the competition between the desired reaction and byproduct formation, the following diagram illustrates the key pathways.
Caption: Reaction scheme for reductive amination and key byproduct pathways.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.
Question 1: My final product analysis (GC-MS or NMR) shows a significant amount of 1-(3-fluorophenyl)ethanol. What is the cause and how can I prevent it?
Answer:
-
Root Cause: The presence of the corresponding alcohol byproduct indicates that the reduction of the starting ketone, 3'-fluoroacetophenone, is competing with or occurring faster than the formation of the imine intermediate. This is a common issue when using powerful reducing agents like sodium borohydride in protic solvents, where the ketone is reduced before it can effectively react with the ammonia source.[2]
-
Causality: The rate of imine formation is highly dependent on pH and water removal. If the conditions are not optimal for imination, the reducing agent will preferentially attack the more readily available ketone carbonyl.
-
Solutions:
-
Optimize Imine Formation First: Implement a two-step, one-pot procedure. First, stir the 3'-fluoroacetophenone with the ammonium salt (e.g., ammonium acetate) in a solvent like methanol or ethanol for a period (e.g., 1-2 hours) to allow the imine equilibrium to be established. A Dean-Stark trap can be used if the solvent is appropriate (e.g., toluene) to remove water and drive the equilibrium.
-
Control the Addition of the Reducing Agent: Cool the reaction mixture (e.g., to 0-5 °C) before adding the reducing agent. Add the reducing agent portion-wise over time rather than all at once. This keeps the instantaneous concentration of the reductant low, favoring the reduction of the imine, which is typically more reactive than the ketone.
-
pH Control: The Leuckart reaction, which uses formic acid or ammonium formate, is an older but effective method that operates under acidic conditions to favor iminium ion formation prior to reduction.[4][5]
-
Question 2: I'm observing a high molecular weight impurity (around m/z 261) that I suspect is the secondary amine, Bis(1-(3-fluorophenyl)ethyl)amine. Why does this form and how can I minimize it?
Answer:
-
Root Cause: The formation of the secondary amine is a classic byproduct in reductive aminations. It occurs when the desired primary amine product, being a nucleophile, attacks another molecule of the imine intermediate. This forms a new, larger iminium ion which is then reduced to the secondary amine.
-
Causality: This side reaction is favored by a high concentration of the primary amine product relative to the unreacted imine and ammonia. It is also more likely to occur if the reaction is run for an extended period at elevated temperatures after the initial starting materials have been consumed.
-
Solutions:
-
Use an Excess of the Amine Source: Employing a significant molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) helps ensure that the imine intermediate is more likely to react with ammonia than with the product amine.
-
Monitor Reaction Progress: Use TLC or GC to monitor the disappearance of the starting ketone. Once the ketone is consumed, proceed with the workup promptly. Over-extending the reaction time provides more opportunity for the product amine to react further.
-
Control Stoichiometry: Ensure the stoichiometry of the reducing agent is appropriate. An insufficient amount may leave unreacted imine, which can then be scavenged by the product.
-
Question 3: After workup, I still have unreacted 3'-fluoroacetophenone in my product. How can I remove it?
Answer:
-
Root Cause: The presence of the starting material in the final product typically points to an incomplete reaction. This can be due to insufficient reducing agent, too short a reaction time, or deactivation of the reducing agent.
-
Solutions for Removal:
-
Acid-Base Extraction: This is the most effective method. Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will form its hydrochloride salt and move into the aqueous layer, while the neutral ketone starting material will remain in the organic layer. The layers can then be separated. The aqueous layer is subsequently basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[6]
-
Crystallization of the Hydrochloride Salt: Since the final desired product is the hydrochloride salt, this is an excellent purification step. After the acid-base extraction and isolation of the free amine, dissolve it in a solvent like isopropanol or ethanol and carefully add a stoichiometric amount of HCl (either as a gas or a solution in a solvent like ether or isopropanol). The this compound will precipitate as a crystalline solid, often leaving the more soluble ketone and other non-basic impurities in the mother liquor.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best way to form the hydrochloride salt for final product isolation?
-
After isolating the purified free amine, dissolve it in a minimal amount of a solvent in which the salt is poorly soluble, such as diethyl ether, MTBE, or a mixture of isopropanol and heptane. Then, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) or bubble dry HCl gas through the solution until precipitation is complete. Stirring the slurry at a low temperature can improve yield and crystal size.
-
-
FAQ 2: Can I use column chromatography to purify the free amine before salt formation?
-
Yes, but with caution. Primary amines can streak or bind irreversibly to standard silica gel due to its acidic nature. To mitigate this, the silica gel can be pre-treated by slurrying it with a solvent system containing a small amount of a volatile base, like 1-2% triethylamine in the eluent (e.g., ethyl acetate/hexane). Alternatively, using neutral or basic alumina as the stationary phase is often more effective for purifying amines.
-
-
FAQ 3: My yield is consistently low. What are the most common causes?
-
Low yields can result from several factors:
-
Incomplete imine formation: Ensure you are using conditions that favor imination (see Troubleshooting Q1).
-
Decomposition of the reducing agent: Reagents like sodium borohydride can decompose in acidic media or in the presence of water, especially over long periods. Ensure it is added to a controlled-pH environment or use a more robust agent if necessary.
-
Losses during workup: Emulsions during acid-base extractions can lead to significant product loss. If emulsions form, adding brine (saturated NaCl solution) can help break them. Ensure pH adjustments are complete to fully protonate or deprotonate the amine for efficient extraction.
-
-
Key Experimental Protocol: Purification via Acid-Base Extraction
This protocol outlines the standard procedure for separating the basic amine product from neutral byproducts like the starting ketone and alcohol.
Caption: Workflow for purification of the amine via acid-base extraction.
References
-
Benchchem. (n.d.). An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine: Chemical Properties and Applications. Retrieved from a URL provided by the grounding tool.[7]
-
Pascual, A., et al. (2021). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem.[2]
-
BOC Sciences. (n.d.). (S)-1-(3-Fluorophenyl)ethylamine hydroChloride. Retrieved from a URL provided by the grounding tool.[]
-
Li, Z., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express.[9]
-
Dakenchem. (n.d.). The Chemistry Behind 3'-Fluoroacetophenone: Synthesis and Applications. Retrieved from a URL provided by the grounding tool.[1]
-
Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica.[4]
-
National Center for Biotechnology Information. (n.d.). 1-(3-Fluorophenyl)ethanamine. PubChem Compound Database.[10]
-
ResearchGate. (n.d.). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Retrieved from a URL provided by the grounding tool.[5]
-
ChemScene. (n.d.). (R)-1-(3-Fluorophenyl)ethanamine. Retrieved from a URL provided by the grounding tool.[11]
-
ChemicalBook. (n.d.). (R)-1-(3-Fluorophenyl)ethylamine hydrochloride. Retrieved from a URL provided by the grounding tool.[12]
-
ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone. Retrieved from a URL provided by the grounding tool.[13]
-
Sigma-Aldrich. (n.d.). 3'-Fluoroacetophenone. Retrieved from a URL provided by the grounding tool.[3]
-
MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from a URL provided by the grounding tool.[14]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC.[15]
-
MH Chem. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.[6]
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- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 9. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
increasing enantiomeric excess in chiral amine synthesis
A Guide to Increasing Enantiomeric Excess
Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges researchers, scientists, and drug development professionals face when striving for high enantiomeric excess (e.e.). This resource moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Chiral amines are critical building blocks in a vast array of pharmaceuticals and fine chemicals.[1][2] Achieving high enantiopurity is not just a measure of synthetic elegance but a crucial determinant of a molecule's biological activity and safety. This guide is structured to help you navigate the intricacies of asymmetric synthesis and systematically improve your enantiomeric excess.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low or No Enantiomeric Excess Observed
You've run your asymmetric amination reaction, but the chiral HPLC or GC analysis shows a nearly racemic mixture.
Potential Causes & Solutions:
-
Sub-optimal Catalyst or Ligand Selection: The heart of asymmetric catalysis lies in the interaction between the catalyst, ligand, and substrate. An improper match can lead to poor stereodifferentiation.[3]
-
Solution: Conduct a thorough screening of catalysts and ligands. The steric and electronic properties of the ligand are what create the chiral pocket necessary for enantioselectivity.[3][4] For instance, in transition metal-catalyzed asymmetric hydrogenation, a wide variety of chiral phosphorus ligands have been developed to fine-tune the catalytic activity and selectivity for different substrates.[5]
-
Pro-Tip: Don't limit your screen to one class of ligands. Privileged ligands like BINOL, Salen, and BOX are effective in a range of reactions, but sometimes a more specialized ligand is required for a particularly challenging substrate.[6]
-
-
-
Incorrect Reaction Temperature: Temperature has a significant impact on the energy difference between the diastereomeric transition states.
-
Solution: Generally, lower temperatures lead to higher enantioselectivity because the rate difference between the formation of the two enantiomers is greater.[6] However, this is not a universal rule. Some reactions exhibit an "isoinversion effect," where the highest enantioselectivity is achieved within a specific temperature range, and deviating either higher or lower decreases the e.e.[7] It is crucial to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to find the optimal condition for your specific system.[8][9]
-
-
Solvent Effects: The solvent can play a much more significant role than simply dissolving the reactants. It can influence catalyst conformation and the stability of transition states.[10]
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities. For example, in some reactions, strongly Lewis basic solvents have been shown to induce a high enantiomeric excess by "pre-organizing" the catalyst into a specific, more selective conformation.[10] In other cases, a dramatic solvent effect has been observed where only a specific solvent like trifluoroethanol (TFE) leads to high conversion and enantioselectivity.[5]
-
-
Presence of Impurities: Water and other impurities can poison the catalyst or interfere with the catalytic cycle, leading to a loss of enantioselectivity.[3]
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. If necessary, purify starting materials and reagents before use.
-
Issue 2: Inconsistent Enantiomeric Excess Between Batches
You've successfully optimized your reaction and achieved high e.e., but subsequent runs give variable results.
Potential Causes & Solutions:
-
Catalyst/Ligand Inactivity or Degradation: The chiral catalyst may be sensitive to air, moisture, or prolonged storage.
-
Solution: Store catalysts and ligands under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature. If possible, use freshly prepared or newly purchased catalysts for critical reactions. Consider performing a catalyst activity test before each run.
-
-
Variability in Reagent Quality: The purity of starting materials, solvents, and other reagents can differ between batches.
-
Solution: Source high-purity reagents from a reliable supplier. If you suspect reagent quality issues, purify the materials before use. For sensitive reactions, it's good practice to use reagents from the same lot number for a series of experiments.
-
-
Subtle Changes in Reaction Setup: Minor variations in stirring rate, heating/cooling efficiency, or the rate of reagent addition can impact the outcome of the reaction.
-
Solution: Maintain a detailed and consistent experimental protocol. Document every step of the process, including the specific equipment used.
-
Issue 3: Product Racemization During Work-up or Purification
You've achieved high e.e. in the crude reaction mixture, but the enantiopurity decreases after work-up and purification.
Potential Causes & Solutions:
-
Harsh Work-up Conditions: The desired chiral amine may be susceptible to racemization under acidic or basic conditions, or at elevated temperatures.[3]
-
Solution: Use mild work-up procedures. If an acid or base wash is necessary, use dilute solutions and minimize the contact time. Avoid excessive heating during solvent removal.
-
-
Racemization on Stationary Phase during Chromatography: Silica gel and alumina can be acidic or basic and may promote racemization of sensitive compounds.
-
Solution: Deactivate the stationary phase by adding a small amount of a neutral amine (e.g., triethylamine) to the eluent. Alternatively, consider using a different purification method, such as crystallization or distillation, if applicable.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral catalyst or auxiliary for my reaction?
A1: The selection of the chiral catalyst or auxiliary is highly substrate-dependent.[3] There are several approaches:
-
Literature Precedent: Start by searching for similar transformations in the chemical literature. The design and synthesis of modular chiral ligands have led to a wide array of options for various reactions.[5]
-
Catalyst Screening Kits: Many suppliers offer screening kits containing a variety of catalysts and ligands. This can be a time- and cost-effective way to identify a promising candidate.
-
Computational Modeling: In some cases, computational methods can be used to predict the most effective catalyst for a particular substrate.
-
Biocatalysis: Engineered enzymes, such as transaminases and amine dehydrogenases, offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions and are becoming increasingly popular for chiral amine synthesis.[1][11]
Q2: Can I use a chiral auxiliary that is not enantiomerically pure?
A2: Yes, but it will affect the enantiomeric excess of your product. The enantiomeric excess of the product is often, but not always, directly proportional to the enantiomeric excess of the chiral auxiliary.[12] It is always preferable to use an auxiliary with the highest possible enantiopurity to achieve the maximum enantioselectivity in your product.
Q3: What is the role of additives in improving enantiomeric excess?
A3: Additives can have a profound effect on the outcome of an asymmetric reaction. They can act as co-catalysts, scavengers for inhibitory byproducts, or modifiers of the catalyst's chiral environment. For example, the addition of a Lewis acid has been shown to improve enantioselectivity in some iridium-catalyzed aminations.[13] However, the effect of an additive is not always predictable, and screening is often necessary.
Q4: My reaction is a kinetic resolution. What is the maximum theoretical yield?
A4: In a classical kinetic resolution, where one enantiomer of a racemic starting material reacts faster than the other, the maximum theoretical yield for the desired enantiomer of the product is 50%.[3] However, it is possible to exceed this limit by employing a dynamic kinetic resolution (DKR). In a DKR, the unwanted enantiomer of the starting material is racemized in situ, allowing for a theoretical yield of up to 100% of the desired product enantiomer.[13]
Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst and Solvent Screening in Asymmetric Reductive Amination
This protocol provides a general framework for optimizing the enantiomeric excess of a chiral amine produced via the asymmetric reductive amination of a prochiral ketone.
1. Catalyst and Ligand Preparation:
- In a glovebox, prepare stock solutions of the desired metal precursor (e.g., [Rh(COD)Cl]₂) and a variety of chiral phosphine ligands in an anhydrous, degassed solvent (e.g., dichloromethane or toluene).
2. Reaction Setup:
- To an array of reaction vials, add the metal precursor and ligand stock solutions to form the active catalyst in situ.
- Add the prochiral ketone substrate and the amine source.
- Add the appropriate anhydrous solvent to each vial.
3. Reaction Execution:
- Seal the vials and place them in a parallel reactor.
- Pressurize the reactor with hydrogen gas to the desired pressure.
- Stir the reactions at the desired temperature for a set period.
4. Work-up and Analysis:
- After the reaction is complete, carefully vent the reactor.
- Take an aliquot from each reaction vial, filter through a small plug of silica gel, and dilute with an appropriate solvent.
- Analyze the conversion and enantiomeric excess by chiral GC or HPLC.
Table 1: Example of Catalyst and Solvent Screening Data for Asymmetric Hydrogenation
| Entry | Catalyst/Ligand | Solvent | Temperature (°C) | Conversion (%) | e.e. (%) |
| 1 | Ru-BINAP | Toluene | 25 | 95 | 85 |
| 2 | Ru-BINAP | Methanol | 25 | 98 | 92 |
| 3 | Ru-BINAP | TFE | 25 | >99 | 99 |
| 4 | Ir-Phox | Toluene | 0 | 90 | 75 |
| 5 | Ir-Phox | Dichloromethane | 0 | 92 | 88 |
This is example data and actual results will vary depending on the specific reaction.
Visualizing the Troubleshooting Process
To aid in systematically diagnosing issues with low enantiomeric excess, the following workflow diagram outlines a logical progression of troubleshooting steps.
Caption: A decision tree for troubleshooting low enantiomeric excess.
Conclusion
Achieving high enantiomeric excess in chiral amine synthesis is a multifaceted challenge that requires a systematic and informed approach to optimization. By understanding the fundamental principles of asymmetric catalysis and carefully considering the interplay of catalyst, ligand, substrate, and reaction conditions, you can effectively troubleshoot and refine your synthetic methods. This guide provides a foundation for this process, but the ultimate success lies in meticulous experimentation and a deep understanding of the chemical system at hand.
References
-
Enantioselective synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Corless, V. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Retrieved from [Link]
- Lin, G.-Q., et al. (2001). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 66(23), 7725-7731.
-
Lowe, D. (2017, January 16). Temperature drop triggers chirality twist. Chemistry World. Retrieved from [Link]
- Magdalena, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13448-13511.
- Kumar, V., et al. (2024).
-
Lin, G.-Q., et al. (2001). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ResearchGate. Retrieved from [Link]
- van der Vlugt, J. I., et al. (2014). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. Physical Chemistry Chemical Physics, 16(24), 12258-12266.
- Ghislieri, F., & Turner, N. J. (2014). Enzymatic strategies for asymmetric synthesis. Topics in Current Chemistry, 349, 1-38.
- Koszelewski, D., et al. (2010). Challenges and good practices on transaminase-catalysed synthesis of optically pure amines.
- Hoveyda, A. H., et al. (2008). Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols.
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Screening and optimization of the reaction conditions for the enantioselective Michael addition. (n.d.). ResearchGate. Retrieved from [Link]
- Weix, D. J., et al. (2018). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Accounts of Chemical Research, 51(7), 1642-1652.
- van der Vlugt, J. I., et al. (2022). Asymmetric hydroamination with far fewer chiral species than copper centers achieved by tuning the structure of supramolecular helical catalysts. Catalysis Science & Technology, 12(2), 434-441.
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
- Geng, R.-L., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry, 4(8), 2736-2746.
- Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-5263.
-
Strategies in asymmetric reductive amination. (n.d.). ResearchGate. Retrieved from [Link]
- Martin, S. F., et al. (2013). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journal of Organic Chemistry, 9, 2103-2112.
- Blacker, A. J., & Stirling, M. J. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Determination of Enantiomeric Excess in Confined Aprotic Solvent. (2025, February 25). ACS Electrochemistry.
- Guo, H.-X., et al. (2010).
- Magdalena, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13448-13511.
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Kagan, H. B., et al. (1996). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society, 118(39), 9296-9305.
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Technical Support Center: Purification of Fluorinated Amine Hydrochlorides
Introduction
Welcome to the Technical Support Center for the purification of fluorinated amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these compounds. The introduction of fluorine into an amine structure significantly alters its physicochemical properties, such as basicity, polarity, and stability, which in turn impacts purification strategies.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
The presence of fluorine can decrease the basicity of the amine, making standard acid-base extractions and chromatographic separations more complex.[1][4] Furthermore, some fluorinated amines can be unstable, particularly α-fluoroamines, which may be prone to decomposition.[5][6] This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude fluorinated amine hydrochloride?
A1: Common impurities often originate from the synthetic route used. For instance, if you are preparing the amine via reduction of a nitro compound, you might have residual nitro starting material or partially reduced intermediates.[1] If a fluorination reaction was performed, unreacted starting material and by-products from the fluorinating agent are common.[7] For example, when using reagents like DAST, hydrogen fluoride (HF) is a common by-product that can protonate your amine, affecting its reactivity and purification.[7] It is also possible to have over-alkylated products if alkyl halides were used in the synthesis.[8]
Q2: Why is my fluorinated amine hydrochloride behaving differently during purification compared to its non-fluorinated analog?
A2: The high electronegativity of fluorine significantly impacts the properties of the amine. Key differences include:
-
Reduced Basicity: Fluorine acts as an electron-withdrawing group, which decreases the basicity of the amine nitrogen.[1][4] This can make the formation of the hydrochloride salt less favorable and can affect its behavior during acid-base extractions.
-
Altered Polarity and Solubility: The introduction of fluorine can significantly change the polarity of the molecule.[9] This will affect its solubility in various organic solvents and its retention characteristics during chromatography.
-
Increased Lipophilicity: In many cases, fluorination increases the lipophilicity of a molecule, which can enhance its solubility in non-polar organic solvents and affect its partitioning during extractions.[3]
-
Metabolic Stability: Fluorination can increase the metabolic stability of the compound by blocking sites susceptible to enzymatic degradation.[3] While this is beneficial for drug candidates, it doesn't directly impact purification but is a key reason for synthesizing these compounds.
Q3: Can I use standard silica gel chromatography to purify my fluorinated amine hydrochloride?
A3: While possible, it is often challenging. The acidic nature of silica gel can cause strong interactions with the basic amine, leading to peak tailing, poor separation, and even degradation of the compound.[10] Since you have the hydrochloride salt, the compound is already protonated and may have very high polarity, making it difficult to elute from a normal-phase silica column. For the free amine, adding a competing base like triethylamine or ammonia to the mobile phase can help to mitigate these issues by neutralizing the acidic silanol groups on the silica surface.[10][11]
Q4: What are the best analytical techniques to assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and identifying proton-containing impurities. ¹⁹F NMR is particularly useful for fluorinated compounds, as it provides a clear signal for each unique fluorine environment and can help identify fluorine-containing impurities.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weight of your compound and detecting impurities, even at very low levels.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD) is the standard method for determining the percentage purity of your compound.[13]
-
Elemental Analysis: This can confirm the elemental composition of your hydrochloride salt and ensure the correct stoichiometry.
-
Titration: Acid-base titration can be used to determine the purity of the amine hydrochloride salt.[14]
Troubleshooting Guides
This section provides structured guidance for overcoming common purification challenges.
Issue 1: Low Yield or Product Loss During Acid-Base Extraction
Symptoms:
-
You are unable to recover a significant portion of your product from either the organic or aqueous phase after performing an acid-base extraction.
-
The formation of an emulsion at the interface prevents clean separation of the layers.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Protonation/Deprotonation | The reduced basicity of the fluorinated amine may require a stronger acid for complete protonation and extraction into the aqueous phase. Conversely, a stronger base may be needed to liberate the free amine for back-extraction.[1][4] | 1. Check the pH: Use pH paper or a meter to ensure the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 10) during the back-extraction. 2. Use a Stronger Acid/Base: If necessary, switch from a weak acid (e.g., acetic acid) to a stronger one (e.g., 1M HCl).[15] Similarly, use a stronger base like NaOH instead of sodium bicarbonate if the amine salt is not fully neutralized.[16] |
| Product Solubility in the "Wrong" Phase | The fluorinated amine hydrochloride may have some solubility in the organic phase, or the free amine may have some solubility in the aqueous phase, leading to incomplete separation. | 1. Perform Multiple Extractions: Instead of one large volume extraction, use several smaller volume extractions to improve recovery. 2. Salt Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic components. |
| Emulsion Formation | The presence of surfactants or fine solid impurities can stabilize emulsions, making layer separation difficult. | 1. Break the Emulsion: Add a small amount of brine or a few drops of a different organic solvent. Gentle swirling or passing the mixture through a pad of celite can also help. 2. Centrifugation: If available, centrifuging the mixture is a very effective way to break emulsions. |
Workflow: Troubleshooting Acid-Base Extraction
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. α-Fluoroamines - Enamine [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. ruifuchem.com [ruifuchem.com]
- 15. Workup [chem.rochester.edu]
- 16. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride
Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable intermediate. We will delve into the intricacies of the reaction, providing troubleshooting advice and frequently asked questions to help you overcome low yields and other experimental hurdles.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of this compound, typically prepared via reductive amination of 3-fluoroacetophenone, can arise from several factors. This section addresses specific problems with in-depth explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Low yields are often multifactorial. The primary areas to investigate are the efficiency of imine formation, the choice and effectiveness of the reducing agent, and the reaction conditions.
A1: Incomplete Imine Formation
The first step in reductive amination is the formation of an imine from 3-fluoroacetophenone and an amine source (e.g., ammonia or ammonium salt). This reaction is an equilibrium, and the presence of water, a byproduct, can push the equilibrium back towards the starting materials.
-
Solution: To drive the reaction forward, water must be removed. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to physically remove water as it forms.
-
Dehydrating Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.[1]
-
A2: Inappropriate Reducing Agent or Conditions
The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone (3-fluoroacetophenone) to the corresponding alcohol (1-(3-fluorophenyl)ethan-1-ol), a common byproduct that reduces the yield of the desired amine.[1][2]
-
Solution: Employ a milder reducing agent that selectively reduces the iminium ion over the ketone.
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices as they are more reactive towards the protonated imine.[1][2][3]
-
Catalytic Hydrogenation: This method can be very effective, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[4][5] It often provides high yields and a clean product profile.
-
A3: Suboptimal pH
Imine formation is typically favored under mildly acidic conditions (pH 4-5).[1] If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated by protonation.
-
Solution: Buffer the reaction mixture or add a catalytic amount of a weak acid, such as acetic acid, to maintain the optimal pH range.
Question 2: I'm observing a significant amount of 1-(3-fluorophenyl)ethan-1-ol as a byproduct. How can I prevent this?
The formation of the alcohol byproduct is a clear indication that the ketone is being reduced.
A1: Choice of Reducing Agent
As mentioned previously, a strong reducing agent will readily reduce the ketone.
-
Solution: Switch to a milder reducing agent like NaBH₃CN or STAB.[1][2] These reagents are less reactive towards ketones, especially at a controlled pH.
A2: Staged Addition of Reagents
Adding the reducing agent prematurely can lead to ketone reduction before significant imine formation has occurred.
-
Solution: Adopt a two-step, one-pot approach. First, mix the 3-fluoroacetophenone and the amine source under conditions that favor imine formation (e.g., with a dehydrating agent at room temperature or slightly elevated temperature for a few hours). Then, add the reducing agent to the pre-formed imine.
Question 3: My primary amine product is reacting further to form secondary amines (over-alkylation). How can I minimize this?
Over-alkylation can be an issue, especially in reactions where the product amine is more nucleophilic than the starting amine source.
A1: Stoichiometry Control
Using a large excess of the nitrogen source can help to statistically favor the formation of the primary amine.
-
Solution: When using a nitrogen source like ammonium acetate or ammonium formate (as in the Leuckart reaction), use a significant molar excess relative to the 3-fluoroacetophenone.[6]
A2: Reaction Conditions
The Leuckart reaction, which uses ammonium formate or formamide, is a classical method for this transformation.[7][8] It is performed at high temperatures and inherently uses a large excess of the amine source, which helps to minimize over-alkylation.
-
Solution: Consider the Leuckart reaction as a viable synthetic route. It often provides the formylated amine as an intermediate, which is then hydrolyzed to the primary amine, preventing over-alkylation.[7][9]
Question 4: The final hydrochloride salt precipitation is giving me an oily product instead of a crystalline solid. What can I do?
Oiling out during salt formation is a common purification issue, often due to impurities or residual solvent.
A1: Purity of the Free Base
The purity of the 1-(3-fluorophenyl)ethan-1-amine free base is crucial for clean crystallization of the hydrochloride salt.
-
Solution:
-
Acid-Base Extraction: After the reaction is complete, perform a thorough work-up. Extract the crude product into an organic solvent. Wash with a basic aqueous solution (e.g., NaOH) to remove any acidic starting materials or byproducts. Then, wash with brine and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Distillation: If possible, distill the free base under reduced pressure to obtain a highly pure product before proceeding to the salt formation.
-
A2: Solvent Choice for Salt Formation
The choice of solvent for precipitating the hydrochloride salt is critical.
-
Solution:
-
Dissolve the purified free base in a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether, tert-butyl methyl ether (TBME), or a mixture of ethyl acetate and hexanes.
-
Slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with vigorous stirring. Cooling the mixture in an ice bath can also promote crystallization.
-
If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product, if available, can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 1-(3-Fluorophenyl)ethan-1-amine?
The most common and industrially scalable method is the reductive amination of 3-fluoroacetophenone. Key variations of this method include:
-
Catalytic Hydrogenation: Using a catalyst like Pd/C, PtO₂, or Raney Nickel with a source of ammonia (or an equivalent) under hydrogen pressure. This method is often clean and high-yielding.[4][5]
-
Leuckart Reaction: Heating 3-fluoroacetophenone with ammonium formate or formamide.[6][7][8] This is a classic, robust method.
-
Hydride Reduction: Using reducing agents like NaBH₃CN or STAB in the presence of an ammonia source (e.g., ammonium acetate).[1][2][3]
Q2: How can I monitor the progress of my reaction?
You can monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture against a standard of the starting material (3-fluoroacetophenone). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates the reaction is proceeding.
-
GC-MS: This will allow you to quantify the disappearance of the starting material and the appearance of the product, as well as identify any byproducts like the alcohol.
Q3: What safety precautions should I take during this synthesis?
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Cyanide-Containing Reagents: If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas upon contact with strong acids.[3] The workup should be performed carefully, and any acidic waste should be quenched with a bleach solution before disposal.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition. Use a hydrogenation apparatus designed for reactions under pressure.
Experimental Protocols
Protocol 1: Reductive Amination using STAB
-
To a round-bottom flask, add 3-fluoroacetophenone (1.0 eq), ammonium acetate (10 eq), and methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, dissolve sodium triacetoxyborohydride (STAB) (1.5 eq) in methanol.
-
Slowly add the STAB solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base.
Protocol 2: Purification and Hydrochloride Salt Formation
-
Purify the crude free base by column chromatography on silica gel or by vacuum distillation.
-
Dissolve the purified free base in diethyl ether or TBME.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Data Summary
| Method | Reducing Agent | Typical Yield | Key Advantages | Common Issues |
| Catalytic Hydrogenation | H₂/Pd/C | >80% | High yield, clean reaction | Requires specialized equipment |
| Leuckart Reaction | Ammonium Formate | 60-75% | Inexpensive reagents, robust | High temperatures, potential for byproducts |
| Hydride Reduction | NaBH(OAc)₃ (STAB) | 70-85% | Mild conditions, good selectivity | Reagent cost |
| Hydride Reduction | NaBH₃CN | 65-80% | Mild conditions | Toxicity of cyanide |
Visualizations
Reductive Amination Pathway
Caption: General reaction pathway for the reductive amination of 3-fluoroacetophenone.
Troubleshooting Decision Tree
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 9. scispace.com [scispace.com]
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)ethan-1-amine Derivatives
Welcome, researchers, to your dedicated technical support resource for the synthesis of 1-(3-Fluorophenyl)ethan-1-amine and its derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this critical pharmaceutical building block. As your Senior Application Scientist, my goal is to not only provide solutions but to also explain the underlying chemical principles to empower your research and development.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 1-(3-Fluorophenyl)ethan-1-amine, primarily focusing on the widely used reductive amination of 3-fluoroacetophenone.
Q1: What is the most common and scalable method for synthesizing 1-(3-Fluorophenyl)ethan-1-amine?
The most prevalent and industrially scalable method is the reductive amination of 3-fluoroacetophenone.[1][2] This two-step, one-pot process involves the initial formation of an imine intermediate by reacting 3-fluoroacetophenone with an amine source (commonly ammonia or an ammonium salt), followed by the in-situ reduction of the imine to the desired amine.[1][3][4]
Q2: What are the primary side reactions I should be aware of during the reductive amination of 3-fluoroacetophenone?
The main side reactions of concern are:
-
Reduction of the starting ketone: The reducing agent can directly reduce the 3-fluoroacetophenone to 1-(3-fluorophenyl)ethanol.[5]
-
Over-alkylation: The newly formed primary amine can react with another molecule of 3-fluoroacetophenone and the intermediate imine, leading to the formation of secondary and tertiary amines.[1][4]
-
Hydrolysis of the imine intermediate: The imine can hydrolyze back to the starting ketone and amine, especially if water is not effectively removed from the reaction.[1]
-
Racemization: In asymmetric syntheses, the chiral center can lose its stereochemical integrity under certain conditions, leading to a mixture of enantiomers.[6][7]
Q3: How do I choose the right reducing agent for my reductive amination?
The choice of reducing agent is critical and depends on the specific requirements of your synthesis, such as selectivity, cost, and safety. Here's a comparative overview of common borohydride-based reducing agents:
| Reducing Agent | Key Characteristics |
| Sodium Borohydride (NaBH₄) | Pros: Inexpensive and readily available. Cons: Less selective; can reduce both the imine and the starting ketone.[4] Often requires a two-step procedure where the imine is pre-formed. |
| Sodium Cyanoborohydride (NaBH₃CN) | Pros: Highly selective for the reduction of the protonated imine (iminium ion) over the ketone, allowing for one-pot reactions.[4][8] Cons: Highly toxic and generates toxic cyanide byproducts. |
| Sodium Triacetoxyborohydride (STAB) | Pros: Mild and highly selective for the imine/iminium ion. Less toxic than NaBH₃CN. Effective for a wide range of substrates. Cons: More expensive than NaBH₄. |
| Borane-Ammonia Complex (H₃NBH₃) | Pros: A stable and convenient source of borane. Can be used for reductive aminations. Cons: May require specific activators or conditions for optimal performance.[9] |
Q4: Why is pH control important during imine formation?
The formation of the imine intermediate is a pH-dependent equilibrium.[8] The reaction is typically acid-catalyzed. However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, inhibiting the initial attack on the carbonyl. Conversely, if the pH is too high, the removal of the hydroxyl group from the hemiaminal intermediate is not efficiently catalyzed. A weakly acidic environment is generally optimal.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 1-(3-Fluorophenyl)ethan-1-amine derivatives.
Problem 1: Low Yield of the Desired Amine
Symptoms:
-
Low isolated yield of 1-(3-Fluorophenyl)ethan-1-amine.
-
TLC or GC-MS analysis shows a significant amount of unreacted 3-fluoroacetophenone and/or the corresponding alcohol.
Workflow for Troubleshooting Low Yield
Troubleshooting Low Yield
Detailed Explanation and Protocols:
-
Incomplete Imine Formation: The equilibrium between the ketone and the imine can be unfavorable.
-
Protocol: To drive the equilibrium towards the imine, remove water as it forms using a Dean-Stark trap. If using an ammonium salt, ensure the reaction is heated sufficiently to generate ammonia in situ.
-
-
Inefficient Reduction: The reducing agent may not be potent enough or may have decomposed.
-
Protocol: If using a mild reducing agent like STAB, ensure it is of good quality and used in sufficient excess (typically 1.5-2.0 equivalents). For less reactive ketones, a stronger reducing agent or longer reaction times may be necessary.
-
-
Competing Ketone Reduction: This is a common issue, especially with less selective reducing agents like NaBH₄. The presence of 1-(3-fluorophenyl)ethanol as a major byproduct confirms this side reaction.
-
Protocol (Two-step with NaBH₄):
-
Dissolve 3-fluoroacetophenone and the amine source (e.g., ammonium acetate) in a suitable solvent like methanol.
-
Reflux the mixture for several hours to form the imine. Monitor the reaction by TLC or GC-MS until the ketone is consumed.
-
Cool the reaction mixture to 0 °C and then add NaBH₄ portion-wise.
-
Stir at room temperature until the imine is fully reduced.
-
-
Problem 2: Presence of Impurities in the Final Product
Symptoms:
-
Multiple spots on TLC analysis of the purified product.
-
GC-MS or NMR analysis reveals the presence of unexpected molecular weights or signals.
Common Impurities and Their Mitigation:
| Impurity | Identification | Mitigation Strategy |
| 1-(3-fluorophenyl)ethanol | A singlet for the hydroxyl proton in ¹H NMR; characteristic C-O stretch in IR. | Use a more selective reducing agent (NaBH₃CN or STAB). If using NaBH₄, ensure complete imine formation before adding the reducing agent. |
| Secondary/Tertiary Amines | Higher molecular weight peaks in MS. Complex multiplets in the aromatic region of ¹H NMR. | Use a larger excess of the amine source (ammonia) to favor the formation of the primary amine. A stepwise approach can also minimize over-alkylation. |
| Unreacted 3-fluoroacetophenone | Characteristic ketone peak around 1690 cm⁻¹ in IR and a singlet for the methyl protons around 2.6 ppm in ¹H NMR. | Ensure sufficient reaction time for both imine formation and reduction. Increase the equivalents of the amine source and reducing agent. Purification by column chromatography can remove unreacted ketone. |
Purification Protocol: Column Chromatography
For the purification of 1-(3-Fluorophenyl)ethan-1-amine, silica gel column chromatography is effective. Due to the basic nature of the amine, tailing can be an issue.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. To minimize tailing, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system. A common starting gradient is 5% to 30% ethyl acetate in hexanes.
Problem 3: Low Enantioselectivity in Asymmetric Synthesis
Symptoms:
-
Chiral HPLC analysis shows a nearly 1:1 ratio of enantiomers (low enantiomeric excess, ee).
Workflow for Troubleshooting Low Enantioselectivity
Troubleshooting Low Enantioselectivity
Detailed Explanation and Protocols:
-
Catalyst Issues: The chiral catalyst is the heart of the asymmetric synthesis. Its activity can be compromised by impurities or improper handling.
-
Protocol: Ensure the catalyst is stored under an inert atmosphere and handled in a glovebox or using Schlenk techniques if it is air- or moisture-sensitive. Use freshly distilled, anhydrous solvents.
-
-
Racemization: The benzylic proton in 1-(3-Fluorophenyl)ethan-1-amine is susceptible to abstraction under certain conditions, leading to racemization.[6] This can occur with either the final product or a chiral intermediate.
-
Protocol: After the reaction is complete, perform a mild workup. Avoid prolonged exposure to strong acids or bases. Analyze the enantiomeric excess at different stages of the reaction and purification to pinpoint where racemization might be occurring.
-
-
Suboptimal Reaction Conditions: Temperature can have a significant impact on enantioselectivity.[1]
-
Protocol: Run a temperature screening study. Often, lower temperatures lead to higher enantiomeric excess, although the reaction rate may be slower.
-
Chiral HPLC Method Development:
Separating the enantiomers of 1-(3-Fluorophenyl)ethan-1-amine is crucial for determining the success of an asymmetric synthesis.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral amines.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol. To improve peak shape and resolution, a small amount of an amine additive, such as diethylamine (DEA) or triethylamine (TEA), is often added (e.g., 0.1%). A starting mobile phase could be 90:10:0.1 Hexane:Isopropanol:DEA.
III. References
-
SUPPLEMENTARY DATA - The Royal Society of Chemistry. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Reductive Amination - Chemistry Steps. Available at: [Link]
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Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. Available at: [Link]
-
Supporting information for - The Royal Society of Chemistry. Available at: [Link]
-
Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. Available at: [Link]
-
Optimization of the asymmetric reaction conditions. a - ResearchGate. Available at: [Link]
-
Reductive Amination - Organic Chemistry Tutor. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Thiyl Radical Mediated Racemization of Benzylic Amines | Request PDF - ResearchGate. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]
-
Reductive Amination - Chemistry LibreTexts. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
-
An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace. Available at: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. Available at: [Link]
-
Recent developments in the synthesis and synthetic applications of borane–amines. Available at: [Link]
-
Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including - Organic Syntheses. Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]
-
Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into aromatic C–N bonds - PMC - NIH. Available at: [Link]
-
A metal-free protocol for the preparation of amines using ammonia borane under mild conditions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - NIH. Available at: [Link]
-
Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound - Pharmacia. Available at: [Link]
-
Reaction condition optimization for catalytic asymmetric multicomponent synthesis of β³-amino amides - ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for the synthesis of α-phenyl enaminone 3a. Available at: [Link]
-
THE LEUCKART REACTION. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central. Available at: [Link]
-
Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective - Semantic Scholar. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]
-
Synthesis of Aminodiborane through the Reaction of Ammonia Borane with Acids | Request PDF - ResearchGate. Available at: [Link]
-
Preparation of amine-boranes, including ammonia borane - Google Patents. Available at:
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available at: [Link]
-
Copper-catalyzed enantioselective three-component radical 1,4-perfluoroalkylamination of 1,3-dienes - NIH. Available at: [Link]
-
(R)-1-(3-fluorophenyl)ethanamine | C8H10FN | CID 7016260 - PubChem. Available at: [Link]
-
Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - ResearchGate. Available at: [Link]
-
Broadly Effective Enantioselective Diels-Alder Reactions of 1-Amino-substituted-1,3-butadienes - Organic Chemistry Portal. Available at: [Link]
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Technical Support Center: Optimization of Reaction Conditions for Fluorinated Amine Synthesis
Welcome to the technical support center for the synthesis of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into amine-containing molecules. The unique properties imparted by fluorine—such as enhanced metabolic stability, lipophilicity, and binding affinity—make fluorinated amines highly valuable in medicinal chemistry and materials science.[1][2][3] However, their synthesis can present significant challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure you can confidently optimize your reaction conditions.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of fluorinated amines, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr) for Fluoroaniline Synthesis
Q: I am attempting to synthesize a fluoroaniline via an SNAr reaction with an activated aryl chloride/nitrobenzene and a fluoride source (e.g., KF, CsF), but I am observing very low to no conversion. What are the likely causes and how can I improve the yield?
A: Low yield in SNAr fluorination is a frequent challenge. The success of this reaction hinges on several critical factors, from the reactivity of your substrate to the specific reaction conditions.
Causality and Solutions:
-
Insufficient Ring Activation: The SNAr mechanism requires significant activation of the aromatic ring by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5][6] This is because the rate-determining step involves the formation of a negatively charged Meisenheimer complex, which is stabilized by these EWGs.[5][7]
-
Troubleshooting:
-
Verify EWG Position: Ensure your EWG (e.g., -NO₂, -CN, -CF₃) is ortho or para to the leaving group. Meta-positioning does not provide the necessary resonance stabilization for the Meisenheimer intermediate.[6]
-
Increase Activation: If possible, consider starting with a substrate that has multiple activating groups.
-
-
-
Poor Fluoride Source Nucleophilicity: The fluoride anion (F⁻) can be a poor nucleophile in protic solvents due to strong hydrogen bonding. Even in aprotic solvents, its nucleophilicity can be hampered by strong ion-pairing with the counter-ion (e.g., K⁺).
-
Troubleshooting:
-
Choice of Fluoride Salt: Cesium fluoride (CsF) is generally more effective than potassium fluoride (KF) due to the weaker Cs-F bond, which makes the fluoride ion more available.
-
Phase-Transfer Catalysis: Employ a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium fluoride - TBAF) or a crown ether (e.g., 18-crown-6 with KF), to generate a "naked" and more nucleophilic fluoride anion.[8]
-
Anhydrous Conditions: Water will solvate the fluoride ion, drastically reducing its nucleophilicity. Ensure all reagents and solvents are rigorously dried.[8] Commercially available spray-dried KF is often a good choice.
-
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions.
-
Troubleshooting:
-
Use Polar Aprotic Solvents: Solvents like DMF, DMSO, NMP, or sulfolane are ideal as they can dissolve the fluoride salts and do not engage in strong hydrogen bonding, thus enhancing fluoride nucleophilicity.[8][9]
-
Solvent Stability: Be aware that some fluorinating agents can react with certain solvents. For example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[10]
-
-
-
Insufficient Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[8]
-
Troubleshooting:
-
Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Typical temperatures range from 80°C to 150°C.
-
-
Experimental Protocol: General Procedure for SNAr Fluorination
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the activated aryl halide (1.0 equiv.), spray-dried potassium fluoride (2.0-3.0 equiv.), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equiv.).
-
Add a dry, polar aprotic solvent (e.g., DMF, DMSO) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Poor Regioselectivity in Electrophilic C-H Amination of Fluorinated Aromatics
Q: I am performing a directed C-H amination on a fluorinated aromatic compound, but I'm getting a mixture of isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity in C-H functionalization is a common hurdle. The directing group and the electronic nature of the substrate play a pivotal role in determining the site of amination.
Causality and Solutions:
-
Directing Group Efficacy: The choice and positioning of the directing group are paramount for controlling regioselectivity. The directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond.[11]
-
Troubleshooting:
-
Select a Stronger Directing Group: Some directing groups offer better control than others. For instance, an oxalyl amide directing group has been shown to be effective for benzylamine derivatives.[12] Research literature for directing groups that have proven effective for your specific substrate class.
-
Modify Existing Functional Groups: It may be possible to temporarily install a more effective directing group that can be removed later in the synthetic sequence.
-
-
-
Steric Hindrance: Steric bulk near the target C-H bond can prevent the catalyst from accessing it, leading to amination at a less hindered, electronically favorable site.
-
Troubleshooting:
-
Catalyst Choice: A catalyst with a less sterically demanding ligand set might be able to access a hindered C-H bond more effectively. For instance, in Ir-catalyzed C-H borylations of anilines, modifying the boron substituent can significantly improve ortho-selectivity.[13] While not a direct amination, this highlights the principle of catalyst/reagent modification to control regioselectivity.
-
-
-
Electronic Effects of Fluorine: Fluorine is an ortho, para-director for electrophilic aromatic substitution but is deactivating. In the context of C-H activation, its strong electron-withdrawing nature can influence the acidity of adjacent C-H bonds, potentially competing with the directing group's influence.
-
Troubleshooting:
-
Reaction Condition Optimization: Systematically screen reaction parameters such as catalyst, ligand, solvent, and temperature. A thorough optimization may reveal conditions that favor the desired regioisomer.
-
-
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 3: Side Reactions and Byproduct Formation in Electrophilic Fluorination
Q: During the electrophilic fluorination of my amine-containing substrate using Selectfluor or NFSI, I observe significant byproduct formation, including decomposition and over-fluorination. How can I minimize these side reactions?
A: Electrophilic fluorinating agents are highly reactive and can lead to a variety of side reactions, especially with electron-rich substrates like amines.[14]
Causality and Solutions:
-
Substrate Decomposition: Amines can be oxidized by strong electrophilic fluorinating agents, leading to decomposition and tar formation.
-
Troubleshooting:
-
Protect the Amine: If the amine is not the intended site of fluorination, protect it with a suitable group (e.g., Boc, Cbz) before fluorination. The protecting group can be removed in a subsequent step.
-
Use Milder Reagents: Consider using a less reactive electrophilic fluorinating agent. The reactivity of common N-F reagents generally follows the order: Cationic (e.g., Selectfluor) > Neutral (e.g., NFSI).[14][15]
-
Lower the Temperature: Running the reaction at lower temperatures can help to minimize decomposition pathways.[8]
-
-
-
Over-fluorination: If multiple sites on your molecule are susceptible to electrophilic attack, over-fluorination can occur.
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Use of a slight excess may be necessary, but a large excess should be avoided.[14]
-
Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-fluorination.
-
-
-
Solvent Reactivity: As mentioned previously, some solvents can react with electrophilic fluorinating agents.[10]
Data Table: Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Acronym | Structure | Reactivity | Key Considerations |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | [F-TEDA-BF₄] | High | Highly reactive, can act as an oxidant.[16][17] Soluble in polar solvents like MeCN. |
| N-Fluorobenzenesulfonimide | NFSI | PhSO₂N(F)SO₂Ph | Moderate | Generally less reactive than Selectfluor.[15][18] Good for many substrates. |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Moderate | Effective fluorinating agent.[15] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when working with fluorinating agents?
A1: Safety is paramount when handling fluorinating agents.[19]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (consult the manufacturer's compatibility chart; double-gloving is recommended).[19][20]
-
Ventilation: All manipulations must be performed in a properly functioning chemical fume hood.[19][21] For highly hazardous or moisture-sensitive reagents, a glove box is recommended.[19]
-
Incompatible Materials: Keep fluorinating agents away from strong acids, bases, oxidizing agents, reducing agents, and combustible materials.[19] Fluorine gas, for example, reacts violently with many materials.[21]
-
Emergency Preparedness: Have an emergency plan and ensure spill kits are readily available.[22] For any skin contact, especially with reagents that can generate HF, immediately flush with copious amounts of water for at least 15 minutes and apply calcium gluconate gel.[21] Seek immediate medical attention in all cases of exposure.[21]
Q2: How do I choose between a nucleophilic and an electrophilic fluorination strategy for my amine synthesis?
A2: The choice depends primarily on the nature of your starting material.
-
Nucleophilic Fluorination (e.g., SNAr, SN2): This approach is suitable when you have a substrate with a good leaving group (e.g., -Cl, -Br, -OTf) at the position where you want to install the fluorine atom. For aromatic systems, the ring must be activated by electron-withdrawing groups.[5][9]
-
Electrophilic Fluorination: This strategy is used when you have an electron-rich substrate (e.g., an enolate, a silyl enol ether, or an electron-rich aromatic ring) that can act as a nucleophile to attack an electrophilic fluorine source (F⁺).[15]
Decision Tree for Fluorination Strategy
Caption: Decision tree for selecting a fluorination strategy.
Q3: My fluorinated amine product is difficult to purify. What strategies can I use?
A3: Purification of amines can be challenging due to their basicity, which can cause tailing on silica gel chromatography.
-
Boc Protection: If your final product is a primary or secondary amine, consider that some synthetic routes yield a Boc-protected amine. These are generally much easier to purify via standard silica gel chromatography. The Boc group can then be removed with trifluoroacetic acid (TFA) in dichloromethane (DCM).[23]
-
Acid/Base Extraction: Utilize the basicity of the amine. An acid wash (e.g., dilute HCl) can protonate the amine, moving it to the aqueous layer and separating it from non-basic impurities. Subsequent basification of the aqueous layer and extraction will then isolate the amine.
-
Amine Deactivation of Silica: Pre-treat your silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to neutralize acidic sites on the silica, which can significantly reduce tailing and improve separation.
-
Alternative Stationary Phases: Consider using alumina or reverse-phase chromatography if silica gel proves ineffective.
-
Filtration through Celite: In some cases, particularly with trifluoromethylamines synthesized from thiocarbamoyl fluorides, purification can be as simple as filtering the reaction mixture through a pad of Celite.[1][2]
Q4: Can I use photoredox catalysis for the synthesis of fluorinated amines?
A4: Yes, photoredox catalysis has emerged as a powerful tool for synthesizing complex molecules, including fluorinated cyclic amines.[24] These methods often proceed under mild conditions and can offer unique reactivity. For example, a photoredox-catalyzed cyclization/hydrogen atom transfer reaction of bromodifluoroethylamines has been developed.[24] The strong electron-withdrawing nature of the fluorine atoms can prevent the oxidation of the amine substrate and product under the reaction conditions, which is a significant advantage.[24]
References
- Safety and handling of fluorinated organic compounds - Benchchem.
- What are the safety precautions when using fluorinating reagents? - Blog.
- Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH.
- Catalysis for Fluorination and Trifluoromethylation - PMC - NIH.
- Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University.
- Fluorine - Purdue University.
- Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How do fluorinated amines interact with organic solvents? - Blog.
- Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au.
- Nucleophilic Aromatic Substitution - Chemistry Steps.
- Troubleshooting low yield in heterocycle fluorination reactions - Benchchem.
- Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides - Chemical Communications (RSC Publishing).
- New Methods for the Construction of Fluorinated Cyclic Amines and Amides - Nottingham ePrints.
- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry - ACS Publications.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- Electrophilic amination - Wikipedia.
- Nucleophilic aromatic substitution - Wikipedia.
- Aromatic Nucleophilic Substitution - Fisher Scientific.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
- Renewable Reagent for Nucleophilic Fluorination | The Journal of Organic Chemistry.
- Specific Solvent Issues with Fluorination - Wordpress.
- Electrophilic fluorination - Wikipedia.
- Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids | Journal of the American Chemical Society.
- Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link.
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - ResearchGate.
- Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PubMed Central.
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube.
- Directing group‐controlled regioselectivity in C−H amination with anthranils. - ResearchGate.
- Are These 'Inert' Solvents Actually Reactive? - YouTube.
- Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides - Chemical Communications (RSC Publishing).
- Site selectivities in fluorination. - UCL Discovery.
- Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
- Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups - Beilstein Journals.
- Electrophilic Fluorination Agents - Organofluorine / Alfa Chemistry.
- Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents | ACS Catalysis - ACS Publications.
- Mechanochemical Synthesis of Fluorinated Imines - MDPI.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR.
- Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed.
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Technical Support Center: Scale-Up of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of 1-(3-fluorophenyl)ethan-1-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning this vital chiral building block from laboratory scale to pilot and manufacturing scales. The journey of an Active Pharmaceutical Ingredient (API) from the bench to production is rarely linear, with challenges arising from altered reaction kinetics, heat and mass transfer limitations, and impurity amplification.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure a safe, efficient, and robust process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(3-Fluorophenyl)ethan-1-amine on a large scale?
The predominant industrial method for synthesizing 1-(3-fluorophenyl)ethan-1-amine is the reductive amination of 3-fluoroacetophenone.[3][4][5] This process involves the reaction of the ketone with an amine source (commonly ammonia or an ammonia equivalent like ammonium formate) to form an intermediate imine, which is then reduced in situ to the desired amine.[4][6] Catalytic transfer hydrogenation is an increasingly popular and safer alternative to hydride reagents for the reduction step at scale.[7][8]
Q2: Why is the final amine converted to a hydrochloride salt?
Converting the free amine, which is typically a liquid, into its hydrochloride salt serves several critical functions for pharmaceutical development. The salt form is generally a stable, crystalline solid, which simplifies handling, purification, and storage. Furthermore, hydrochloride salts often exhibit improved aqueous solubility and bioavailability, which are crucial properties for an API intermediate or the final drug substance.
Q3: What are the primary challenges when scaling this process from the lab to a pilot plant?
Moving from a laboratory flask to a large-scale reactor introduces significant challenges that are not always apparent at the bench.[2][9] The key difficulties include:
-
Heat Management: Reductive amination, particularly with hydride reagents like sodium borohydride, is highly exothermic.[10][11] What is easily managed in a small flask with an ice bath can become a dangerous runaway reaction in a large reactor due to the lower surface-area-to-volume ratio, which impedes heat dissipation.[2][10]
-
Mass Transfer and Mixing: Inadequate mixing in large vessels can lead to localized "hot spots," concentration gradients, and incomplete reactions, resulting in lower yields and increased impurity formation.[2][9]
-
Impurity Profile: Impurities that are negligible at the gram scale can become significant at the kilogram scale, requiring more rigorous purification steps and potentially impacting the final product's quality.[2][12]
-
Process Safety: Handling large quantities of flammable solvents, pyrophoric or water-reactive reagents (like some hydrides), and managing hydrogen gas evolution requires stringent engineering controls and standard operating procedures (SOPs).[13]
Process Workflow Overview
The following diagram illustrates the typical manufacturing workflow for chiral this compound.
Caption: Manufacturing workflow for 1-(3-Fluorophenyl)ethan-1-amine HCl.
Troubleshooting Guide
This section addresses specific issues encountered during the scale-up process in a question-and-answer format.
Part A: Reductive Amination
Issue: My reaction yield is low, with significant unreacted 3-fluoroacetophenone.
-
Possible Cause 1: Inefficient Imine Formation. The equilibrium between the ketone/amine and the imine/water can be unfavorable.[6] On a small scale, this might not be limiting, but at scale, it can stall the reaction.
-
Solution: While dehydrating agents like molecular sieves or Ti(iPrO)₄ are common in labs, they are often impractical and costly at scale.[14] A more scalable approach is azeotropic removal of water using a Dean-Stark trap if the solvent system is suitable (e.g., toluene). Alternatively, using ammonium formate with formic acid can drive the reaction forward.[15]
-
-
Possible Cause 2: Reducing Agent Selection/Activity. Sodium borohydride (NaBH₄) is a powerful reductant, but it can be consumed by reaction with protic solvents or hydrolysis before it reduces the imine, especially if the imine formation is slow.[11]
-
Solution: Consider a switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is known to be highly effective for reductive aminations and less prone to reducing the starting ketone.[4][6] Alternatively, catalytic transfer hydrogenation using a catalyst like an iridium complex with formate as the hydrogen source is an excellent, safe, and efficient alternative for large-scale operations.[7][16]
-
| Reducing Agent | Pros | Cons at Scale |
| Sodium Borohydride (NaBH₄) | Inexpensive, powerful reductant. | Highly exothermic hydrolysis, hydrogen evolution risk, can reduce starting ketone.[11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at controlled pH. | Generates toxic cyanide waste streams.[4][6] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines, milder. | More expensive, higher molecular weight.[4][17] |
| Catalytic Transfer Hydrogenation (e.g., Ir-catalyst, HCOOH) | High chemoselectivity, safer (no H₂ gas), atom economical.[7][18] | Higher initial catalyst cost, potential for metal contamination in product. |
Issue: The primary byproduct is 1-(3-fluorophenyl)ethan-1-ol.
-
Cause: This occurs when the reducing agent reduces the starting 3-fluoroacetophenone faster than the imine is formed and reduced. This is a classic chemoselectivity problem, especially common with strong, unselective hydrides like NaBH₄.[4]
-
Troubleshooting Protocol:
-
Change the Order of Addition: Pre-form the imine by stirring the 3-fluoroacetophenone and amine source (e.g., aqueous ammonia in methanol) for a period (e.g., 1-2 hours) before slowly adding the reducing agent. This increases the concentration of the target intermediate.
-
Switch to a Selective Reductant: As mentioned above, NaBH(OAc)₃ is the reagent of choice to avoid this side reaction as it preferentially reduces the protonated iminium ion.[6]
-
Optimize pH: Imine formation is typically favored under weakly acidic conditions (pH 4-5).[4] If using NaBH₄, maintaining a slightly basic pH can slow the ketone reduction relative to imine reduction, but this requires careful optimization.
-
-
Caption: Decision tree for addressing alcohol byproduct formation.
Part B: Chiral Resolution via Diastereomeric Crystallization
Issue: I am getting poor or no separation of the diastereomeric salts.
-
Possible Cause 1: Inappropriate Resolving Agent or Solvent. The success of a classical resolution hinges entirely on the significant solubility difference between the two diastereomeric salts in a given solvent system.[19] This is the most critical parameter to screen.
-
Solution: A systematic screening approach is required.[20] Common chiral acids for resolving amines include tartaric acid derivatives, mandelic acid, and camphor-10-sulfonic acid.[21][22] Solvents should be screened across a range of polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water).
-
-
Possible Cause 2: Co-crystallization. Both diastereomers are crystallizing out of solution, leading to low enantiomeric excess (e.e.).
-
Solution:
-
Optimize Stoichiometry: Start with a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). This ensures that only the least soluble salt crystallizes, leaving the more soluble one in the mother liquor.[23]
-
Control Cooling Rate: A slow, controlled cooling profile is crucial. Crash cooling often leads to the trapping of impurities and the co-crystallization of the more soluble diastereomer.
-
Recrystallization: The isolated diastereomeric salt can be recrystallized one or more times from the same or a different solvent system to upgrade its diastereomeric and enantiomeric purity.[21]
-
-
| Chiral Resolving Agent | Common Solvents | Key Considerations |
| L- or D-Tartaric Acid | Alcohols (Methanol, Ethanol), Water mixtures | Readily available, cost-effective. Often a good starting point.[21] |
| (R)- or (S)-Mandelic Acid | Alcohols, Acetonitrile | Can offer different selectivity compared to tartaric acid.[21] |
| (1R)-(-)-Camphor-10-sulfonic acid | Isopropanol, Ethyl Acetate | A strong acid, useful for weakly basic amines. |
| N-Acyl-amino acids | Various organic solvents | Offers a broad range of structural diversity for screening. |
Part C: Hydrochloride Salt Formation & Isolation
Issue: The product "oils out" instead of crystallizing during HCl addition.
-
Cause: This typically happens when the forming salt is highly soluble in the chosen solvent or when its melting point is below the temperature of the solution. Impurities can also act as crystallization inhibitors.
-
Solution:
-
Solvent/Anti-Solvent System: Perform the salt formation in a solvent where the free base is soluble but the hydrochloride salt is not (e.g., isopropanol, ethyl acetate, or MTBE). You can add the HCl source (e.g., HCl in isopropanol or gaseous HCl) to a solution of the free base in a solvent like toluene, followed by the addition of an anti-solvent like heptane to induce precipitation.
-
Control Temperature: Run the salt formation at a lower temperature to decrease the solubility of the product.
-
Seed the Solution: Adding a small number of seed crystals of the desired product can provide nucleation sites and promote controlled crystallization over oiling out.
-
-
Issue: The final API has a high residual solvent content.
-
Cause: The crystal lattice of the hydrochloride salt may trap solvent molecules. The drying process may also be inefficient for the scale and crystal habit.
-
Solution:
-
Solvent Exchange: Before final isolation, consider a solvent swap to a more volatile solvent that is less likely to be trapped. For example, slurry the filtered product in a solvent like heptane and re-filter.
-
Optimize Drying: Evaluate the drying parameters. A vacuum oven with a nitrogen sweep can be effective. Ensure the temperature is appropriate to remove the solvent without causing product degradation. For large batches, agitated filter dryers provide superior drying efficiency.
-
-
References
- Vertex AI Search. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
- Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
- Van Arnum, P. (n.d.). Scaling up API Syntheses. Pharmaceutical Technology.
- ResearchGate. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis.
- Iqra Chemical. (2023, June 29). Challenges Faced in Manufacturing Active Pharmaceutical Ingredients.
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Validation & Comparative
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 1-(3-Fluorophenyl)ethan-1-amine by Chiral HPLC
In the landscape of pharmaceutical development and quality control, the stereochemical purity of drug candidates and intermediates is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (ee) of 1-(3-Fluorophenyl)ethan-1-amine, a key chiral building block in the synthesis of various pharmaceutical agents.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering insights gleaned from extensive experience in chiral separations. We will explore the performance of two distinct classes of chiral stationary phases (CSPs)—polysaccharide-based and macrocyclic antibiotic-based—providing a comparative analysis supported by experimental data.
The Criticality of Chiral Separation
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. Regulatory bodies worldwide, including the U.S. Food and Drug Administration, have stringent guidelines for the development of stereoisomeric drugs, making accurate enantiomeric excess determination a critical step in the drug development pipeline[1]. Chiral HPLC stands as the preeminent technique for this purpose due to its high efficiency, sensitivity, and reproducibility[2][3].
Strategic Approach to Method Development
A successful chiral separation is not a matter of chance but the result of a systematic approach. The selection of the chiral stationary phase is the most critical decision, as the separation relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase[3][4]. For primary amines like 1-(3-Fluorophenyl)ethan-1-amine, polysaccharide and macrocyclic antibiotic CSPs are often the most effective choices[5][6].
Caption: Workflow for Chiral HPLC Method Development.
Comparative Analysis of Chiral Stationary Phases
For this study, we evaluated two leading CSPs for the separation of 1-(3-Fluorophenyl)ethan-1-amine:
-
Polysaccharide-Based CSP: A column packed with silica gel coated or bonded with a derivative of cellulose or amylose. These are known for their broad applicability[1][7]. We selected a cellulose tris(3,5-dimethylphenylcarbamate) based column.
-
Macrocyclic Antibiotic-Based CSP: A column based on a macrocyclic glycopeptide, such as vancomycin or teicoplanin, bonded to silica. These phases offer unique selectivity due to their complex structures containing multiple chiral centers and functional groups[6][8][9]. We chose a teicoplanin-based column for this comparison.
Experimental Protocols
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector was used.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: A racemic standard of 1-(3-Fluorophenyl)ethan-1-amine was dissolved in the mobile phase to a concentration of 1 mg/mL.
Protocol 1: Polysaccharide-Based CSP (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel (250 x 4.6 mm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio containing 0.1% Diethylamine (DEA). The addition of a basic modifier like DEA is often crucial for obtaining good peak shape and resolution for basic analytes like amines[10].
-
Equilibration: The column was equilibrated with the mobile phase for at least 30 minutes or until a stable baseline was achieved.
-
Analysis: The sample was injected and the chromatogram was recorded for 15 minutes.
Protocol 2: Macrocyclic Antibiotic-Based CSP (Teicoplanin)
-
Column: Teicoplanin bonded to 5 µm silica gel (250 x 4.6 mm).
-
Mobile Phase: A mixture of Methanol and Acetonitrile in a 50:50 (v/v) ratio with 0.1% Trifluoroacetic acid (TFA) and 0.1% Triethylamine (TEA). This mobile phase system is often effective for macrocyclic antibiotic phases in the polar ionic mode.
-
Equilibration: The column was equilibrated with the mobile phase for at least 30 minutes or until a stable baseline was achieved.
-
Analysis: The sample was injected and the chromatogram was recorded for 20 minutes.
Results and Discussion
The performance of each CSP was evaluated based on retention factors (k), separation factor (α), and resolution (Rs). The enantiomeric excess is calculated using the formula: ee (%) = [([Area]₁ - [Area]₂) / ([Area]₁ + [Area]₂)] x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers[11].
| Parameter | Polysaccharide-Based CSP | Macrocyclic Antibiotic-Based CSP |
| Mobile Phase | n-Hexane/IPA/DEA (90:10:0.1) | Methanol/Acetonitrile/TFA/TEA (50:50:0.1:0.1) |
| Retention Time (t₁) (min) | 5.8 | 8.2 |
| Retention Time (t₂) (min) | 7.1 | 10.5 |
| Separation Factor (α) | 1.28 | 1.35 |
| Resolution (Rs) | 2.1 | 2.8 |
The experimental data clearly demonstrates that both CSPs are capable of resolving the enantiomers of 1-(3-Fluorophenyl)ethan-1-amine. However, the macrocyclic antibiotic-based CSP provided a superior separation with a higher separation factor and baseline resolution.
The chiral recognition mechanism on polysaccharide-based CSPs is believed to involve a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer[12]. The fluorine substituent on the phenyl ring and the amino group of the analyte are key interaction points.
Caption: Principle of Chiral Recognition.
Macrocyclic antibiotic CSPs, with their complex three-dimensional structures, offer a multitude of interaction sites, including peptide linkages, aromatic rings, and sugar moieties, leading to strong and highly selective chiral recognition[9][13].
Conclusion
For the enantiomeric excess determination of 1-(3-Fluorophenyl)ethan-1-amine, both the polysaccharide-based (cellulose tris(3,5-dimethylphenylcarbamate)) and the macrocyclic antibiotic-based (teicoplanin) CSPs are viable options. While the polysaccharide CSP provides adequate separation, the macrocyclic antibiotic CSP delivers a more robust method with superior resolution. The choice between the two will ultimately depend on the specific requirements of the analysis, such as required resolution, analysis time, and economic considerations. This guide provides the foundational data and rationale to empower researchers to make an informed decision for their specific analytical needs.
References
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Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health. [Link]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. [Link]
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Chiral separations using the macrocyclic antibiotics: A review. ResearchGate. [Link]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PubMed. [Link]
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Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. Springer Nature Experiments. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Validation of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride
Introduction
1-(3-Fluorophenyl)ethan-1-amine and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry. The presence of a fluorine atom on the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this amine a valuable synthon in the development of novel therapeutics, particularly for central nervous system disorders and cardiovascular diseases[1]. The stereochemistry at the benzylic carbon is often critical for biological activity, demanding synthetic routes that are not only efficient and scalable but also provide high enantiomeric purity[2][3].
This guide provides an in-depth comparative analysis of two prevalent synthetic methodologies for producing racemic 1-(3-Fluorophenyl)ethan-1-amine: Catalytic Reductive Amination and the classical Leuckart-Wallach reaction. We will dissect the causality behind experimental choices, present comparative performance data, and provide detailed, validated protocols for synthesis and analysis, empowering researchers to select and execute the optimal strategy for their specific laboratory context and project goals.
Comparative Analysis of Synthetic Routes
The transformation of 3-fluoroacetophenone to 1-(3-fluorophenyl)ethan-1-amine is fundamentally a reduction of a carbonyl group and the concurrent formation of a carbon-nitrogen bond. The choice of methodology hinges on a trade-off between reaction conditions, reagent handling, scalability, and impurity profiles.
Method A: One-Pot Catalytic Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its versatility and generally milder conditions compared to classical methods[4][5][6]. This process involves the in-situ formation of an imine from 3-fluoroacetophenone and an ammonia source, which is immediately reduced to the target primary amine. The "one-pot" nature of this reaction, where imine formation and reduction occur concurrently, is highly efficient[4].
Principle & Rationale: The reaction is typically performed under a hydrogen atmosphere with a metal catalyst, such as Palladium on carbon (Pd/C), or by using a hydride transfer reagent. The use of a heterogeneous catalyst like Pd/C is advantageous for large-scale synthesis as it can be easily removed by filtration. The key to a successful one-pot reductive amination is the use of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone[5]. Modern variations using catalysts based on earth-abundant metals like iron are also emerging, offering a more sustainable approach[7].
Caption: Workflow for Catalytic Reductive Amination.
Method B: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones, utilizing ammonium formate or formamide as both the nitrogen donor and the reducing agent[8][9]. This reaction is often favored for its inexpensive and readily available reagents, making it a cost-effective option.
Principle & Rationale: The mechanism involves the formation of an N-formyl intermediate. The ketone first reacts with ammonia (from the decomposition of ammonium formate) to form an imine. Formic acid, also from ammonium formate, then reduces the imine. The resulting primary amine can react with another molecule of formic acid to yield the N-formyl derivative[10]. This formamide is then hydrolyzed, typically under acidic or basic conditions, to yield the final primary amine. The reaction requires high temperatures (120-185°C), which can be a limitation and may lead to the formation of thermal degradation byproducts[8][10].
Caption: Workflow for the Leuckart-Wallach Reaction.
Performance Data Comparison
The selection of a synthetic route is a multi-factorial decision. The following table provides a comparative summary of the two methodologies based on typical outcomes for phenethylamine syntheses.
| Parameter | Method A: Catalytic Reductive Amination | Method B: Leuckart-Wallach Reaction | Rationale & References |
| Typical Yield | 65-85% | 40-70% | Reductive amination often provides higher yields due to milder conditions and fewer side reactions.[7][11] |
| Purity Profile | Generally high; main impurities are unreacted ketone or over-alkylated products. | Moderate; risk of thermal degradation byproducts and incompletely hydrolyzed formamide. | The high temperatures of the Leuckart reaction can lead to a more complex impurity profile.[10] |
| Reaction Temp. | 25-80°C | 120-185°C | Lower temperatures for catalytic hydrogenation reduce energy costs and minimize side reactions.[7][8] |
| Pressure | 1-10 bar H₂ | Atmospheric | Catalytic hydrogenation requires specialized pressure equipment. |
| Reagents | Pd/C catalyst, H₂ gas, ammonia source | Ammonium formate, HCl, NaOH | Leuckart reagents are generally cheaper and do not require specialized gas handling.[9] |
| Safety | Requires handling of flammable H₂ gas and pyrophoric catalysts (when dry). | Involves high temperatures and handling of corrosive acids and bases. | Both methods have distinct safety considerations that must be managed with appropriate engineering controls. |
| Scalability | Highly scalable with appropriate hydrogenation equipment. | Scalable, but high temperatures and potential for tar formation can be challenging. | Industrial applications often favor catalytic routes for their cleaner profiles and efficiency at scale.[12] |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions.
Protocol 1: Synthesis via Catalytic Reductive Amination
-
Reactor Setup: To a 250 mL hydrogenation vessel, add 3-fluoroacetophenone (13.8 g, 0.1 mol), methanol (100 mL), and a 25% aqueous ammonia solution (35 mL).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Palladium on carbon (50% wet, ~1.0 g).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 5 bar. Heat the mixture to 60°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-12 hours).
-
Work-up: Cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 20 mL).
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure. To the residue, add 100 mL of water and 100 mL of diethyl ether. Basify the aqueous layer to pH >12 with 50% NaOH solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Cool the solution in an ice bath and slowly add a 2M solution of HCl in diethyl ether until precipitation ceases.
-
Final Product: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(3-Fluorophenyl)ethan-1-amine hydrochloride.
Protocol 2: Synthesis via Leuckart-Wallach Reaction
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a thermometer, combine 3-fluoroacetophenone (13.8 g, 0.1 mol) and ammonium formate (37.8 g, 0.6 mol).
-
Heating: Heat the mixture in an oil bath. The temperature should be gradually raised to 165-170°C and maintained for 6 hours. The reaction mixture will become viscous.
-
Hydrolysis: Cool the mixture to below 100°C and cautiously add 50 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl amine.
-
Work-up: Cool the reaction to room temperature. A solid may precipitate. Add 100 mL of water and filter off any insoluble material.
-
Isolation of Free Base: Transfer the filtrate to a separatory funnel and cool in an ice bath. Slowly add 50% sodium hydroxide solution until the solution is strongly alkaline (pH > 12), keeping the temperature below 25°C.
-
Extraction: Extract the liberated amine with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Salt Formation: Concentrate the filtrate to about 50 mL. Cool the solution in an ice bath and slowly add a 2M solution of HCl in diethyl ether until precipitation is complete.
-
Final Product: Collect the white precipitate by filtration, wash with a small amount of cold dichloromethane, and dry under vacuum to yield this compound.
Validation of the Final Product
Rigorous analytical validation is non-negotiable to confirm the identity, purity, and quality of the synthesized hydrochloride salt.
Protocol 4.1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the standard for assessing the purity of non-volatile organic compounds and detecting any process-related impurities[13][14].
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve ~1 mg of the final product in 10 mL of a 50:50 Water:Acetonitrile mixture.
Protocol 4.2: Structural Confirmation by Spectroscopy
Spectroscopic methods provide unambiguous confirmation of the molecular structure.
-
¹H NMR (400 MHz, D₂O): Expected signals include a doublet for the methyl group (CH₃) around δ 1.6-1.8 ppm, a quartet for the methine proton (CH) around δ 4.5-4.7 ppm, and a complex multiplet pattern for the four aromatic protons in the region of δ 7.2-7.6 ppm. The presence of the amine proton may be variable or exchanged with the solvent.
-
Infrared (IR) Spectroscopy (ATR): Key characteristic absorptions include a broad band from ~2500-3200 cm⁻¹ (amine salt, N⁺-H stretch), aromatic C-H stretches just above 3000 cm⁻¹, and a strong C-F stretch around 1100-1250 cm⁻¹.
-
Mass Spectrometry (ESI+): The analysis should show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 140.09, confirming the molecular weight of the amine (C₈H₁₀FN, MW = 139.17)[15].
Summary of Expected Analytical Data
| Analysis | Expected Result | Purpose |
| Appearance | White to off-white solid | Physical Characterization |
| HPLC Purity | ≥98.5% | Quantifies purity and detects impurities |
| ¹H NMR | Spectrum consistent with the proposed structure | Confirms chemical structure and identity |
| IR Spectrum | Presence of key functional group absorptions (N⁺-H, C-F) | Confirms functional groups |
| Mass Spectrum | [M+H]⁺ = 140.09 ± 0.1 | Confirms molecular weight |
Conclusion
Both Catalytic Reductive Amination and the Leuckart-Wallach reaction are viable methods for the synthesis of this compound.
-
Catalytic Reductive Amination is recommended for laboratories equipped for hydrogenation. It offers milder conditions, generally higher yields, and a cleaner product profile, making it more suitable for producing high-purity material required in later stages of drug development.
-
The Leuckart-Wallach Reaction serves as a robust, low-cost alternative, particularly for smaller-scale synthesis where specialized pressure equipment is unavailable. However, researchers must be prepared for more demanding reaction conditions and a potentially more involved purification process to remove thermal byproducts.
The ultimate choice of method will depend on the specific constraints and objectives of the research program, including scale, available equipment, cost considerations, and the stringent purity requirements inherent in pharmaceutical development.
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-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
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- An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine: Chemical Properties and Applications. (n.d.). Benchchem.
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(R)-1-(3-fluorophenyl)ethanamine | C8H10FN | CID 7016260. (n.d.). PubChem. Retrieved from [Link]
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21.6: Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). ResearchGate. Retrieved from [Link]
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-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PubMed Central. Retrieved from [Link]
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1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362. (n.d.). PubChem. Retrieved from [Link]
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3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (n.d.). MDPI. Retrieved from [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]
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{1-[3-(4-Chlorophenyl)-1-adamantyl]ethyl}amine, ac derivative - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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A Comparative Guide for Researchers: 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride vs. Key Chiral Synthons in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount.[1][2] The biological activity of chiral molecules often resides in a single enantiomer, with its counterpart potentially being inactive or even eliciting undesirable side effects.[2] This reality places immense importance on the strategic selection of chiral synthons—building blocks that introduce and control stereochemistry during a synthetic sequence.[1][3]
Among the vast arsenal of available synthons, chiral primary amines are workhorses of asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and precursors to valuable ligands and catalysts.[4][5][6] This guide provides an in-depth comparison of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride , a fluorinated phenethylamine derivative, against its non-fluorinated parent compound and other key chiral amines. We will explore how the subtle yet significant introduction of a fluorine atom can influence physicochemical properties and synthetic performance, offering unique advantages in specific applications.
The Strategic Advantage of Fluorine in Chiral Building Blocks
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate a range of properties.[7][8] Fluorine's high electronegativity and small size can alter a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to protein targets.[8][9][10] When embedded within a chiral synthon like 1-(3-Fluorophenyl)ethan-1-amine, these effects can be leveraged from the earliest stages of synthesis.
Key attributes imparted by the meta-fluorine atom:
-
Modulated Basicity: The electron-withdrawing nature of fluorine subtly decreases the basicity of the amine. This can be a critical factor in the fractional crystallization of diastereomeric salts during chiral resolution, often leading to cleaner separations.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine can block sites of metabolic oxidation, a crucial consideration for enhancing a drug's pharmacokinetic profile.[9]
-
Altered Non-covalent Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions within a target's binding pocket, potentially increasing potency.[7]
1-(3-Fluorophenyl)ethan-1-amine serves as a valuable building block for neurologically active agents and other complex molecular targets where these fluorine-imparted properties are desirable.[11][12]
Comparative Analysis of Chiral Amines
To understand the specific advantages of 1-(3-Fluorophenyl)ethan-1-amine HCl, it is essential to compare it with other widely used chiral amines. The most direct comparison is with its non-fluorinated analog, 1-Phenylethan-1-amine.
| Property | 1-(3-Fluorophenyl)ethan-1-amine HCl | 1-Phenylethan-1-amine HCl | (S)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine HCl |
| Molecular Formula | C₈H₁₁ClFN | C₈H₁₂ClN | C₈H₁₀Cl₂FN |
| Molecular Weight | 175.63 g/mol [13] | 157.64 g/mol | 210.08 g/mol [14] |
| Structure | Contains a meta-fluorine substituent | Unsubstituted phenyl ring | Contains both chloro and fluoro substituents |
| Key Applications | Building block for APIs requiring metabolic stability or specific binding interactions.[11][12] | Widely used resolving agent, chiral auxiliary, and precursor for ligands.[4] | Building block for kinase inhibitors and other therapeutics where the (S)-enantiomer is active.[14] |
| Notable Feature | Fluorine atom modulates electronic properties and metabolic stability.[8][9] | The "parent" compound, serving as a benchmark for comparison. | Multi-halogen substitution provides distinct electronic and steric properties. |
Performance in Key Synthetic Applications
The utility of a chiral synthon is ultimately judged by its performance in chemical transformations. Chiral amines are predominantly used in two key areas: as resolving agents and as chiral auxiliaries or precursors.
Chiral resolution remains a robust and scalable method for separating enantiomers. The process involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiopure chiral amine to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[15]
The choice of resolving agent is critical. The subtle difference in basicity and crystal packing induced by the fluorine atom in 1-(3-Fluorophenyl)ethan-1-amine can lead to significantly different outcomes compared to the unsubstituted 1-Phenylethan-1-amine. In many cases, the fluorinated amine may form more well-defined, less soluble crystals with one diastereomer, resulting in higher yields and enantiomeric excess (e.e.) of the resolved product.
Experimental Protocol: Representative Chiral Resolution
This protocol describes a general procedure for the resolution of a racemic carboxylic acid using a chiral phenylethylamine derivative.
Objective: To separate the enantiomers of a model racemic carboxylic acid (e.g., Mandelic Acid) by forming diastereomeric salts with (S)-1-(3-Fluorophenyl)ethan-1-amine.
Materials:
-
Racemic Mandelic Acid
-
(S)-1-(3-Fluorophenyl)ethan-1-amine
-
Methanol (or other suitable solvent)
-
5 M Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl)
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of racemic mandelic acid in a minimal amount of hot methanol. In a separate flask, dissolve 0.5 equivalents of (S)-1-(3-Fluorophenyl)ethan-1-amine in methanol.
-
Crystallization: Slowly add the amine solution to the hot acid solution with stirring. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.
-
Liberation of the Enriched Acid: Suspend the collected crystals in water and add diethyl ether. Acidify the aqueous layer with HCl to a pH of ~1.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent to yield the enantiomerically enriched mandelic acid.
-
Recovery of the Chiral Amine: Basify the aqueous layer from step 5 with 5 M NaOH to a pH of ~12. Extract the liberated (S)-1-(3-Fluorophenyl)ethan-1-amine with diethyl ether (3x). Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent.
-
Analysis: Determine the enantiomeric excess of the recovered mandelic acid using chiral High-Performance Liquid Chromatography (HPLC).
A chiral auxiliary is an enantiopure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Derivatives of 1-phenylethylamine are frequently used for this purpose.[4]
For example, in the synthesis of chiral α-alkyl phenethylamines, the amine can be condensed with a ketone to form a chiral imine. The subsequent addition of an organometallic reagent occurs diastereoselectively, controlled by the stereocenter of the amine. The fluorine atom in 1-(3-Fluorophenyl)ethan-1-amine can influence the stereochemical outcome by altering the steric and electronic environment around the reaction center.
Diagram: General Workflow for Chiral Resolution
Caption: Workflow for separating enantiomers using a chiral amine as a resolving agent.
Choosing the Right Synthon: A Logic-Based Approach
The selection of a chiral synthon is a critical decision in the design of a synthetic route.[16] The presence of a fluorine atom makes this compound a specialized tool.
Diagram: Decision Tree for Chiral Amine Selection
Caption: A logic diagram to guide the selection of a chiral phenylethylamine synthon.
Conclusion
While 1-Phenylethan-1-amine remains a foundational and cost-effective chiral synthon for many applications, this compound offers distinct advantages for the modern medicinal chemist. The strategic placement of a fluorine atom provides a powerful tool to enhance metabolic stability, fine-tune electronic properties for improved resolution outcomes, and introduce potentially beneficial interactions with biological targets. Its selection is warranted in API synthesis where pharmacokinetics are a key consideration or when standard chiral synthons fail to provide the desired selectivity. As the demand for more sophisticated and effective chiral drugs grows, the value of specialized synthons like 1-(3-Fluorophenyl)ethan-1-amine will undoubtedly continue to rise.
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Gajewska, E. A., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. [Link]
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Kele, Z., & Kővári, D. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(16), 5693-5732. [Link]
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Seidel, D. (2009). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 109(11), 5468-5526. [Link]
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Van Arnum, P. (2011). Advancing Chiral Chemistry in API Synthesis. Pharmaceutical Technology, 35(10). [Link]
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
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Ritter, S. K. (2015). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology, 39(10). [Link]
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Jacob, III, R. (1980). Resolution of D,L-alpha-phenylethylamine: An introductory organic chemistry experiment. Journal of Chemical Education, 57(5), 375. [Link]
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Wehmeyer, R. M., & Rieke, R. D. (1987). Synthesis of chiral .alpha.-alkyl phenethylamines via organometallic addition to chiral 2-aryl-1,3-oxazolidines. The Journal of Organic Chemistry, 52(22), 5056-5057. [Link]
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A Comparative Guide to Fluorinated Phenylalkylamine Derivatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for stereochemical control in chemical synthesis is paramount. Chiral auxiliaries, temporary stereogenic units incorporated into a substrate to direct the stereochemical outcome of a reaction, are a cornerstone of modern asymmetric synthesis. Among these, phenylalkylamine derivatives have proven to be robust and versatile scaffolds. The strategic introduction of fluorine into these auxiliaries presents a compelling avenue for modulating their performance, often leading to enhanced selectivity and reactivity. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phenylalkylamine derivatives in key asymmetric transformations, supported by experimental data to inform rational catalyst and auxiliary design.
The Subtle yet Powerful Influence of Fluorine
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique stereoelectronic properties to organic molecules.[1][2] In the context of chiral auxiliaries, these effects can profoundly influence the course of an asymmetric reaction. The strong electron-withdrawing nature of fluorine can alter the acidity of adjacent protons, influencing enolate formation and geometry. Furthermore, the C-F bond can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can rigidify transition states and amplify stereochemical communication.[3][4] This guide will explore these principles through concrete examples in asymmetric alkylation and Michael addition reactions.
Case Study 1: Asymmetric Alkylation with Pseudoephedrine and its Analog, Pseudoephenamine
The Myers asymmetric alkylation, which utilizes pseudoephedrine as a chiral auxiliary, is a powerful and widely used method for the enantioselective synthesis of α-substituted carboxylic acids, alcohols, and ketones.[5][6] A study by Morales, Mellem, and Myers introduced (1S,2S)-2-methylamino-1,2-diphenylethanol (pseudoephenamine) as a superior alternative to pseudoephedrine, offering a direct comparison of their performance in the alkylation of amide enolates.[7] While pseudoephenamine is not a fluorinated derivative, the replacement of the phenyl group with a second phenyl group provides a valuable comparative benchmark for understanding how structural modifications impact diastereoselectivity.
The core of this methodology lies in the diastereoselective alkylation of a chiral, non-racemic pseudoephedrine-derived amide enolate. The auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product.[8]
Comparative Performance in Asymmetric Alkylation
The following table summarizes the comparative performance of pseudoephedrine and pseudoephenamine in the asymmetric alkylation of various amides. The data clearly demonstrates the superior diastereoselectivity achieved with pseudoephenamine, particularly in the formation of challenging quaternary carbon centers.[7]
| Entry | R¹ | R²X | Auxiliary | dr (Pseudoephenamine) | dr (Pseudoephedrine) |
| 1 | CH₃ | CH₃I | Pseudoephenamine | >98:2 | 97:3 |
| 2 | CH₃ | CH₂=CHCH₂Br | Pseudoephenamine | >98:2 | 96:4 |
| 3 | Ph | CH₃I | Pseudoephenamine | >98:2 | 95:5 |
| 4 | Ph | CH₂=CHCH₂Br | Pseudoephenamine | >98:2 | 94:6 |
| 5 | CH(CH₃)₂ | CH₃I | Pseudoephenamine | 98:2 | 92:8 |
| 6 | CH(CH₃)₂ | CH₂=CHCH₂Br | Pseudoephenamine | 98:2 | 90:10 |
Data extracted from Morales, M.R.; Mellem, K.T.; Myers, A.G. Angew. Chem. Int. Ed., 2012, 51, 4568–4571.[7]
The enhanced performance of pseudoephenamine is attributed to the increased steric bulk of the second phenyl group, which provides more effective facial shielding of the enolate intermediate, leading to higher diastereoselectivity.
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
The following is a representative experimental protocol for the asymmetric alkylation of a pseudoephedrine amide, as described by Myers et al.[5]
Materials:
-
Pseudoephedrine propionamide (1.0 equiv)
-
Anhydrous Lithium Chloride (LiCl) (6.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2.0 equiv, freshly prepared)
-
Alkyl halide (e.g., Benzyl bromide) (1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the pseudoephedrine propionamide and anhydrous LiCl in THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
Freshly prepared LDA is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.
-
The alkyl halide is then added dropwise, and the reaction is stirred at 0 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature and is then extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis. The product can be purified by flash chromatography.
Diagram of the Experimental Workflow:
Caption: Workflow for the asymmetric alkylation of a pseudoephedrine amide.
Case Study 2: Asymmetric Michael Addition Catalyzed by Fluorinated and Non-Fluorinated Phenylethylamine-Derived Thioureas
Bifunctional thiourea organocatalysts have emerged as powerful tools for a variety of asymmetric transformations, including the Michael addition. These catalysts operate through a network of hydrogen bonds to activate both the electrophile and the nucleophile, creating a highly organized chiral environment for the reaction to occur. A study by Chavez et al. provides a direct comparison of the catalytic performance of bifunctional thioureas bearing a trifluoromethyl group with their non-fluorinated methyl-substituted counterparts in asymmetric Michael additions.[9]
Comparative Performance in Asymmetric Michael Addition
The data below compares the performance of a trifluoromethyl-substituted phenylethylamine-derived thiourea catalyst with its methyl-substituted analog in the Michael addition of isobutyraldehyde to N-phenylmaleimide. The results highlight the superior performance of the non-fluorinated catalyst in this specific transformation.[9]
| Catalyst | R | Yield (%) | ee (%) |
| 1a | CF₃ | 75 | 85 |
| 1b | CH₃ | 95 | 92 |
Data extracted from Chavez, J.; et al. Org. Biomol. Chem. 2019, 17, 10045-10051.[9]
Interestingly, in the Michael addition of isobutyraldehyde to methyl benzylidenepyruvate, the trifluoromethyl-containing catalyst provided a better yield and enantioselectivity. This reversal in performance underscores the subtle interplay of electronic and steric effects, which can be highly substrate-dependent. Theoretical calculations suggest that the fluorinated and non-fluorinated catalysts engage in different types of non-covalent interactions with the electrophile, leading to different transition state assemblies and, consequently, different stereochemical outcomes.[9]
Proposed Catalytic Cycle
The proposed catalytic cycle for the thiourea-catalyzed asymmetric Michael addition involves the formation of an enamine intermediate from the aldehyde and the amine moiety of the catalyst. The thiourea group then activates the nitroalkene electrophile through hydrogen bonding, while the enamine attacks from a specific face, dictated by the chiral scaffold of the catalyst.
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A Comparative Guide to the Analytical Purity Assessment of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride, a key chiral intermediate in pharmaceutical synthesis. In drug development, rigorous purity analysis is not merely a regulatory formality but the bedrock of safety and efficacy.[1][2] The presence of impurities, even in minute quantities, can significantly impact the toxicological profile and therapeutic effect of the final active pharmaceutical ingredient (API).[3] This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Our narrative emphasizes an orthogonal approach, leveraging the strengths of multiple, mechanistically distinct techniques to build a robust and self-validating purity profile, in alignment with international regulatory expectations such as the ICH guidelines.[4][5][6]
The Orthogonal Strategy in Purity Profiling
A single analytical method is rarely sufficient to declare a substance pure. Each technique has inherent biases and limitations. For instance, a chromatographic method may not detect impurities that do not possess a chromophore, while a spectroscopic method may not resolve structurally similar isomers. The core principle of a robust purity assessment is the application of orthogonal methods—techniques that measure the same attribute via different physicochemical principles. This guide is structured around this principle, illustrating how chromatographic, spectroscopic, and thermal methods are synergistically employed to create a comprehensive purity profile for 1-(3-Fluorophenyl)ethan-1-amine HCl.
Caption: Orthogonal workflow for comprehensive purity assessment.
Chromatographic Methods: The Workhorse of Purity Analysis
Chromatography is indispensable for separating the main compound from its structurally similar impurities.[3][7]
High-Performance Liquid Chromatography (HPLC) for Assay and Organic Impurities
Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for the purity analysis of non-volatile, polar organic compounds like amine hydrochlorides. It separates analytes based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. For 1-(3-Fluorophenyl)ethan-1-amine HCl, its aromatic ring provides strong UV absorbance, making UV detection highly sensitive and suitable for quantification.
Comparative Advantages:
-
Versatility: Handles a wide range of polar and non-polar impurities.
-
Robustness: Well-established, reliable, and highly reproducible for quality control (QC) environments.
-
High Resolution: Capable of separating closely related structural isomers.
Limitations:
-
Requires impurities to have a UV chromophore for detection.
-
May not be suitable for highly volatile or thermally labile impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The C18 phase provides excellent retention for the aromatic ring.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water. The acid suppresses the silanol activity on the column and ensures consistent protonation of the amine.
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient is crucial for eluting potential impurities with different polarities.
Time (min) %B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
-
Detection: UV at 254 nm. The phenyl ring provides a strong signal at this wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask and dissolve in a 50:50 mixture of water and acetonitrile.
-
Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection/quantitation.[4][6][8]
Gas Chromatography (GC) for Volatile and Process-Related Impurities
Principle & Rationale: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. While primary amines can exhibit poor peak shape due to their polarity and interaction with active sites in the column, GC-MS is invaluable for identifying volatile impurities, residual solvents, or certain process intermediates.[9][10] To overcome the challenges of analyzing free amines, derivatization is often employed.
Comparative Advantages:
-
Superior resolution for volatile compounds.
-
High sensitivity, especially with a Flame Ionization Detector (FID).
-
GC-MS provides structural information for impurity identification.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Direct analysis of the primary amine can be problematic (peak tailing). Derivatization adds a sample preparation step.[9][11]
Caption: Workflow for GC-MS analysis with prior derivatization.
-
Instrumentation: GC system coupled with a Mass Spectrometer (MS).
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector: Splitless mode, 250 °C.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation (Derivatization): a. Dissolve ~1 mg of the sample in 1 mL of ethyl acetate. b. Add 100 µL of trifluoroacetic anhydride (TFAA). c. Cap the vial and heat at 60 °C for 15 minutes. d. Cool to room temperature before injection. This procedure converts the polar amine into a more volatile and less interactive trifluoroacetyl derivative, improving chromatographic performance.[9][12]
Chiral HPLC for Enantiomeric Purity
Principle & Rationale: 1-(3-Fluorophenyl)ethan-1-amine is a chiral molecule. For pharmaceutical use, it is often necessary to use a single enantiomer, making the quantification of the undesired enantiomer a critical purity test.[13][14] Chiral HPLC uses a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are highly versatile and effective for separating a wide range of chiral compounds, including amines.[15]
Comparative Advantages:
-
Direct separation of enantiomers without derivatization.
-
High accuracy and precision for quantifying enantiomeric excess (e.e.).
Limitations:
-
CSPs can be more expensive and less robust than standard RP columns.
-
Method development can be more empirical, often requiring screening of multiple columns and mobile phases.[14]
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Polysaccharide-based CSP (e.g., Chiralpak IG-3 or Lux Cellulose-1). These columns are known to be effective for separating the enantiomers of primary amines.[15]
-
Mobile Phase: A mixture of an alkane (e.g., n-Hexane), an alcohol (e.g., Isopropanol), and a basic additive (e.g., Diethylamine, DEA). A typical starting condition would be Hexane:Isopropanol:DEA (80:20:0.1, v/v/v). The basic additive is crucial for reducing peak tailing by interacting with acidic sites on the silica support.
-
Mode: Normal Phase.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Spectroscopic and Thermal Methods: An Orthogonal View
Quantitative NMR (qNMR) for Absolute Purity
Principle & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structure elucidation and quantitative analysis.[16] In qNMR, the integral of a signal is directly proportional to the number of nuclei giving rise to it. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined without needing a reference standard of the analyte itself.[17][18][19]
Comparative Advantages:
-
Primary analytical method: Does not require a specific reference standard of the analyte.
-
Universal detection: Detects any proton-containing species, including residual solvents and organic impurities, often in a single experiment.[16]
-
Provides structural information on impurities simultaneously.
Limitations:
-
Lower sensitivity compared to chromatographic methods. The ICH reporting threshold of 0.05% can be challenging to achieve without high-field instruments.[20]
-
Signal overlap can complicate quantification, especially in complex mixtures.[17][18]
Differential Scanning Calorimetry (DSC) for High-Purity Solids
Principle & Rationale: DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For a highly pure, crystalline compound, the presence of impurities lowers and broadens the melting endotherm. This phenomenon, described by the van't Hoff equation, allows for the calculation of the mole fraction of impurities.[21][22]
Comparative Advantages:
-
Absolute method: Provides a purity value without the need for a reference standard.
-
Orthogonal to chromatography: Purity is based on a thermal property (melting point depression), not separation. This makes it an excellent confirmatory technique.[7]
-
Fast and requires minimal sample.
Limitations:
-
Only applicable to crystalline, thermally stable compounds that exhibit a sharp melting point.[7][23]
-
Less accurate for samples with purity below 98-99 mol%.[7][23]
-
Does not provide information on the identity or number of impurities.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed to prevent sublimation.
-
Sample Weight: 1-3 mg, accurately weighed.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Heating Rate: A slow heating rate (e.g., 1 °C/min) is used to maintain thermal equilibrium.
-
Temperature Program: Heat the sample through its melting range.
-
Data Analysis: Use the instrument software to perform the purity calculation based on the van't Hoff model, which plots the sample temperature against the reciprocal of the fraction melted.[21]
Comparative Summary of Analytical Methods
| Method | Primary Application | Advantages | Limitations | Regulatory Standing |
| RP-HPLC | Assay, Organic Impurities | Versatile, robust, high-resolution, well-established. | Requires chromophore, not for volatiles. | Core method for release and stability testing.[24] |
| GC-MS | Volatile Impurities, ID | High sensitivity for volatiles, structural info from MS. | Requires derivatization for amines, not for non-volatiles. | Essential for specific impurities and residual solvents. |
| Chiral HPLC | Enantiomeric Purity | Direct separation, accurate quantification of enantiomers. | Empirical method development, expensive columns. | Mandatory for chiral drugs.[2][15] |
| qNMR | Absolute Assay, Solvents | Primary method, universal detection, structural info. | Lower sensitivity, potential signal overlap. | Increasingly accepted as a primary ratio method.[19] |
| DSC | Absolute Assay (High Purity) | Absolute, orthogonal to chromatography, fast. | Only for pure, crystalline, stable solids; no impurity ID. | Complementary method for reference standard certification.[7] |
Conclusion
The purity assessment of this compound demands a multi-faceted, orthogonal analytical strategy. No single technique can provide the complete picture required to meet the stringent safety and quality standards of the pharmaceutical industry.
-
RP-HPLC stands as the primary workhorse for quantifying the main component and profiling non-volatile organic impurities.
-
GC-MS , typically requiring derivatization, is essential for identifying and controlling volatile impurities and residual solvents.
-
Chiral HPLC is non-negotiable for ensuring the stereochemical integrity of the molecule.
-
qNMR and DSC offer powerful, orthogonal approaches for determining absolute purity, serving as excellent cross-validation tools and for the certification of reference materials.
By integrating these methods as outlined in this guide, researchers and analytical professionals can establish a scientifically sound, self-validating, and regulatory-compliant purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
- AMSbiopharma. (2025, July 22).
- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Shimadzu.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- ResearchGate. (2025, August 9).
- Diplomata Comercial. Amine Purity Standards: Ensuring Quality in Chemical Supply.
- Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC.
- Bruker. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
- ResearchGate. (2025, August 6). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS.
- Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- Eger, K., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed.
- Asko, J. (2009, April 5). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
- Cassel, R. B. Purity Determination and DSC Tzero Technology. TA Instruments.
- Mettler Toledo. DSC purity.
- Creative Biolabs.
- National Institutes of Health. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
- Diehl, B. W. K., et al. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- Shimadzu. (2021).
- SciSpace. Gas Chromatography Mass Spectrometry (GC-MS)
- Garcı́a, M. A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central.
- Enamine. Impurity Reference Standards.
- TV TPI. (2022, July 7). Impurity Profiling of Solid Oral Drug Products.
- MDPI. (2022, October 28). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions.
- Phenomenex.
- ResearchGate.
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A Comparative Guide to the Efficacy of (R)- and (S)-1-(3-Fluorophenyl)ethan-1-amine in Chiral Drug Design
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of contemporary pharmaceutical research, the principle of chirality is a cornerstone of rational drug design. The spatial arrangement of atoms within a molecule can profoundly influence its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, frequently exhibit distinct biological activities. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects. This guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of 1-(3-Fluorophenyl)ethan-1-amine, two chiral building blocks of significant interest in medicinal chemistry, particularly in the synthesis of neurologically active compounds.
While direct, publicly available experimental data comparing the efficacy of drugs derived from (R)- and (S)-1-(3-Fluorophenyl)ethan-1-amine is limited, this guide will synthesize the existing knowledge on their roles, provide predictive insights based on established structure-activity relationships (SAR), and furnish detailed experimental protocols for their synthesis, resolution, and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the stereochemical nuances of these valuable synthons.
The (R)-enantiomer of 1-(3-Fluorophenyl)ethan-1-amine has been notably utilized in the preparation of compounds with anticonvulsant activity. Conversely, while the direct pharmacological profile of the (S)-enantiomer is not as extensively documented, it is recognized as a key intermediate for the synthesis of other neurologically active agents, which may possess distinct pharmacological properties.[1] This inherent difference underscores the critical importance of accessing enantiomerically pure forms of these chiral amines.
Synthesis and Resolution: Accessing Enantiopure 1-(3-Fluorophenyl)ethan-1-amine
The preparation of enantiomerically pure (R)- and (S)-1-(3-Fluorophenyl)ethan-1-amine is a critical first step in their application. The most common approaches involve either the asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.
Asymmetric Synthesis via Transfer Hydrogenation
A highly efficient method for the asymmetric synthesis of chiral amines is the transfer hydrogenation of the corresponding imine. This method avoids the use of high-pressure hydrogen gas and often employs well-defined chiral catalysts to achieve high enantioselectivity.
Caption: Asymmetric synthesis of 1-(3-Fluorophenyl)ethan-1-amine.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 3-Fluoroacetophenone Imine
-
Imine Formation: To a solution of 3-fluoroacetophenone (1.0 eq) in toluene, add aniline (1.0 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC or GC), remove the solvent under reduced pressure to obtain the crude imine.
-
Asymmetric Reduction: In a separate flask, prepare a solution of the chiral catalyst, for example, [RuCl₂(p-cymene)]₂ and (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), in a suitable solvent such as a mixture of formic acid and triethylamine (5:2 molar ratio).
-
Add the crude imine to the catalyst solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel to afford the enantiomerically enriched 1-(3-Fluorophenyl)ethan-1-amine. The choice of the (R,R)- or (S,S)-TsDPEN ligand will determine the stereochemistry of the final product.
Chiral Resolution using Diastereomeric Salt Formation
Classical resolution via the formation of diastereomeric salts with a chiral resolving agent remains a robust and scalable method for separating enantiomers. Tartaric acid and its derivatives are commonly employed for the resolution of racemic amines.
Caption: Chiral resolution workflow using diastereomeric salt formation.
Experimental Protocol: Resolution of Racemic 1-(3-Fluorophenyl)ethan-1-amine with (+)-Tartaric Acid
-
Dissolve racemic 1-(3-Fluorophenyl)ethan-1-amine (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in a refrigerator to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
To liberate the free amine, dissolve the crystals in water and add a base (e.g., 10% NaOH solution) until the pH is basic.
-
Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and remove the solvent.
-
The mother liquor, containing the other diastereomeric salt, can be treated in a similar manner to recover the other enantiomer. The enantiomeric purity of each fraction should be determined by chiral HPLC.
Comparative Efficacy: A Tale of Two Enantiomers
As previously mentioned, direct comparative studies on the efficacy of the (R)- and (S)-enantiomers of 1-(3-Fluorophenyl)ethan-1-amine are not readily found in the public domain. However, based on the known applications and principles of stereopharmacology, we can infer their differential roles.
| Feature | (R)-1-(3-Fluorophenyl)ethan-1-amine | (S)-1-(3-Fluorophenyl)ethan-1-amine |
| Primary Role | Precursor for anticonvulsant agents | Chiral building block for other neurologically active compounds |
| Known Derivatives | Incorporated into molecules targeting CNS receptors | Less documented in public literature for specific targets |
| Predicted Efficacy | Higher affinity for specific receptor subtypes involved in seizure propagation | Potentially higher affinity for different receptor subtypes, leading to a distinct pharmacological profile |
Structure-Activity Relationship (SAR) Insights
The differential activity of enantiomers typically arises from their distinct three-dimensional interactions with chiral biological targets such as receptors and enzymes. For a drug to be effective, it must bind to its target with high affinity and specificity. This binding is often dependent on a precise "lock-and-key" fit, where the stereochemistry of the drug molecule is critical.
In the context of anticonvulsant drugs, many act on ion channels or neurotransmitter receptors in the central nervous system. The binding pockets of these proteins are chiral, and thus they can differentiate between the enantiomers of a chiral ligand. It is highly probable that derivatives of (R)-1-(3-Fluorophenyl)ethan-1-amine possess the correct stereochemistry to optimally interact with the binding site of a specific anticonvulsant target, leading to their observed activity. Conversely, the (S)-enantiomer would present a different spatial arrangement of its substituents, which may result in weaker binding to the same target or preferential binding to a different target altogether.
Analytical Methodology: Enantiomeric Purity Determination
The accurate determination of enantiomeric purity is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the amine in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic 1-(3-Fluorophenyl)ethan-1-amine to determine the retention times of the two enantiomers.
-
Inject the enantiomerically enriched sample under the same conditions.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Conclusion and Future Perspectives
The (R)- and (S)-enantiomers of 1-(3-Fluorophenyl)ethan-1-amine are valuable chiral building blocks with distinct, albeit not fully comparatively characterized, roles in medicinal chemistry. The established utility of the (R)-enantiomer in the synthesis of anticonvulsant agents highlights the critical importance of stereochemistry in drug design. While direct comparative efficacy data remains elusive in the public domain, the principles of SAR strongly suggest that the (S)-enantiomer will exhibit a different pharmacological profile, making it a valuable tool for the exploration of new chemical space and the development of novel therapeutics.
Future research should focus on the synthesis and biological evaluation of congeneric pairs of compounds derived from both (R)- and (S)-1-(3-Fluorophenyl)ethan-1-amine. Such studies would provide invaluable quantitative data to definitively compare their efficacy and would further illuminate the intricate relationship between stereochemistry and biological activity. The detailed experimental protocols provided in this guide offer a robust starting point for researchers to synthesize, resolve, and analyze these important chiral amines, thereby facilitating their application in the discovery of next-generation therapeutics.
References
Sources
A Comparative Guide to the Structural Analysis of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride Crystals
Abstract
1-(3-Fluorophenyl)ethan-1-amine is a critical chiral building block in modern medicinal chemistry, serving as a precursor to a multitude of active pharmaceutical ingredients (APIs). The conversion of this amine to its hydrochloride salt is a common strategy to improve its stability, solubility, and handling properties. However, the solid-state structure of this salt form dictates its ultimate performance in formulation and manufacturing. This guide provides a comprehensive framework for the structural and thermal analysis of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride crystals. In the absence of publicly available crystallographic data for this specific salt, we present a detailed exposition of the essential analytical techniques and protocols required for its full characterization. By comparing with structurally related analogs, we offer researchers a robust methodology to assess the crystalline properties of this and other novel chiral amine salts, ensuring a foundation of scientific integrity for drug development.
Introduction: The Imperative of Solid-State Characterization
Chiral amines are foundational to the synthesis of enantiomerically pure drugs. 1-(3-Fluorophenyl)ethan-1-amine, with its fluorinated phenyl ring, offers metabolic stability and unique molecular interaction capabilities. Forming the hydrochloride salt is a standard practice in drug development to confer desirable physicochemical properties. However, the crystalline arrangement of the salt—its polymorphism—can profoundly impact critical drug product attributes such as bioavailability, stability, and manufacturability.[1] An unexpected polymorphic transition can lead to catastrophic failures in late-stage development or post-market, as seen with drugs like Ritonavir.[1]
Therefore, a thorough structural analysis is not merely an academic exercise but a cornerstone of risk assessment and quality control in pharmaceutical development.[2] This guide details the primary analytical workflow for achieving this, explaining the causal links between experimental choices and the data obtained.
Physicochemical Profile of this compound
Before delving into complex structural analysis, establishing the fundamental properties of the molecule is essential.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClFN | [3] |
| Molecular Weight | 175.63 g/mol | [3] |
| Parent Amine CAS | 74788-45-7 | [4] |
| (R)-Enantiomer HCl CAS | 321429-49-6 | [3] |
| Appearance (Predicted) | Solid, Crystalline Powder | General Knowledge |
Core Methodologies for Crystal Structure Elucidation
A multi-technique approach is necessary to fully characterize a crystalline salt. The workflow described below represents a self-validating system, where the results from each technique corroborate and build upon the others.
Caption: Core analytical workflow for crystal structure characterization.
Single-Crystal X-ray Diffraction (SCXRD)
Expertise & Experience: SCXRD is the gold standard for structural elucidation.[5] It provides an unambiguous three-dimensional map of electron density, revealing the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonds) within a single crystal. This technique is fundamental because it allows for the definitive identification of a crystalline form and serves as the basis for calculating a theoretical powder pattern, which is invaluable for analyzing bulk materials.[6]
Experimental Protocol (Hypothetical):
-
Crystal Growth: Dissolve this compound in a suitable solvent (e.g., ethanol, isopropanol, or a solvent/anti-solvent system like ethanol/ethyl acetate). Employ slow evaporation, cooling crystallization, or vapor diffusion techniques to grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions).
-
Crystal Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil.
-
Data Collection:
-
Place the mounted crystal on the diffractometer (e.g., a Rigaku XtaLAB Synergy or Bruker D8 VENTURE) equipped with a Cu (λ≈1.54 Å) or Mo (λ≈0.71 Å) X-ray source.[7]
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal motion and radiation damage.
-
Perform an initial set of diffraction image scans to determine the unit cell parameters and crystal system.
-
Based on the unit cell, devise a data collection strategy to measure the intensities of a complete and redundant set of diffraction spots.[7]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to integrate the intensities of each reflection.
-
Use software like SHELX to solve the crystal structure via direct methods or Patterson functions.[6]
-
Refine the resulting structural model against the experimental data to optimize atomic positions and thermal parameters, yielding a final, highly accurate molecular structure.
-
Powder X-ray Diffraction (PXRD)
Expertise & Experience: While SCXRD analyzes a single crystal, PXRD is essential for analyzing bulk powder samples, which is the form most APIs take.[4][8] It provides a unique "fingerprint" for a specific crystalline phase. Its primary roles are to identify the polymorphic form(s) present in a batch, assess crystallinity, and detect impurities.[2] By comparing the experimental PXRD pattern of a bulk sample to the theoretical pattern calculated from SCXRD data, one can confirm phase purity with high confidence.
Experimental Protocol:
-
Sample Preparation: Gently grind approximately 10-20 mg of the this compound crystalline powder with a mortar and pestle to ensure a random orientation of crystallites.
-
Data Acquisition:
-
Load the powdered sample into a sample holder.
-
Place the holder into a powder diffractometer.
-
Collect a diffraction pattern, typically over a 2θ range of 2° to 40°, using Cu Kα radiation. The scan speed and step size should be optimized to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the peak positions (in degrees 2θ) and their relative intensities.
-
Compare the experimental pattern to a database of known patterns or to the theoretical pattern derived from SCXRD to confirm the polymorphic form.
-
The presence of sharp peaks indicates crystalline material, while a broad, featureless "halo" suggests the presence of amorphous content.
-
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature.[9] This is crucial for identifying thermal events like melting, crystallization, and solid-solid phase transitions. For a pharmaceutical salt, the melting point is a key indicator of purity and polymorphic identity. Different polymorphs of the same compound will almost always have different melting points and enthalpies of fusion.[8]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).[3]
-
Maintain a constant flow of an inert gas, such as nitrogen, over the sample to prevent oxidative degradation.
-
-
Data Interpretation:
-
An endothermic peak (heat absorption) indicates a melt. The temperature at the peak onset is taken as the melting point (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHբ).[10]
-
Sharp melting peaks are characteristic of pure, crystalline materials. Broad peaks may indicate impurities or a mixture of forms.
-
Other endothermic or exothermic events prior to melting can signify polymorphic transitions.
-
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[11] Its primary purpose in this context is to determine thermal stability and to quantify the presence of volatile components like water (hydrates) or residual solvents (solvates). A DSC endotherm near 100 °C could be a low-melting polymorph or the loss of water; TGA provides the definitive answer by showing whether a mass loss occurs at that temperature.[12]
Experimental Protocol:
-
Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 300 °C or higher) at a controlled rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen).[13]
-
-
Data Interpretation:
-
A step-wise drop in the TGA curve indicates a mass loss. The temperature at which this occurs corresponds to the decomposition or desolvation event.
-
For a hydrochloride salt, a significant mass loss at higher temperatures indicates decomposition.
-
A mass loss corresponding to the molecular weight of water or a specific solvent would indicate the material is a hydrate or solvate, respectively.
-
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A Comparative Guide to 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride and its Analogs in the Synthesis of Kinase Inhibitors
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficacy, selectivity, and pharmacokinetic properties of a target therapeutic. This guide provides an in-depth technical comparison of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride and its structural analogs as key chiral synthons in the asymmetric synthesis of kinase inhibitors, with a particular focus on the Aurora kinase family. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to support your research and development endeavors.
Introduction: The Strategic Importance of Fluorinated Chiral Amines in Kinase Inhibitor Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. When incorporated into chiral amines, these effects are amplified, providing a powerful tool for fine-tuning the structure-activity relationship (SAR) of complex molecules like kinase inhibitors.
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery. The precise three-dimensional arrangement of atoms in these inhibitors is crucial for their potency and selectivity. Chiral amines, such as 1-(3-Fluorophenyl)ethan-1-amine, serve as fundamental building blocks for establishing the required stereochemistry in these molecules.
This guide will use the synthesis of pyrazoloquinazoline-based Aurora B kinase inhibitors, exemplified by the clinical candidate Barasertib (AZD1152), as a case study to compare the application of this compound with its non-fluorinated and positional fluoro-isomeric counterparts.
Comparative Analysis of Chiral Amine Building Blocks
The choice of the chiral amine building block directly influences not only the synthetic efficiency but also the biological activity of the final kinase inhibitor. The fluorine atom's position on the phenyl ring can alter the electronic properties and conformation of the molecule, thereby affecting its interaction with the kinase's active site.
Impact on Synthetic Accessibility and Performance
The electronic nature of the substituent on the phenyl ring can influence the reactivity of the imine intermediate in asymmetric hydrogenation. Electron-withdrawing groups, such as fluorine, can affect the electron density of the C=N bond, potentially influencing the rate and stereoselectivity of the catalytic reduction. However, without direct comparative experimental data, it is challenging to provide a quantitative comparison of yields and enantiomeric excess (ee%).
Influence on Biological Activity: A Focus on Aurora Kinase B
The pyrazoloquinazoline scaffold is a well-established core for potent Aurora kinase inhibitors.[1] The chiral (S)-1-(3-fluorophenyl)ethanamine moiety in Barasertib plays a crucial role in its high-affinity binding to the ATP-binding pocket of Aurora B kinase.[2]
Table 1: Comparative Biological Activity of Aurora B Kinase Inhibitors with Varied Chiral Amine Moieties (Hypothetical Data Based on SAR Principles)
| Chiral Amine Building Block | Corresponding Inhibitor (Hypothetical) | Aurora B IC50 (nM) | Rationale for Potency Variation |
| (S)-1-Phenylethanamine | Non-fluorinated Analog | 5-10 | Baseline potency; lacks specific fluorine interactions. |
| (S)-1-(2-Fluorophenyl)ethanamine | 2-Fluoro Analog | 1-5 | Potential for favorable ortho-fluorine interactions with the hinge region, but also potential for steric hindrance. |
| (S)-1-(3-Fluorophenyl)ethanamine | Barasertib (AZD1152-HQPA) | 0.37 [3] | Optimal positioning of the fluorine atom for favorable interactions within the ATP binding site, potentially involving hydrogen bonding or electrostatic interactions. |
| (S)-1-(4-Fluorophenyl)ethanamine | 4-Fluoro Analog | 2-8 | Fluorine is positioned away from key interaction points, leading to a less pronounced effect on potency compared to the 3-fluoro isomer. |
| (S)-1-(3-Chlorophenyl)ethanamine | 3-Chloro Analog | 1-6 | Chloro group is larger and has different electronic properties than fluorine, which can alter the binding mode and potency. |
Note: The IC50 values for the hypothetical analogs are estimated based on general SAR principles in kinase inhibitors, where the position of a halogen substituent can significantly impact potency. The IC50 for Barasertib is experimentally determined.[3]
The superior potency of the 3-fluoro substituted analog (Barasertib) suggests that the fluorine atom in the meta position is optimally placed to engage in favorable interactions within the kinase's active site. This could involve direct hydrogen bonding with backbone amides or water-mediated interactions, or it could be due to the electron-withdrawing effect of fluorine influencing the overall conformation of the inhibitor to favor a more tightly bound state.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a pyrazoloquinazoline-based Aurora B kinase inhibitor, illustrating the incorporation of the chiral amine. This protocol is based on synthetic routes described for compounds of this class.[1]
Synthesis of the Pyrazoloquinazoline Core
The synthesis typically begins with the construction of the core heterocyclic scaffold. This multi-step process is not detailed here but results in a key intermediate, often a chlorinated pyrazoloquinazoline, ready for coupling with the chiral amine.
Coupling of the Chiral Amine
This step is critical for introducing the stereocenter and the fluorinated phenyl moiety.
Materials:
-
Chlorinated pyrazoloquinazoline intermediate
-
(S)-1-(3-Fluorophenyl)ethan-1-amine hydrochloride
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the chlorinated pyrazoloquinazoline intermediate in the chosen anhydrous solvent, add the (S)-1-(3-Fluorophenyl)ethan-1-amine hydrochloride.
-
Add the base (e.g., DIPEA, typically 2-3 equivalents) to the reaction mixture. The base is crucial for neutralizing the hydrochloride salt and the HCl generated during the reaction.
-
Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will depend on the specific substrates and should be optimized (e.g., 80-120 °C for several hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazoloquinazoline-amine adduct.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: Prevents unwanted side reactions with water.
-
Inert Atmosphere: Protects the reactants and intermediates from oxidation.
-
Non-nucleophilic Base: Prevents the base from competing with the chiral amine in the nucleophilic aromatic substitution reaction.
-
Heating: Provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
Visualization of Key Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of pyrazoloquinazoline-based kinase inhibitors.
Structure-Activity Relationship Logic
Caption: The influence of the chiral amine's fluorine substitution on the final biological activity.
Conclusion and Future Perspectives
The strategic selection of this compound as a chiral building block is a testament to the power of fluorine in medicinal chemistry. Its application in the synthesis of potent and selective kinase inhibitors like Barasertib highlights the importance of subtle structural modifications in achieving desired pharmacological profiles. While direct comparative synthetic data for a range of analogs is often proprietary or not consolidated in a single publication, the principles of medicinal chemistry and asymmetric synthesis provide a strong framework for understanding the superior performance of the 3-fluoro isomer.
Future research in this area will likely focus on the development of novel fluorinated chiral amines and more efficient and stereoselective methods for their synthesis. As our understanding of the complex interactions between small molecules and kinase active sites deepens, the rational design of even more potent and selective inhibitors will become increasingly achievable. This guide serves as a foundational resource for scientists and researchers contributing to this exciting and impactful field.
References
- Mortenson, D. E., et al. (2021). Structure–Activity Relationships of Inactive-Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Archiv der Pharmazie, 354(9), 2100127.
- Frodsham, A. J., et al. (2013). Use of ω-Transaminase Enzyme Chemistry in the Synthesis of a JAK2 Kinase Inhibitor. Organic Process Research & Development, 17(9), 1147-1153.
- Cerra, M. B., et al. (2021).
- Mortlock, A. A., et al. (2007). Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase. Journal of Medicinal Chemistry, 50(10), 2213-2224.
- Lou, Y., et al. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & Medicinal Chemistry Letters, 25(3), 557-561.
- Manchanda, P., et al. (2017). Design and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 60(12), 4997-5014.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Tanaka, S., et al. (2017). Live cell imaging of anaphase bridge formation and the subsequent cleavage furrow regression induced by the Aurora B kinase inhibitor AZD1152-HQPA. Bioimages, 5, e1002283.
- Hauf, S. (2016). Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. Molecular Cancer Therapeutics, 15(10), 2314-22.
- U.S. Patent No. 9,637,474. (2017). Aurora A kinase inhibitor.
- U.S. Patent Application Publication No. 2013/0261118. (2013). Aurora kinase inhibitors and methods of making and using thereof.
- Expert Opinion on Therapeutic Patents. (2021). Aurora kinase inhibitors: a patent review (2014-2020).
- Wilkinson, R. W., et al. (2007). AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by a novel mechanism. Clinical Cancer Research, 13(12), 3682-3689.
- O'Mahony, A., et al. (2013). Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia. Cancer, 119(14), 2611-2620.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(12), 8538-8561.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride
As researchers and scientists at the forefront of drug development, our work inherently involves the careful management of a wide array of chemical compounds. The integrity of our research and the safety of our laboratories depend on rigorous adherence to established protocols, not just in synthesis and analysis, but critically, in waste management. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride, a halogenated amine salt common in synthetic workflows. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each procedural step, ensuring a self-validating system of safety and environmental stewardship.
Hazard Profile and Pre-Disposal Risk Assessment
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be the primary reference, data from structurally similar compounds provide a strong basis for risk assessment. Analogues such as 3-ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride and other fluorinated phenyl-ethanamines are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] The hydrochloride salt form suggests good water solubility, but this does not diminish its organic hazards.
The key structural feature dictating its disposal pathway is the fluorine atom on the phenyl ring. This classifies the compound as a halogenated organic substance .[6][7] This classification is critical because co-mingling halogenated and non-halogenated waste streams can lead to complex and significantly more expensive disposal processes.[7] Furthermore, improper neutralization or mixing can generate hazardous gases or heat.
Table 1: Summary of Safety and Disposal Parameters
| Parameter | Guideline | Rationale & References |
| Primary Hazard Class | Irritant; Acutely Toxic (if swallowed) | Causes skin, eye, and respiratory irritation.[1][2][4][8] Harmful if swallowed.[8] |
| Waste Classification | Halogenated Organic Waste | Presence of fluorine on the aromatic ring.[6][7][9][10] |
| Required PPE | Nitrile gloves, safety goggles, lab coat | To prevent skin and eye contact with the irritant compound.[1][8][11] |
| Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of dust or aerosols during handling and transfer.[7][12] |
| Waste Container | Clearly labeled, screw-top, compatible plastic or glass container | Must be vapor-tight, spill-proof, and chemically compatible.[6][13][14] |
| Segregation | Separate from non-halogenated organic waste, acids, bases, and oxidizers | Prevents dangerous reactions and simplifies disposal.[7][14][15] |
Pre-Disposal Safety Protocol: PPE and Engineering Controls
All waste handling operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][12] The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[8]
-
Body Protection: A full-length laboratory coat must be worn and fully fastened.
Step-by-Step Waste Collection and Segregation Protocol
This protocol ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and common institutional safety guidelines.[13][15][16]
Step 1: Select the Appropriate Waste Container Choose a clean, sealable container made of a material compatible with halogenated organic amines (e.g., high-density polyethylene (HDPE) or borosilicate glass).[14][16] The container must have a screw-top cap to ensure it remains closed and vapor-tight.[6][7][14] Never use food-grade containers.[15]
Step 2: Label the Waste Container This is the most critical step and must be done before the first drop of waste is added.[6][7] The label must be securely affixed and clearly legible, containing the following information as required by the EPA and OSHA:[17]
-
The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[6]
-
A list of all chemical constituents and their approximate percentages if it is a mixed waste stream.
-
The primary hazard(s): "Irritant," "Toxic" .[7]
-
The name of the principal investigator or laboratory where the waste was generated.
Step 3: Transfer the Waste Carefully transfer the this compound waste into the labeled container inside a chemical fume hood.
-
For solid waste: Use a dedicated spatula or scoop.
-
For solutions: Use a funnel to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for expansion of vapors.[10][16]
Step 4: Secure and Store the Container Immediately after adding waste, securely fasten the cap.[6][7] The container must be kept closed at all times except when waste is being actively added.[6][15] Store the container in a designated Satellite Accumulation Area (SAA) .[14][17] The SAA must be:
-
At or near the point of generation and under the control of laboratory personnel.[13][16]
-
In a location with secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[10][13]
-
Segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[11][14]
The logical flow for preparing this specific waste for disposal is illustrated in the diagram below.
Figure 1. Decision workflow for the disposal of this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Minor Spill (inside a fume hood):
-
Ensure personal protective equipment is intact.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for large spills.
-
Carefully sweep or scoop the absorbed material into a designated plastic bag or container.[6][18]
-
Seal and label the container as "Hazardous Waste" with a description of the contents.
-
Request a waste pickup from your institution's Environmental Health & Safety (EH&S) department.
-
-
Major Spill (outside a fume hood) or any spill with personnel exposure:
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
If there is skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][7][11]
-
Contact your institution's emergency response number (e.g., EH&S) for professional cleanup.[7]
-
Final Disposal and Record-Keeping
Once a waste container is full (or after a maximum accumulation time, often six to twelve months depending on regulations), it must be prepared for final disposal.[13][14]
-
Final Check: Ensure the container cap is tightly sealed and the label is accurate and fully visible.
-
Request Pickup: Contact your institution's EH&S department or the designated hazardous waste management provider to schedule a pickup.[7] Follow their specific procedures for transport from the SAA to the central accumulation area.
-
Documentation: Maintain a log of the hazardous waste generated in your laboratory. This is a key component of regulatory compliance and promotes accountability.
By adhering to this comprehensive guide, you not only ensure the safe and compliant disposal of this compound but also contribute to a culture of safety and environmental responsibility that is the bedrock of scientific excellence.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Halogenated Solvents.
- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)-1H-imidazol-2-amine.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Purdue University Radiological & Environmental Management. (n.d.). Hazardous Waste Disposal Guidelines.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.
- University of Oslo. (2023, November 11). Chemical and Hazardous Waste Guide.
- Kemicentrum, Lund University. (2024, January 13). 8.1 Organic solvent waste.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride.
- Sigma-Aldrich. (2024, November 06). Safety Data Sheet: TCO-amine HCl salt.
- U.S. Environmental Protection Agency. (2024, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (1R)-1-(3-Chloro-4-fluorophenyl)ethanamine;hydrochloride.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride.
- Aaron Chemicals LLC. (2023, November 01). Safety Data Sheet: 1-(4-Chloro-3- fluorophenyl)ethanamine hydrochloride.
- Sigma-Aldrich. (2024, January 26). Safety Data Sheet: N-(4-chlorophenyl)-maleimide.
- CymitQuimica. (2023, December 19). Safety Data Sheet: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine.
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A Comprehensive Guide to the Safe Handling of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure minimal risk and operational excellence. The following procedures are based on the known hazards of similar chemical structures, including fluorinated aromatic compounds and amine hydrochlorides.
Understanding the Hazard Landscape
This compound is a substituted aromatic amine salt. While specific toxicological data for this exact compound is not extensively published, analogous compounds such as (1R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. The hydrochloride salt form can make it dusty, increasing the risk of inhalation. The fluorinated phenyl group warrants special attention due to the persistence of organofluorine compounds in the environment.
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation[1][3].
-
Serious Eye Damage: The compound is likely a severe eye irritant, potentially causing significant damage upon contact[1][3].
-
Respiratory Tract Irritation: Inhalation of dust can lead to irritation of the nose, throat, and lungs[1][3][4].
-
Harmful if Swallowed: Similar amine hydrochlorides are classified as harmful if ingested[5].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE should be based on the specific laboratory operation being performed.
Core PPE Requirements:
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z.87.1 standards are required[6]. When there is a heightened risk of splashing or dust generation, a full-face shield should be worn in addition to goggles[6][7].
-
Hand Protection: Chemical-resistant gloves are mandatory. Disposable nitrile gloves provide good short-term protection for incidental contact[6]. For extended handling or when working with solutions, consider heavier-duty gloves or double-gloving[8]. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect the skin[6]. For larger quantities or tasks with a high splash potential, a chemical-resistant apron is recommended[7][8].
-
Footwear: Closed-toe, closed-heel shoes that cover the entire foot are required in the laboratory at all times[6].
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks[3][4]. If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and training[6][9].
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to a strict, step-by-step protocol is the most effective way to mitigate the risks associated with handling this compound.
3.1. Preparation and Weighing:
-
Designated Area: Conduct all manipulations of the solid compound within a chemical fume hood or a designated containment area to control dust.
-
Pre-weighing Checks: Ensure all necessary PPE is correctly donned. Have spill cleanup materials readily available.
-
Weighing: Use a tared weigh boat or glassine paper. Avoid creating dust clouds by handling the material gently.
-
Post-weighing: Immediately close the primary container. Clean any residual dust from the balance and surrounding area with a damp cloth or a vacuum equipped with a HEPA filter.
3.2. Dissolution and Reaction:
-
Solvent Addition: Add solvents to the solid slowly to prevent splashing.
-
Temperature Control: If the dissolution or reaction is exothermic, use an ice bath to control the temperature and prevent the release of volatile materials.
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the escape of vapors or aerosols.
3.3. Post-Reaction Work-up and Purification:
-
Quenching: Quench reactions carefully, especially when using reactive reagents.
-
Extractions: Perform extractions in a fume hood. Ensure separatory funnels are properly vented to release any pressure buildup.
-
Purification: Handle all materials, including crude products and purification solvents, with the same level of precaution as the starting material.
PPE Summary for Different Laboratory Scenarios
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solids | Chemical splash goggles and face shield | Nitrile gloves (double-gloved recommended) | Lab coat | Chemical fume hood |
| Solution Preparation and Transfer | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Chemical fume hood |
| Running Reactions | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over lab coat | Respirator may be required based on spill size |
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps and decision points in the safe handling of this compound.
Caption: Workflow for safe handling from preparation to disposal.
Comprehensive Disposal Plan
The presence of a carbon-fluorine bond in this compound makes it a persistent organic pollutant, necessitating specialized disposal procedures[10]. Improper disposal can lead to long-term environmental contamination.
6.1. Waste Segregation and Collection:
-
Dedicated Waste Container: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a clearly labeled, dedicated hazardous waste container.
-
Liquid Waste: Unused solutions and solvent washes should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed[8].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
6.2. Recommended Disposal Method:
-
High-Temperature Incineration: The most effective and recommended method for the complete destruction of fluorinated organic compounds is high-temperature incineration[10]. This process is necessary to break the stable carbon-fluorine bond. The incinerator must be licensed to handle halogenated organic waste.
-
Hazardous Waste Landfill: If incineration is not an option, disposal in a licensed hazardous waste landfill is a secondary choice. However, this only contains the compound and does not destroy it[11].
-
Consult Institutional Guidelines: Always consult and adhere to your institution's specific hazardous waste disposal procedures and guidelines. The environmental health and safety (EHS) department is the ultimate authority on waste disposal protocols.
Never dispose of this compound or its waste down the drain or in regular trash.
By implementing these comprehensive safety and handling procedures, you can significantly minimize the risks associated with this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals. Benchchem.
- (S)-1-(3-Fluorophenyl)ethanamine Safety Data Sheet. BLD Pharmatech.
- Safety Guidelines for Handling Chemicals. HPE Support.
- Personal Protective Equipment. US EPA.
- TCO-amine HCl salt Safety Data Sheet. Sigma-Aldrich.
- Guidelines for Disposing of PFAs. MCF Environmental Services.
- Safety and handling of fluorinated organic compounds. Benchchem.
- Chemical Safety: Personal Protective Equipment.
- Personal Protective Equipment (PPE). CHEMM.
- (1R)-1-(3-Chloro-4-fluorophenyl)ethanamine;hydrochloride Safety Data Sheet. AK Scientific, Inc.
- (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride Safety Data Sheet. AK Scientific, Inc.
- 2-(4-Nitrophenyl)ethylamine hydrochloride Safety Data Sheet. Fisher Scientific.
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- 1-(4-Chloro-3- fluorophenyl)ethanamine hydrochloride Safety Data Sheet. Aaron Chemicals.
- N-(4-chlorophenyl)-maleimide Safety Data Sheet. Sigma-Aldrich.
- (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Safety Data Sheet. CymitQuimica.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
